Product packaging for Carboxin(Cat. No.:CAS No. 5234-68-4)

Carboxin

Cat. No.: B1668433
CAS No.: 5234-68-4
M. Wt: 235.30 g/mol
InChI Key: GYSSRZJIHXQEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carboxin appears as off-white crystals. Systemic fungicide and seed protectant.
This compound is an anilide obtained by formal condensation of the amino group of aniline with the carboxy group of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid. A fungicide for control of bunts and smuts that is normally used as a seed treatment. It has a role as an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor and an antifungal agrochemical. It is an anilide, an enamide, an oxacycle, an organosulfur heterocyclic compound, an anilide fungicide and a secondary carboxamide.
A systemic agricultural fungicide and seed treatment agent.
This compound is a systemic fungicide used to control seed and seedling diseases (smut, rot, blight) on barley, beans, canola, corn, cotton, oats, onions, peanuts, rice, rye, safflower, sorghum, soybeans, triticale, and wheat. This compound has been shown to have low acute toxicity. Toxicity Categories, which range from I (most toxic) to IV (least toxic), were III for the oral route of exposure, IV for inhalation, and III for dermal. This compound is a slight eye irritant (Toxicity Category III), is not a skin irritant (Toxicity Category IV), and is negative for dermal sensitization. The mechanism of toxicity for this compound has not been fully investigated;  however the primary target organs appear to be the liver and kidney. In carcinogenicity studies in rats and mice, this compound did not demonstrate any significant evidence of carcinogenic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2S B1668433 Carboxin CAS No. 5234-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSSRZJIHXQEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SCCO1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Record name CARBOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18071
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023951
Record name Carboxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Carboxin appears as off-white crystals. Systemic fungicide and seed protectant., Colorless to off-white or white solid; [HSDB]
Record name CARBOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18071
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carboxin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4231
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

203 °C
Record name CARBOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

221.2 g/L in acetone, 89.33 g/L in methanol, 107.7 g/L in ethyl acetate, all at 20 °C., In water, 147 mg/L at 20 °C
Record name Carboxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARBOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.7 g/mL
Record name CARBOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000018 [mmHg], 1.5X10-7 mm Hg at 25 °C
Record name Carboxin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4231
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CARBOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM ETHANOL OR METHANOL, WHITE SOLID, Off-white crystalline solid

CAS No.

5234-68-4
Record name CARBOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18071
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carboxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5234-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxin [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARBOXIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carboxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carboxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8K850HDE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

91.5 to 92.5 °C and 98 to 101 °C, reflecting two crystalline structures which revert to one in solution.
Record name Carboxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARBOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Carboxin's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) is a pioneering systemic fungicide that marked the advent of a critical class of agricultural and pharmaceutical compounds: the Succinate Dehydrogenase Inhibitors (SDHIs).[1] Its fungicidal activity stems from a highly specific and potent inhibition of Mitochondrial Complex II, also known as Succinate Dehydrogenase (SDH). This enzyme is a crucial component of cellular metabolism, uniquely participating in both the Tricarboxylic Acid (TCA) Cycle and the Electron Transport Chain (ETC).[2][3] this compound binds to the ubiquinone (Coenzyme Q) reduction site (Q-site) of the enzyme complex, effectively halting electron transfer from succinate to ubiquinone.[1][4] This blockade disrupts the TCA cycle, paralyzes the mitochondrial respiratory chain, and ultimately leads to the cessation of ATP synthesis and fungal cell death.

Core Mechanism of Action

The primary molecular target of this compound is Succinate Dehydrogenase (SDH), or Mitochondrial Complex II. This enzyme complex is embedded in the inner mitochondrial membrane and performs a dual role essential for aerobic respiration:

  • TCA Cycle: It catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain: It transfers the electrons derived from succinate oxidation, via its internal redox centers, to the ubiquinone pool, which then shuttles them to Complex III.

This compound exerts its inhibitory effect by acting as a competitive inhibitor at the ubiquinone-binding pocket (Q-site). By occupying this site, this compound physically prevents the binding of the natural substrate, ubiquinone. This blockade creates a critical bottleneck in cellular respiration:

  • Electron Flow Interruption: The transfer of electrons from the iron-sulfur clusters within the SDHB subunit to ubiquinone is halted.

  • TCA Cycle Disruption: The inability to reoxidize the FAD cofactor (by passing electrons to the ETC) prevents the further oxidation of succinate to fumarate, leading to a buildup of succinate.

  • Energy Production Collapse: The halt in electron flow to downstream complexes (III and IV) collapses the proton gradient across the inner mitochondrial membrane, thereby stopping ATP synthesis via oxidative phosphorylation.

Figure 1. This compound's Site of Action in the Mitochondrial ETC

The Molecular Binding Site

Mitochondrial Complex II is a heterotetramer composed of four subunits: SDHA, SDHB, SDHC, and SDHD.

  • SDHA (Flavoprotein): Contains the covalently bound FAD cofactor and the succinate-binding site.

  • SDHB (Iron-Sulfur Protein): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) that form an electron transfer conduit.

  • SDHC & SDHD (Membrane Anchors): Hydrophobic subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.

This compound binds to the Q-site, which is a pocket formed at the interface of the SDHB, SDHC, and SDHD subunits. This binding is noncovalent but exhibits high affinity. Crystallographic and mutational studies have identified key amino acid residues involved in inhibitor binding, which directly overlap with the ubiquinone binding pocket. Mutations in these residues are a primary mechanism of fungicide resistance.

Key interactions identified from structural studies of SDHIs show that the carbonyl oxygen of the inhibitor typically forms hydrogen bonds with residues such as Tyr58 of SDHD and Trp173 of SDHB.

Binding_Site Figure 2. This compound Binding Site within Complex II Subunits cluster_ComplexII Complex II (SDH) SDHA SDHA (Succinate Binding, FAD) SDHB SDHB (Fe-S Clusters) SDHA->SDHB e- transfer SDHC SDHC (Membrane Anchor) SDHD SDHD (Membrane Anchor) Q_Site Ubiquinone (Q) Binding Site Q_Site->SDHB Formed by Q_Site->SDHC Q_Site->SDHD This compound This compound This compound->Q_Site Binds to

Figure 2. This compound Binding Site within Complex II Subunits

Quantitative Inhibition Data

The inhibitory potency of this compound varies depending on the source of the enzyme and the assay conditions. It is generally more effective against mitochondria from sensitive fungi than from other organisms.

Enzyme/Organism SourceAssay TypeInhibitory ValueReference
Micrococcus denitrificansSuccinate OxidationKᵢ = 16 µM
Mammalian Complex IISuccinate-CoQ ReductaseKᵢ = 0.01 - 0.1 µM
Ustilago maydis (sensitive fungus)Succinate OxidationNoncompetitive Inhibition

Mechanisms of Resistance

Resistance to this compound and other SDHIs primarily arises from point mutations in the genes encoding the succinate dehydrogenase subunits, specifically sdhB, sdhC, and sdhD. These mutations alter the amino acid sequence within the Q-binding pocket, reducing the binding affinity of the inhibitor while ideally retaining the enzyme's ability to bind ubiquinone and function. For example, a mutation replacing a highly conserved histidine with a leucine in the SdhB subunit is known to confer this compound resistance.

GeneMutation (Example)EffectReference
sdhBH → L (Histidine → Leucine)Confers this compound resistance
sdhBH228 (in P. denitrificans)Part of this compound binding site
sdhDD89 (in P. denitrificans)Part of this compound binding site

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes a general method for isolating mitochondria using differential centrifugation.

Methodology:

  • Cell Harvesting: Collect cultured cells (e.g., fungal spheroplasts or mammalian cells) by centrifugation at low speed (e.g., 500 x g for 5 minutes). Wash the cell pellet with a suitable buffer (e.g., PBS).

  • Homogenization: Resuspend the cell pellet in an ice-cold hypotonic homogenization buffer. Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle. The goal is to lyse the plasma membrane while leaving mitochondrial membranes intact.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei, unbroken cells, and heavy debris.

  • High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 - 15,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

  • Washing: Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in a wash buffer (e.g., isolation buffer) and repeat the high-speed centrifugation step to purify the mitochondrial fraction.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable storage or assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

Mito_Isolation Figure 3. Workflow for Mitochondrial Isolation start Start: Cultured Cells harvest Harvest & Wash Cells (e.g., 500 x g) start->harvest homogenize Homogenize in Hypotonic Buffer (e.g., Dounce homogenizer) harvest->homogenize low_speed Low-Speed Centrifugation (e.g., 1,000 x g) homogenize->low_speed pellet1 Discard Pellet: (Nuclei, Debris) low_speed->pellet1 high_speed High-Speed Centrifugation (e.g., 12,000 x g) low_speed->high_speed Supernatant supernatant2 Discard Supernatant: (Cytosol) high_speed->supernatant2 wash Wash Pellet in Buffer & Re-centrifuge high_speed->wash Pellet end Final Product: Purified Mitochondrial Pellet wash->end

Figure 3. Workflow for Mitochondrial Isolation
Protocol 2: Spectrophotometric Assay of Complex II (SDH) Activity

This assay measures the succinate-dependent reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). The reduction of the blue DCIP is monitored as a decrease in absorbance at 600 nm.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.4.

    • Substrate: 30 mM sodium succinate.

    • Electron Acceptor: 0.05 mM DCIP.

    • Inhibitors: Antimycin A (to block Complex III) and KCN (to block Complex IV).

    • Test Compound: this compound dissolved in a suitable solvent (e.g., ethanol or DMSO).

  • Assay Procedure:

    • In a cuvette or microplate well, add assay buffer, Antimycin A, KCN, and the isolated mitochondrial sample.

    • For test samples, add the desired concentration of this compound. For control samples, add an equivalent volume of solvent.

    • Initiate the reaction by adding sodium succinate and DCIP.

    • Immediately begin monitoring the decrease in absorbance at 600 nm at a constant temperature (e.g., 25°C or 30°C) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of DCIP (e.g., 21 mM⁻¹cm⁻¹) to convert the rate into specific activity (e.g., nmol/min/mg protein).

    • Calculate the percent inhibition for each this compound concentration relative to the solvent control.

    • Determine the IC₅₀ value by plotting percent inhibition versus log[this compound].

SDH_Assay Figure 4. Workflow for SDH (Complex II) Activity Assay start Prepare Reaction Mix: Buffer, Mitochondria, Antimycin A, KCN add_inhibitor Add this compound (Test) or Solvent (Control) start->add_inhibitor initiate Initiate Reaction: Add Succinate & DCIP add_inhibitor->initiate monitor Monitor Absorbance at 600 nm over time initiate->monitor calculate Calculate Reaction Rate (ΔAbs/min) monitor->calculate analyze Determine Specific Activity and % Inhibition calculate->analyze end Result: IC₅₀ Value analyze->end

Figure 4. Workflow for SDH (Complex II) Activity Assay

References

A Technical Guide to the Synthesis of Carboxin and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) was the first systemic fungicide to be commercially developed and has been a cornerstone in the protection of various crops against fungal pathogens. Its unique mode of action, the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, has spurred extensive research into the synthesis of this compound and a diverse array of its analogues. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols for key reactions, a comparative analysis of these methods, and a look into the synthesis of its analogues.

Core Synthetic Methodologies for this compound

There are three principal synthetic strategies for the production of this compound, each with its own set of advantages and procedural nuances.

The Original Uniroyal Synthesis

This classic industrial method involves a multi-step process starting from ethyl 2-chloroacetoacetate and 2-mercaptoethanol.[1] The key steps are the formation of the 1,4-oxathiine ring followed by amidation.

Synthesis via Oxidative Rearrangement

A more recent approach utilizes an N-bromosuccinimide (NBS)-promoted oxidative rearrangement of an acetoacetanilide 1,3-oxathiolane intermediate.[2] This method is reported to have a high overall yield.

Synthesis from Acetoacetanilide and Disulfide

This pathway involves the reaction of acetoacetanilide with di-(2-hydroxyethyl) disulfide in the presence of a base, followed by cyclization. A key advantage of this method is the potential for in situ generation of the disulfide from 2-mercaptoethanol.[3][4]

Comparative Analysis of Synthetic Routes

Synthetic Route Key Starting Materials Reported Yield Key Features Reference
Original Uniroyal SynthesisEthyl 2-chloroacetoacetate, 2-mercaptoethanol, AnilineHigh overall yield (not specified)The foundational industrial synthesis.[1]
Oxidative RearrangementAcetoacetanilide 1,3-oxathiolane, N-Bromosuccinimide> 90%Proceeds under mild conditions. Allows for the synthesis of C-2 methyl substituted analogues.
From Acetoacetanilide and DisulfideAcetoacetanilide, Di-(2-hydroxyethyl) disulfide64.5 - 68.1%Can utilize in situ generated disulfide. Detailed patent literature available.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Acetoacetanilide and Di-(2-hydroxyethyl) disulfide

Step 1: Preparation of 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide

  • Dissolve acetoacetanilide (88.6 g, 0.5 mole) in 200 g of 10% aqueous sodium hydroxide (0.5 mole) with agitation at room temperature.

  • Add di-(2-hydroxyethyl) disulfide (120.0 g, 0.77 mole) and heat the reaction mixture to 35°C.

  • After 15 minutes, add 16 g of 15% aqueous sodium hydroxide.

  • After another 15 minutes, begin the continuous addition of 50% hydrogen peroxide. The rate of addition should be controlled to ensure that 2-mercaptoethanol (formed in situ) is not in excess.

  • Continue the addition of hydrogen peroxide for 5 hours, maintaining the reaction temperature at 35-37°C.

Step 2: Cyclization to this compound

  • Acidify the reaction mixture with a suitable acid (e.g., 5% HCl) and extract the intermediate with toluene.

  • Add an acid catalyst, such as p-toluenesulfonic acid, to the toluene solution.

  • Heat the solution to 70-100°C to effect cyclization.

  • Cool the solution to below -10°C overnight to crystallize the product.

  • Filter and dry the resulting solid to obtain 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide (this compound).

Yield: 75.8 g (64.5% based on acetoacetanilide). Melting Point: 90.8-97.8°C. Purity: 98.0%.

Protocol 2: Synthesis of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (Key intermediate for Uniroyal Synthesis)

Detailed experimental procedures for the original Uniroyal synthesis are often proprietary. However, the synthesis of the core heterocyclic acid intermediate can be inferred from related literature.

The synthesis of the ethyl ester of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is achieved by reacting ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a base, followed by acid-catalyzed cyclization and dehydration. The resulting ester is then hydrolyzed to the carboxylic acid.

Amidation to this compound:

The 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is then converted to its acid chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with aniline in the presence of a base to form the amide bond, yielding this compound.

Protocol 3: Synthesis of this compound via NBS-Promoted Oxidative Rearrangement

Step 1: Synthesis of Acetoacetanilide 1,3-oxathiolane (Precursor)

The synthesis of this starting material is a prerequisite for this route and typically involves the reaction of acetoacetanilide with 2-mercaptoethanol in the presence of an acid catalyst to form the corresponding ketal.

Step 2: Oxidative Rearrangement to this compound

  • To a solution of acetoacetanilide 1,3-oxathiolane in anhydrous chloroform, add one molar equivalent of N-bromosuccinimide (NBS).

  • The reaction proceeds under mild conditions to yield this compound.

  • The product can be isolated and purified using standard chromatographic techniques.

Yield: > 90% overall yield.

Synthesis of this compound Analogues

The core structure of this compound has been extensively modified to explore structure-activity relationships and develop new fungicides with improved properties.

Analogues Substituted at the C-2 Methyl Group

The NBS-promoted oxidative rearrangement method can be adapted to synthesize analogues substituted at the C-2 methyl group. By replacing NBS with molecular bromine, a C-2 bromomethylthis compound derivative is formed. This bromo derivative serves as a versatile intermediate for the introduction of various nucleophiles at the C-2 position.

Table of C-2 Methyl-Substituted this compound Analogues

Substituent (R) Melting Point (°C) Yield (%)
MeS82-8392
AcS113-11498
NCSoil87
MeOoil80
NH-L-Phe-OAlloil75
NH-L-Val-OAlloil78
NH-L-Ala-OMeoil79
(β-D-Glup)S196-19792

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound and its analogues function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. SDH is a crucial enzyme that links the citric acid cycle and oxidative phosphorylation. It is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. This compound binds to the ubiquinone (Q) binding site of the complex, preventing the natural substrate from binding and thereby disrupting the electron transport chain and cellular respiration in fungi.

Visualizations

Synthesis_of_Carboxin_Uniroyal Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Intermediate_1 Intermediate_1 Ethyl 2-chloroacetoacetate->Intermediate_1  + 2-Mercaptoethanol  + Base Ethyl 2-methyl-5,6-dihydro-\n1,4-oxathiine-3-carboxylate Ethyl 2-methyl-5,6-dihydro- 1,4-oxathiine-3-carboxylate Intermediate_1->Ethyl 2-methyl-5,6-dihydro-\n1,4-oxathiine-3-carboxylate  Cyclization  (Acidic conditions) 2-Methyl-5,6-dihydro-\n1,4-oxathiine-3-carboxylic acid 2-Methyl-5,6-dihydro- 1,4-oxathiine-3-carboxylic acid Ethyl 2-methyl-5,6-dihydro-\n1,4-oxathiine-3-carboxylate->2-Methyl-5,6-dihydro-\n1,4-oxathiine-3-carboxylic acid  Hydrolysis Acid Chloride Acid Chloride 2-Methyl-5,6-dihydro-\n1,4-oxathiine-3-carboxylic acid->Acid Chloride  + SOCl2 or (COCl)2 This compound This compound Acid Chloride->this compound  + Aniline  + Base

Caption: The Original Uniroyal Synthesis of this compound.

Synthesis_of_Carboxin_NBS Acetoacetanilide Acetoacetanilide Acetoacetanilide 1,3-oxathiolane Acetoacetanilide 1,3-oxathiolane Acetoacetanilide->Acetoacetanilide 1,3-oxathiolane  + 2-Mercaptoethanol  (Acid catalyst) This compound This compound Acetoacetanilide 1,3-oxathiolane->this compound  + N-Bromosuccinimide (NBS)  (Oxidative Rearrangement)

Caption: Synthesis of this compound via NBS-Promoted Oxidative Rearrangement.

Synthesis_of_Carboxin_Disulfide Acetoacetanilide Acetoacetanilide 2-[(2-hydroxyethyl)thio]-\n3-oxo-N-phenylbutanamide 2-[(2-hydroxyethyl)thio]- 3-oxo-N-phenylbutanamide Acetoacetanilide->2-[(2-hydroxyethyl)thio]-\n3-oxo-N-phenylbutanamide  + Di-(2-hydroxyethyl) disulfide  + NaOH, H2O2 This compound This compound 2-[(2-hydroxyethyl)thio]-\n3-oxo-N-phenylbutanamide->this compound  Cyclization  (Acid catalyst, Heat)

Caption: Synthesis of this compound from Acetoacetanilide and Disulfide.

Caption: Mechanism of Action of this compound on Succinate Dehydrogenase.

References

The Biological Activity of Carboxin on Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carboxin is a systemic fungicide belonging to the oxathiin class of chemicals, first introduced in the 1960s. It has been widely utilized in agriculture, primarily as a seed treatment, to control a range of fungal pathogens, particularly those from the Basidiomycetes class, such as smuts and rusts.[1][2][3] Its systemic nature allows it to be absorbed by the plant and translocated to protect new growth.[4][5] This guide provides a detailed examination of the biochemical and physiological effects of this compound on fungi, intended for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The principal mode of action of this compound is the disruption of mitochondrial respiration. It specifically targets and inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC).

Biochemical Pathway Interruption:

  • Role of SDH: Succinate dehydrogenase is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the ETC. In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from succinate to the electron carrier ubiquinone (Coenzyme Q).

  • Inhibitory Action: this compound acts as a potent inhibitor of SDH. It binds to the ubiquinone-binding site (Q-site) of the SDH complex. This binding action physically obstructs the reduction of ubiquinone, thereby blocking the transfer of electrons from succinate into the respiratory chain.

  • Consequences: The inhibition of electron flow from Complex II leads to a cascade of detrimental effects for the fungal cell. The production of adenosine triphosphate (ATP) via oxidative phosphorylation is severely hampered, depriving the cell of its primary energy currency. This energy deficit ultimately leads to the cessation of cellular growth and, depending on the concentration and fungal sensitivity, cell death.

Mechanism of this compound on Fungal Respiration cluster_0 Mitochondrial Inner Membrane succ Succinate sdh Succinate Dehydrogenase (Complex II) succ->sdh Oxidation fum Fumarate sdh->fum coq Coenzyme Q (Ubiquinone) sdh->coq e- c3 Complex III coq->c3 e- atp ATP Synthesis (Blocked) c3->atp This compound This compound This compound->sdh INHIBITS Alternative Mechanism in S. cerevisiae cluster_resistance Resistance Mechanism This compound This compound cell_membrane Yeast Cell Membrane This compound->cell_membrane Entry protein_synthesis Protein Synthesis cell_membrane->protein_synthesis Inhibition growth Fungal Growth protein_synthesis->growth Leads to Inhibition of resistance Decreased Permeability resistance->cell_membrane Alters General Workflow for Antifungal Susceptibility Testing start Start prep_culture Prepare Active Fungal Culture start->prep_culture prep_plates Prepare Agar Plates with Serial Dilutions of this compound start->prep_plates inoculate Inoculate Plates with Fungal Plugs prep_culture->inoculate prep_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter Daily incubate->measure analyze Calculate % Inhibition Determine MIC measure->analyze end End analyze->end

References

The Enduring Legacy of Carboxin: A Technical Guide to its History and Agricultural Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxin, a pioneering systemic fungicide, marked a significant milestone in the history of crop protection. First reported in 1966 and commercialized in 1969 by Uniroyal under the trade name Vitavax, it was one of the first fungicides to exhibit systemic movement within the plant, offering protection to newly growing tissues. This technical guide provides an in-depth exploration of the history, mechanism of action, agricultural applications, and environmental fate of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Development

The journey of this compound from a laboratory curiosity to a widely used agricultural tool was driven by the need for more effective and targeted fungal disease control. Its discovery as a potent and systemic fungicide was a breakthrough, offering a significant advantage over the protectant fungicides of the era which only provided a surface-level barrier against fungal pathogens.

Mechanism of Action: A Targeted Approach

The effectiveness of this compound lies in its specific mode of action, which was elucidated in the years following its initial discovery. Between 1971 and 1975, a growing body of evidence pointed towards its role as a succinate dehydrogenase inhibitor (SDHI). Later research confirmed that this compound binds to the quinone reduction site of the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain. This binding action prevents the natural substrate, ubiquinone, from docking, thereby disrupting the tricarboxylic acid cycle and halting cellular respiration in susceptible fungi.

dot

Caption: Mechanism of this compound as a Succinate Dehydrogenase Inhibitor.

Agricultural Applications and Efficacy

This compound's systemic properties make it particularly well-suited for use as a seed treatment. This application method ensures that the fungicide is absorbed by the growing seedling, providing protection against a range of seed-borne and soil-borne fungal pathogens. Its primary use has been in the control of smuts and bunts in cereal crops, as well as Rhizoctonia diseases in cotton and other vegetables.

CropTarget DiseaseTypical Application Rate (g a.i./100kg seed)Efficacy
WheatLoose Smut (Ustilago tritici)50 - 200Up to 100% control
WheatCommon Bunt (Tilletia caries)50 - 20099-100% control
BarleyCovered Smut (Ustilago hordei)50 - 200High efficacy
CottonSeedling diseases (Rhizoctonia spp.)400-500ml/100kg seeds (as this compound 200g/L + Thiram 200g/L FS)Effective control
Various CropsDamping-off, rot, blightVaries by formulationBroad-spectrum activity

Environmental Fate and Toxicological Profile

Understanding the environmental behavior of any agricultural chemical is crucial. This compound is characterized by its relatively low persistence in the environment.

Environmental CompartmentParameterValue
SoilAerobic Half-lifeApproximately 3 days
SoilAnaerobic Half-life-
WaterPhotolysis Half-life-
WaterSolubility134 mg/L
-Log P2.3

This compound exhibits low mammalian toxicity. One of its metabolites, the sulfone, is also active as an SDHI and has been marketed as the fungicide oxythis compound.

Experimental Protocols

In Vitro Fungicide Efficacy Testing: The Poisoned Food Technique

This method is a standard laboratory procedure to determine the fungitoxicity of a chemical against a specific fungal pathogen.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Ustilago tritici)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • This compound stock solution of known concentration

  • Sterile distilled water

  • Micropipettes

  • Incubator

  • Laminar flow hood

Procedure:

  • Preparation of Fungicide-Amended Media: A series of PDA media with varying concentrations of this compound are prepared. The stock solution of this compound is added to the molten PDA after autoclaving and just before pouring it into the Petri dishes to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 ppm). A control set of plates with no this compound is also prepared.

  • Inoculation: A small disc (e.g., 5mm diameter) of the actively growing fungal culture is aseptically placed at the center of each PDA plate (both treated and control).

  • Incubation: The inoculated plates are incubated at an optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = ((C - T) / C) * 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

  • Determination of MIC: The lowest concentration of this compound that completely inhibits the visible growth of the fungus is considered the Minimum Inhibitory Concentration.

dot

Poisoned_Food_Technique_Workflow Start Start Prepare_Media Prepare PDA Media with Varying this compound Concentrations Start->Prepare_Media Inoculate Inoculate Plates with Fungal Disc Prepare_Media->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure_Growth Measure Radial Colony Growth Incubate->Measure_Growth Calculate_Inhibition Calculate Percentage of Inhibition Measure_Growth->Calculate_Inhibition Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Calculate_Inhibition->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Poisoned Food Technique.

Field Trial Protocol for Seed Treatment Efficacy

Objective: To evaluate the efficacy of this compound seed treatment in controlling a target disease under field conditions and its effect on crop yield.

Materials:

  • Certified seeds of a susceptible crop variety

  • This compound formulation for seed treatment

  • Commercial seed treating equipment

  • Standard agricultural machinery for planting, maintenance, and harvesting

  • Data collection tools (e.g., notebooks, tablets)

Procedure:

  • Experimental Design: A randomized complete block design (RCBD) with a minimum of four replications is typically used. Treatments should include an untreated control, seeds treated with this compound at the recommended rate, and potentially other standard fungicide treatments for comparison.

  • Seed Treatment: A known weight of seeds is treated with the calculated amount of this compound formulation to achieve the target application rate. The treatment should be done using calibrated equipment to ensure uniform coverage.

  • Plot Establishment: The trial is established in a field with a history of the target disease or where inoculum can be artificially introduced. Each plot should be of a standard size with defined borders to prevent interference between treatments.

  • Planting: The treated and untreated seeds are planted in their respective randomized plots using a calibrated planter.

  • Crop Management: Standard agronomic practices for the specific crop are followed throughout the growing season.

  • Data Collection:

    • Emergence and Stand Count: The number of emerged seedlings is counted at a specific time after planting to assess any phytotoxic effects of the treatment.

    • Disease Assessment: The incidence and severity of the target disease are assessed at appropriate growth stages. This may involve counting the number of infected plants or using a disease rating scale.

    • Yield Data: At maturity, the plots are harvested, and the grain yield for each plot is recorded.

  • Statistical Analysis: The collected data (emergence, disease incidence/severity, and yield) are subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between the treatments.

dot

Field_Trial_Workflow Start Start Exp_Design Experimental Design (RCBD) Start->Exp_Design Seed_Treatment Seed Treatment with This compound Exp_Design->Seed_Treatment Plot_Establishment Plot Establishment in Field Seed_Treatment->Plot_Establishment Planting Planting of Treated Seeds Plot_Establishment->Planting Crop_Management Standard Agronomic Practices Planting->Crop_Management Data_Collection Data Collection (Emergence, Disease, Yield) Crop_Management->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis End End Stat_Analysis->End

Caption: Workflow for a Fungicide Seed Treatment Field Trial.

Conclusion

This compound holds a significant place in the history of fungicide development. Its discovery and elucidation of its mechanism of action as a succinate dehydrogenase inhibitor paved the way for a new class of highly effective and systemic fungicides. While newer SDHI fungicides with broader spectrums of activity have since been developed, the foundational role of this compound in modern agriculture and its contribution to our understanding of targeted disease control remain undeniable. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand the core scientific principles and historical context of this important agricultural tool.

Methodological & Application

Carboxin Seed Treatment: A Comprehensive Guide for Crop Protection Research

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Carboxin, a systemic fungicide belonging to the oxathiin group, serves as a critical tool in modern agriculture for the management of seed and soil-borne diseases. This document provides detailed application notes and protocols for the use of this compound as a seed treatment, intended for researchers, scientists, and drug development professionals. The information compiled herein offers a thorough overview of its mechanism of action, application rates for various crops, efficacy data, and standardized experimental protocols for evaluation.

Introduction

This compound is a widely utilized systemic fungicide specifically effective against a range of fungal pathogens, particularly those belonging to the Basidiomycetes class, which are responsible for diseases such as smuts and bunts in cereals.[1] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[2] This disruption of cellular respiration effectively halts the energy production within the fungal cells, leading to their death.[2] this compound is often formulated in combination with other fungicides, such as Thiram, a contact fungicide, to provide broad-spectrum protection against both internal and external seed-borne pathogens.[3][4]

Mechanism of Action

This compound's fungicidal activity is highly specific. It targets the succinate dehydrogenase (SDH) enzyme within the mitochondria of fungal cells. SDH is a key enzyme in both the citric acid cycle and the electron transport chain. By binding to SDH, this compound blocks the oxidation of succinate to fumarate, thereby inhibiting mitochondrial respiration and ATP production, which is essential for fungal growth and survival.

Signaling Pathways

While this compound directly targets fungal mitochondria, its application and the subsequent reduction of fungal pressure can indirectly influence plant signaling pathways associated with defense and stress responses. Succinate dehydrogenase (SDH) in plants has been identified as a component of stress signaling. Inhibition of SDH can lead to the production of reactive oxygen species (ROS), which act as signaling molecules in plant defense pathways, including the salicylic acid (SA) pathway. Fungal infection itself triggers a complex network of plant defense signals, including the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and hormonal signaling involving salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). By controlling the pathogen, this compound treatment allows the plant to avoid the full activation of these resource-intensive defense responses, potentially leading to improved growth and yield.

Fungal_Infection_and_Carboxin_Action cluster_plant Plant Cell cluster_fungus Fungal Pathogen PRR Pattern Recognition Receptors (PRRs) MAPK_cascade MAPK Cascade PRR->MAPK_cascade Hormone_signaling Hormone Signaling (SA, JA, ET) MAPK_cascade->Hormone_signaling Defense_response Defense Response (e.g., ROS burst, PR proteins) Hormone_signaling->Defense_response Plant_SDH Plant Succinate Dehydrogenase (SDH) Plant_ROS Reactive Oxygen Species (ROS) Plant_SDH->Plant_ROS Stress signal Plant_ROS->Hormone_signaling Signal amplification PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PAMPs->PRR Recognition Fungal_SDH Fungal Succinate Dehydrogenase (SDH) Mitochondrial_respiration Mitochondrial Respiration Fungal_SDH->Mitochondrial_respiration ATP_production ATP Production Mitochondrial_respiration->ATP_production Fungal_growth Fungal Growth & Infection ATP_production->Fungal_growth Fungal_growth->PAMPs Initiates Infection This compound This compound This compound->Fungal_SDH

Figure 1: Simplified signaling pathways in plant-fungal interaction and the inhibitory action of this compound.

Application Notes: Dosage and Efficacy

The application rates of this compound can vary depending on the crop, target pathogen, and product formulation. The following tables summarize recommended application rates and observed efficacy data from various studies. It is crucial to consult the product label for specific instructions.

Table 1: Recommended this compound Seed Treatment Application Rates for Various Crops

CropTarget Disease(s)Active Ingredient(s)Application Rate (g a.i. / 100 kg seed)Formulation ExampleReference(s)
Wheat Loose Smut (Ustilago tritici)This compound 75% WP150 - 187.5Vitavax 75 WP
Loose Smut, Common BuntThis compound + Thiram50 - 200 (this compound)Vitavax 200
Barley Loose Smut (Ustilago nuda), Covered Smut (Ustilago hordei)This compound 75% WP150 - 187.5Vitavax 75 WP
Loose Smut, Seedling diseasesThis compound + Thiram50 - 200 (this compound)Vitavax 200
Cotton Seedling diseases (Rhizoctonia solani), Root Rot, Bacterial BlightThis compound + Thiram250 (Formulation)Vitavax Power
Damping-off (Rhizoctonia solani)This compound + Thiram400-500 ml/100kg seeds (Formulation)This compound 200g/L + Thiram 200g/L FS
Peanut Collar Rot, Seed Rot, Root Rot, Stem RotThis compound + Thiram250 (Formulation)Vitavax Power
Seed-borne pathogensThis compound + Thiram50+50 and 70+70-
Soybean Collar Rot, Charcoal Rot, Seedling diseasesThis compound + Thiram300 (Formulation)Vitavax Power
Rice Rhizoctonia solani, Helminthosporium oryzaeThis compound + Thiram3-4 fl. oz./100 lbs seed (Formulation)Vitavax-200 Flowable
Pigeon Pea Seed Rot, Stem Rot, Root Rot, Fusarium WiltThis compound + Thiram400 (Formulation)Vitavax Power
Potato Black Scurf (Rhizoctonia solani)This compound + Thiram250 (Formulation)Vitavax Power

Table 2: Efficacy of this compound Seed Treatment on Disease Control and Crop Performance

CropTarget DiseaseTreatmentEfficacy (% Disease Reduction)Impact on Yield/VigorReference(s)
Wheat Loose SmutThis compound (Vitavax 75 WP) @ 2.0-2.5 g/kg seed100% control-
Loose SmutThis compound + ThiramComplete eradicationIncreased grain yield by 8-9%
Barley Loose SmutThis compoundComplete controlIncreased coleoptile length at 15-20°C
Cotton Seedling Mortality, Alternaria Leaf SpotThis compound 37.5% + Thiram 37.5% DS @ 4.5 g/kg69.8% reduction in seedling mortalityMaximum yield of 9.65 q/ha
Peanut Pre-emergence Damping-offThis compound + Thiram (50+50 g a.i./100 kg)Significant reductionImproved seed germination and vigor
Safflower Pre-emergence Damping-offThis compound + ThiramSignificant reductionIncreased shoot dry matter
Sunhemp Fusarium WiltThis compound 37.5% + Thiram 37.5% @ 3 g/kg + soil drench74.75% reductionMaximum yield

Experimental Protocols

The following protocols provide a standardized framework for evaluating the efficacy of this compound seed treatments.

Laboratory-Based Seed Germination and Seedling Vigor Assay

Objective: To assess the effect of this compound treatment on seed germination and early seedling growth under controlled laboratory conditions.

Materials:

  • Certified seeds of the target crop

  • This compound formulation

  • Distilled water

  • Germination paper or sand

  • Petri dishes or germination trays

  • Incubator or growth chamber

  • Ruler

Procedure:

  • Seed Treatment: Prepare a slurry of the this compound formulation according to the desired application rate. Treat a known weight of seeds with the slurry, ensuring even coating. A control group of untreated seeds should be prepared in parallel. Allow the treated seeds to air dry.

  • Germination Test: Place a defined number of treated and untreated seeds (e.g., 50 or 100) on moistened germination paper or in sand within Petri dishes or germination trays.

  • Incubation: Incubate the seeds under optimal conditions for the specific crop (e.g., temperature, light/dark cycle).

  • Data Collection:

    • Record the number of germinated seeds daily for a specified period (e.g., 7-14 days).

    • After the incubation period, measure the shoot and root length of a representative sample of seedlings.

    • Calculate the germination percentage, germination rate, and seedling vigor index.

Greenhouse Efficacy Trial Against Soil-Borne Pathogens

Objective: To evaluate the efficacy of this compound seed treatment in protecting seedlings from specific soil-borne pathogens under controlled greenhouse conditions.

Materials:

  • Treated and untreated seeds (as prepared in 5.1)

  • Sterilized soil mix (e.g., sand, peat, vermiculite)

  • Pots or trays

  • Inoculum of the target pathogen (e.g., Rhizoctonia solani, Fusarium spp.)

  • Greenhouse with controlled temperature and humidity

Procedure:

  • Inoculum Preparation: Grow the target pathogen on a suitable medium (e.g., potato dextrose agar for fungi). Prepare an inoculum suspension or mix the inoculum with the soil at a predetermined concentration.

  • Sowing: Fill pots or trays with the inoculated or non-inoculated (control) soil mix. Sow a specific number of treated and untreated seeds in each pot.

  • Growth Conditions: Maintain the pots in a greenhouse with conditions conducive to both plant growth and disease development.

  • Data Collection:

    • Record seedling emergence daily.

    • Assess disease incidence and severity at regular intervals using a standardized rating scale (e.g., 0-5 scale for damping-off).

    • After a set period (e.g., 21-28 days), carefully remove seedlings, wash the roots, and assess root rot severity.

    • Measure plant height and shoot/root dry weight.

Field Efficacy Trial

Objective: To determine the effectiveness of this compound seed treatment on disease control, crop establishment, and yield under field conditions.

Materials:

  • Treated and untreated seeds

  • Field plot with a history of the target disease(s) or artificially inoculated

  • Standard farm machinery for planting and harvesting

  • Data collection tools (e.g., quadrat for stand counts, disease rating scales)

Procedure:

  • Experimental Design: Design the field trial using a randomized complete block design with multiple replications for each treatment (treated vs. untreated).

  • Planting: Plant the treated and untreated seeds at the recommended seeding rate for the crop and region.

  • Crop Management: Follow standard agronomic practices for the crop regarding fertilization, irrigation, and weed/insect control.

  • Data Collection:

    • Crop Establishment: Count the number of emerged seedlings in a defined area (e.g., 1-meter row) at a specific time after planting to determine the plant stand.

    • Disease Assessment: Monitor the plots for symptoms of the target disease(s) throughout the growing season. Record disease incidence (% of infected plants) and severity (degree of infection on a plant).

    • Yield: At crop maturity, harvest a defined area from the center of each plot and determine the grain yield.

    • Quality Parameters: Assess seed quality parameters such as 1000-seed weight.

Experimental_Workflow cluster_lab Laboratory Assay cluster_greenhouse Greenhouse Trial cluster_field Field Trial lab_treatment Seed Treatment germination_test Germination Test lab_treatment->germination_test lab_data Data Collection: - Germination % - Seedling Vigor germination_test->lab_data end End lab_data->end gh_treatment Seed Treatment sowing Sowing in Pots gh_treatment->sowing inoculation Pathogen Inoculation inoculation->sowing gh_data Data Collection: - Emergence - Disease Incidence - Plant Biomass sowing->gh_data gh_data->end field_treatment Seed Treatment planting Field Planting field_treatment->planting field_data Data Collection: - Stand Count - Disease Severity - Yield planting->field_data field_data->end start Start start->lab_treatment start->gh_treatment start->field_treatment

Figure 2: General experimental workflow for evaluating this compound seed treatment efficacy.

Conclusion

This compound remains a valuable and effective fungicide for seed treatment in a variety of crops. Its systemic action provides protection against key seed- and soil-borne fungal pathogens, leading to improved crop establishment and yield. The provided application notes and protocols offer a framework for researchers to conduct further studies to optimize its use and evaluate its performance under different agricultural systems. As with any pesticide, it is imperative to follow label instructions and adhere to local regulations to ensure safe and effective use.

References

Application Notes and Protocols for Carboxin in the Control of Tilletia and Rhizoctonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carboxin, a systemic benzanilide fungicide, for the control of phytopathogenic fungi Tilletia spp., the causal agents of bunt diseases in cereals, and Rhizoctonia solani, which causes damping-off and root rot in a variety of crops. This document includes quantitative efficacy data, detailed experimental protocols, and diagrams illustrating the mechanism of action and experimental workflows.

Mechanism of Action

This compound is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide. Its primary mode of action is the disruption of the fungal mitochondrial electron transport chain. This compound specifically targets and binds to the ubiquinone-binding site (Qp-site) of Complex II (Succinate Dehydrogenase), preventing the reduction of ubiquinone to ubiquinol. This inhibition blocks the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.

G cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_II Complex II (Succinate Dehydrogenase) cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation FAD FAD FADH2 FADH2 FAD->FADH2 Reduction FeS Fe-S Clusters FADH2->FeS e- transfer Q Ubiquinone (Q) FeS->Q e- transfer QH2 Ubiquinol (QH2) Q->QH2 Reduction ComplexIII Complex III QH2->ComplexIII e- transfer This compound This compound This compound->Q Binds to Qp-site & inhibits reduction ComplexIV Complex IV ComplexIII->ComplexIV e- transfer ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Synthesis

Mechanism of this compound as an SDHI fungicide.

Quantitative Efficacy Data

The efficacy of this compound, often in combination with other fungicides like Thiram, has been demonstrated in numerous studies. The following tables summarize key quantitative data from field and greenhouse trials.

Efficacy Against Tilletia spp. (Common Bunt) in Wheat
Active Ingredient(s)Application RatePathogenEfficacy (% Control)Yield IncreaseReference
This compound + ThiramNot SpecifiedTilletia caries & Tilletia laevis99%Significantly higher than untreated control[1]
Tebuconazole vs. This compound+Thiram0.5 L/t vs. 2.0 L/tTilletia spp.Both showed good efficacyNot specified[2]
This compound550–690 mg/kg of seedTilletia tritici & T. laevis>90% at low disease incidenceNot specified[3]
Efficacy Against Rhizoctonia solani in Cotton
Active Ingredient(s)Application Rate (g/kg seed)Parameter AssessedReduction in Disease/Mortality (%)Yield Increase ( kg/ha )Reference
This compound (37.5%) + Thiram (37.5%)4.5Seedling Mortality69.8%549[4]
This compound (37.5%) + Thiram (37.5%)3.5Seedling Mortality60.3%507[4]
This compound (75%)3.0Alternaria Leaf Spot & Seedling Mortality69.55%Not specified
This compound (37.5%) + Thiram (37.5%)4.5Alternaria Leaf Spot & Seedling Mortality72.85%Not specified

Experimental Protocols

The following are detailed protocols for conducting efficacy trials of this compound as a seed treatment against Tilletia and Rhizoctonia.

Protocol for Efficacy Trial of this compound Against Tilletia caries (Common Bunt) in Wheat (Field Trial)

Objective: To evaluate the efficacy of this compound seed treatment in controlling common bunt of wheat under field conditions.

Materials:

  • Certified wheat seed (a susceptible variety)

  • Tilletia caries teliospores

  • This compound formulation (e.g., Vitavax® 75W)

  • Seed treater (e.g., rotating drum or slurry treater)

  • Field plots with appropriate soil type for wheat cultivation

  • Standard agronomic inputs (fertilizers, herbicides)

  • Data collection tools (quadrats, counters, harvesting equipment)

Experimental Design:

  • Randomized Complete Block Design (RCBD) with at least four replications.

  • Treatments:

    • Untreated, uninoculated control

    • Untreated, inoculated control

    • This compound treated, inoculated (at recommended rate)

    • This compound treated, inoculated (at a lower rate)

    • Standard fungicide treated, inoculated (positive control)

Procedure:

  • Inoculum Preparation: Prepare a suspension of Tilletia caries teliospores in water. The concentration should be calibrated to achieve a significant level of disease in the untreated, inoculated control (e.g., 5 g of spores per kg of seed).

  • Seed Treatment:

    • For each treatment, weigh the required amount of wheat seed.

    • Apply the this compound formulation to the seed using a suitable seed treater to ensure uniform coverage. Follow the manufacturer's recommended application rate.

    • Allow the treated seeds to air dry before sowing.

  • Plot Establishment:

    • Prepare the field plots according to standard agricultural practices for wheat cultivation.

    • Sow the seeds at the recommended seeding rate for the region.

  • Inoculation (for inoculated treatments):

    • Just before sowing, thoroughly mix the prepared teliospore suspension with the designated seed lots to ensure even distribution of the inoculum.

  • Trial Maintenance:

    • Manage the plots throughout the growing season using standard agronomic practices, including irrigation, fertilization, and weed control. Avoid the use of foliar fungicides that may interfere with the results.

  • Data Collection:

    • Plant Emergence: Count the number of emerged seedlings in a designated area (e.g., 1-meter row) in each plot at a specific time point after sowing (e.g., 21 days).

    • Disease Assessment: At the heading stage, randomly select a predetermined number of heads (e.g., 100) from each plot and count the number of bunted heads. Calculate the percentage of infected heads.

    • Yield: Harvest the grain from a central area of each plot, avoiding the borders. Measure the grain yield and adjust for moisture content.

    • Grain Quality: Assess the quality of the harvested grain, noting any discoloration or presence of bunt spores.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences in disease incidence and yield.

    • Calculate the percentage of disease control for each fungicide treatment relative to the inoculated control.

G cluster_prep Preparation cluster_field Field Work cluster_data Data Collection & Analysis Inoculum Prepare Tilletia Inoculum Inoculate_Sow Inoculate Seed & Sow Plots Inoculum->Inoculate_Sow Seed_Treat Treat Wheat Seed with this compound Seed_Treat->Inoculate_Sow Plot_Setup Establish Field Plots (RCBD) Plot_Setup->Inoculate_Sow Maintenance Trial Maintenance (Standard Agronomy) Inoculate_Sow->Maintenance Assess_Disease Assess Disease Incidence (% Bunted Heads) Maintenance->Assess_Disease Measure_Yield Measure Grain Yield & Quality Maintenance->Measure_Yield Analyze Statistical Analysis (ANOVA) Assess_Disease->Analyze Measure_Yield->Analyze

Workflow for a Tilletia efficacy field trial.
Protocol for Efficacy Trial of this compound Against Rhizoctonia solani (Damping-off) in Cotton (Greenhouse Assay)

Objective: To determine the efficacy of this compound seed treatment in protecting cotton seedlings from damping-off caused by Rhizoctonia solani under controlled greenhouse conditions.

Materials:

  • Certified cotton seed

  • Pathogenic isolate of Rhizoctonia solani

  • Substrate for inoculum production (e.g., sand-maize meal medium)

  • This compound formulation

  • Pots or trays

  • Sterilized soil or soilless potting mix

  • Greenhouse with controlled temperature and humidity

  • Data collection tools

Experimental Design:

  • Completely Randomized Design (CRD) with at least five replications.

  • Treatments:

    • Untreated, uninoculated control

    • Untreated, inoculated control

    • This compound treated, inoculated (at recommended rate)

    • This compound treated, inoculated (at a lower rate)

    • Standard fungicide treated, inoculated (positive control)

Procedure:

  • Inoculum Production:

    • Grow the R. solani isolate on a suitable sterile substrate (e.g., sand-maize meal) for a sufficient period to allow for thorough colonization.

    • Air-dry and grind the colonized substrate to create a uniform inoculum.

  • Seed Treatment:

    • Treat the cotton seeds with the this compound formulation as described in the field trial protocol.

  • Potting and Inoculation:

    • Fill pots or trays with sterilized potting mix.

    • For the inoculated treatments, thoroughly mix the prepared R. solani inoculum with the potting mix at a predetermined rate known to cause significant damping-off.

  • Sowing:

    • Sow a specific number of seeds (e.g., 10) in each pot at a uniform depth.

  • Greenhouse Conditions:

    • Maintain the pots in a greenhouse with conditions favorable for cotton growth and R. solani infection (e.g., 25-28°C, high humidity).

    • Water the pots as needed to maintain adequate soil moisture.

  • Data Collection:

    • Pre-emergence Damping-off: Count the number of emerged seedlings in each pot daily for a specified period (e.g., 14 days). Calculate the percentage of pre-emergence damping-off based on the number of non-emerged seeds.

    • Post-emergence Damping-off: Monitor the emerged seedlings daily for symptoms of damping-off (e.g., lesions at the soil line, wilting, collapse). Count the number of diseased and dead seedlings.

    • Plant Stand: At the end of the experiment (e.g., 21 days after sowing), count the final number of healthy seedlings in each pot.

    • Plant Vigor: Assess the vigor of the surviving seedlings by measuring parameters such as plant height, shoot fresh weight, and root fresh weight.

  • Data Analysis:

    • Analyze the data using ANOVA appropriate for a CRD.

    • Use a suitable mean separation test to compare the treatments.

    • Calculate the percentage of disease control for each treatment.

G cluster_prep Preparation cluster_greenhouse Greenhouse Work cluster_data Data Collection & Analysis Inoculum Produce Rhizoctonia Inoculum Potting Prepare Pots with Inoculated Soil Inoculum->Potting Seed_Treat Treat Cotton Seed with this compound Sowing Sow Treated Seed Seed_Treat->Sowing Potting->Sowing Incubation Incubate under Controlled Conditions Sowing->Incubation Assess_Damping_off Assess Pre- & Post-emergence Damping-off Incubation->Assess_Damping_off Measure_Vigor Measure Plant Stand & Vigor Incubation->Measure_Vigor Analyze Statistical Analysis (ANOVA) Assess_Damping_off->Analyze Measure_Vigor->Analyze

Workflow for a Rhizoctonia efficacy greenhouse assay.

Conclusion

This compound remains a valuable tool for the management of important seed and soil-borne diseases caused by Tilletia and Rhizoctonia. Its systemic activity provides protection to the developing seedling, leading to improved stand establishment and yield. The provided protocols offer a standardized framework for the continued evaluation and optimization of this compound-based seed treatments in various cropping systems. For effective and sustainable disease management, it is recommended to use this compound as part of an integrated pest management (IPM) program that includes resistant cultivars and appropriate cultural practices.

References

In Vitro Efficacy of Carboxin Against Fungal Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro activity of Carboxin, a systemic fungicide, against a range of fungal pathogens. This compound's primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain, thereby disrupting fungal respiration and energy production.[1] This document compiles quantitative data on its efficacy, outlines detailed experimental procedures, and provides visual representations of key workflows and pathways.

Data Presentation: Efficacy of this compound Against Fungal Pathogens

The following tables summarize the in vitro inhibitory effects of this compound on the mycelial growth and sporeling development of various fungal pathogens. The data has been compiled from multiple studies to provide a comparative overview of this compound's antifungal spectrum.

Table 1: Mycelial Growth Inhibition of Various Fungal Pathogens by this compound

Fungal SpeciesSubstrate/MethodThis compound Concentration (µg/mL)Inhibition (%)Reference
Fusarium oxysporum f. sp. cubensePoisoned Food Technique500100[2]
1000100[2]
2000100[2]
Fusarium udumPoisoned Food TechniqueNot specified (0.25% of this compound + Thiram formulation)100
Fusarium oxysporum f. sp. melongenaePoisoned Food Technique2000 (as this compound + Thiram)100[3]
2500 (as this compound + Thiram)100
Fusarium udum f. sp. crotalariaeNot specifiedNot specified (Combi-product with Thiram)100
Rhizoctonia solaniNot specifiedNot specified (Combi-product with Thiram)88.33 (at 100 ppm of formulation)
Ustilago nudaLiquid Culture0.0365 (sporeling growth reduction)
1 - 1000100 (hyphal growth stoppage)

Table 2: Effects of this compound on Ustilago nuda Sporelings in Liquid Culture

This compound Concentration (µg/mL)Apical Cell Death (%)Sporeling Survival after 5-6 days (%)Reference
0 (Control)Low87-89
0.01LowNot specified
0.03Significantly higher than controlNot specified
0.125Significantly higher than control10-19
1 - 1000Low87-89 (at 10 µg/mL)

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established techniques for fungicide evaluation.

Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the fungitoxic or fungistatic effect of a chemical on the mycelial growth of a fungus.

1. Materials:

  • Pure culture of the test fungal pathogen.

  • Potato Dextrose Agar (PDA) medium.

  • Sterile Petri plates (90 mm).

  • Sterile cork borer (5 mm diameter).

  • This compound stock solution of known concentration (dissolved in a suitable solvent, e.g., methanol).

  • Sterile distilled water.

  • Incubator.

2. Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

  • Incorporation of this compound: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). For the control plates, add an equivalent volume of the solvent used to dissolve this compound. Mix thoroughly by gentle swirling.

  • Pouring Plates: Pour approximately 20 mL of the poisoned and control media into sterile Petri plates and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut 5 mm discs from the periphery of an actively growing young culture of the test fungus. Place one disc in the center of each agar plate, with the mycelial side facing down.

  • Incubation: Incubate the inoculated plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treated plate.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for yeasts and filamentous fungi.

1. Materials:

  • Pure culture of the test fungal pathogen.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • This compound stock solution.

  • Sterile saline or water for inoculum preparation.

  • Spectrophotometer or hemocytometer.

  • Incubator.

2. Procedure:

  • Inoculum Preparation:

    • For filamentous fungi, harvest conidia from a 7-day old culture grown on PDA by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

  • Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well microtiter plates. The final concentration range should typically span from a high (e.g., 64 µg/mL) to a low (e.g., 0.06 µg/mL) concentration.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. For some fungicides and fungi, a significant reduction in growth (e.g., 50% or 90%) is used as the endpoint (MIC₅₀ or MIC₉₀).

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the enzymatic activity of SDH and can be used to quantify the inhibitory effect of this compound. The assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

1. Materials:

  • Mitochondrial fraction isolated from the target fungus.

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Substrate: Sodium succinate solution (e.g., 0.6 M).

  • Electron Acceptor: DCPIP solution (e.g., 2.5 mM).

  • Electron Mediator: Phenazine methosulfate (PMS) solution (e.g., 12.5 mM), freshly prepared.

  • This compound solutions of varying concentrations.

  • Spectrophotometer.

2. Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the fungal cells using standard differential centrifugation techniques.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, sodium succinate, and the mitochondrial preparation.

  • Inhibitor Addition: Add different concentrations of this compound to the respective cuvettes. Include a control without this compound.

  • Initiation of Reaction: Start the reaction by adding PMS and DCPIP to the cuvette.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

  • Calculation of Inhibition: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control without the inhibitor. The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) can then be determined by plotting the percentage inhibition against the logarithm of the this compound concentration.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Carboxin_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain (Complexes III & IV) Complex_II->ETC Electron Transfer This compound This compound This compound->Complex_II Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Mycelial_Growth_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare PDA Medium add_this compound Incorporate this compound (Poisoned Food Technique) prep_media->add_this compound pour_plates Pour Petri Plates add_this compound->pour_plates inoculate Inoculate with Fungal Disc pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

References

Application Notes and Protocols for Wood Preservation Using Carboxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carboxin as a wood preservative, detailing its mechanism of action, application methodologies, and protocols for efficacy testing. While this compound is a well-established systemic fungicide in agriculture, its application in wood preservation is less documented in publicly available research.[1][2] The following sections synthesize available information to guide research and development in this area.

Introduction to this compound as a Wood Preservative

This compound is a systemic fungicide belonging to the oxathiin group of chemicals.[3] Its primary application has been in seed treatments to control a range of fungal diseases, particularly smuts and bunts, on various crops.[2] The fungicidal properties of this compound also extend to the preservation of wood and timber products from decay.[1]

Mechanism of Action: this compound's efficacy stems from its role as a succinate dehydrogenase inhibitor (SDHI). It specifically targets and inhibits the mitochondrial complex II (succinate dehydrogenase) in the fungal respiratory chain. This disruption of the electron transport chain prevents the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. This targeted mechanism makes it effective against a variety of wood-destroying fungi, particularly those in the Basidiomycetes class.

Formulations and Preparation of Treating Solutions

While specific commercial formulations of this compound for wood preservation are not widely documented in the available literature, its solubility characteristics provide guidance for preparing laboratory-scale treating solutions. This compound is sparingly soluble in water but shows good solubility in organic solvents such as acetone, methanol, and ethyl acetate. This suggests its potential for use in solvent-based or emulsifiable concentrate formulations.

Recommended Solvents for Research: For experimental purposes, acetone or a mixture of dimethyl sulfoxide (DMSO) and other co-solvents can be used to prepare stock solutions of this compound. Subsequent dilutions can be made with appropriate carriers depending on the desired application method (e.g., organic solvents for non-aqueous treatments or water for emulsions).

Example Stock Solution Preparation: To prepare a 1% (w/v) stock solution, dissolve 1 gram of this compound in 100 mL of acetone. Further dilutions can be made from this stock solution to achieve the desired treatment concentrations.

Application Protocols for Wood Treatment

The application of this compound to wood can be achieved through both pressure and non-pressure treatment methods. The choice of method will depend on the desired depth of penetration, the required retention of the preservative, and the end-use of the treated wood.

Pressure Treatment Protocols

Pressure treatment forces the preservative deep into the wood structure, providing long-lasting protection. This is the preferred method for wood intended for ground-contact or exposure to harsh conditions.

Experimental Workflow for Pressure Treatment:

A Wood Sample Preparation B Initial Vacuum A->B Place in treatment vessel C Flooding with this compound Solution B->C Remove air from wood cells D Pressure Application C->D Immerse samples E Final Vacuum D->E Force preservative into wood F Post-Treatment Conditioning E->F Remove excess solution

Diagram of a typical pressure treatment workflow.

Detailed Protocol for Laboratory-Scale Pressure Treatment (Full-Cell Process):

  • Wood Sample Preparation: Prepare wood samples of a defined species and size (e.g., 19x19x19 mm cubes of Southern Yellow Pine sapwood). Oven-dry the samples at 103 ± 2°C to a constant weight and record the initial dry weight.

  • Initial Vacuum: Place the wood samples in a pressure vessel and apply an initial vacuum of -85 to -95 kPa for 30 to 60 minutes to remove air from the wood cells.

  • Flooding with this compound Solution: While maintaining the vacuum, introduce the this compound treating solution into the vessel until the samples are fully submerged.

  • Pressure Application: Release the vacuum and apply a pressure of 700 to 1000 kPa for 1 to 2 hours. The pressure and duration can be varied to achieve different retention levels.

  • Final Vacuum: Release the pressure and drain the treating solution. Apply a final vacuum for 15 to 30 minutes to remove excess surface solution.

  • Post-Treatment Conditioning: Remove the treated samples, wipe off any excess solution, and weigh them to determine the amount of preservative solution absorbed. The samples should then be conditioned (e.g., air-dried or kiln-dried) to allow for fixation of the preservative.

Non-Pressure Treatment Protocols

Non-pressure methods are suitable for applications where deep penetration is not critical or for remedial treatments. These methods are generally simpler and require less specialized equipment.

Experimental Workflow for Non-Pressure Treatment (Soaking):

A Wood Sample Preparation B Immersion in this compound Solution A->B Prepare treating solution C Soaking Period B->C Submerge samples completely D Drying and Conditioning C->D Allow for preservative uptake

Diagram of a typical non-pressure soaking workflow.

Detailed Protocol for Laboratory-Scale Non-Pressure Treatment (Soaking):

  • Wood Sample Preparation: Prepare and oven-dry wood samples as described for the pressure treatment protocol.

  • Immersion in this compound Solution: Place the dried and weighed wood samples in a container and fully immerse them in the this compound treating solution.

  • Soaking Period: Allow the samples to soak for a predetermined period, which can range from several hours to several days, depending on the desired retention and the permeability of the wood species.

  • Drying and Conditioning: Remove the samples from the solution, gently wipe the surface, and re-weigh to determine the preservative uptake. Air-dry the treated samples in a fume hood to allow the solvent to evaporate and the preservative to remain in the wood.

Efficacy Testing Protocols

To evaluate the effectiveness of this compound as a wood preservative, standardized laboratory tests are essential. The soil-block test is a widely accepted method for determining the resistance of treated wood to decay by specific fungi.

Experimental Workflow for Soil-Block Test:

A Prepare Treated Wood Blocks C Sterilize Wood Blocks A->C B Prepare Soil Jars with Fungal Culture D Place Blocks in Soil Jars B->D C->D E Incubate D->E Controlled environment F Measure Weight Loss E->F After incubation period

Diagram of the soil-block test workflow.

Detailed Protocol for Soil-Block Test (adapted from AWPA Standard E10):

  • Preparation of Treated Wood Blocks: Treat wood blocks with a range of this compound concentrations using either pressure or non-pressure methods as described above. Include untreated control blocks and solvent-treated control blocks. After treatment and conditioning, oven-dry the blocks to a constant weight and record this as the initial dry weight (W1).

  • Preparation of Soil Jars: Add a specified amount of soil to glass jars and moisten it to the desired water-holding capacity. Place a feeder strip of untreated wood on the soil surface. Autoclave the jars to sterilize the contents.

  • Inoculation: Inoculate the feeder strips with a pure culture of a wood-decay fungus. Common test fungi include Gloeophyllum trabeum (a brown-rot fungus) and Trametes versicolor (a white-rot fungus). Incubate the jars until the feeder strips are well-colonized by the fungus.

  • Exposure of Treated Blocks: Sterilize the treated and control wood blocks (e.g., by ethylene oxide or gamma irradiation) and aseptically place them on the colonized feeder strips in the soil jars.

  • Incubation: Incubate the jars in a controlled environment (typically 25-28°C and 70-80% relative humidity) for a standard period, usually 12 weeks.

  • Evaluation: After the incubation period, remove the wood blocks from the jars, carefully clean off any adhering mycelium, and oven-dry them to a constant weight. Record this as the final dry weight (W2).

  • Calculation of Weight Loss: Calculate the percentage weight loss for each block using the following formula: Weight Loss (%) = [(W1 - W2) / W1] x 100

Quantitative Data and Expected Outcomes

Table 1: Hypothetical Efficacy of this compound-Treated Southern Yellow Pine against Gloeophyllum trabeum in a 12-Week Soil-Block Test

This compound Retention ( kg/m ³)Average Weight Loss (%)Standard DeviationProtection Level
0 (Untreated Control)45.25.8None
0 (Solvent Control)43.86.1None
1.020.54.2Partial
2.58.72.5Moderate
5.02.11.1High
10.00.80.5Very High

Signaling Pathway of this compound in Fungi

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain. The following diagram illustrates this pathway and its downstream consequences.

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Cellular Consequences Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Downstream Electron Transport Chain SDH->ETC This compound This compound This compound->SDH Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP No_ATP Reduced ATP Production Growth_Inhibition Inhibition of Cellular Processes (e.g., growth, respiration) No_ATP->Growth_Inhibition Cell_Death Fungal Cell Death Growth_Inhibition->Cell_Death

References

Studying Mitochondrial Respiration with Carboxin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxin is a systemic fungicide that serves as a potent and specific inhibitor of mitochondrial Complex II, also known as succinate dehydrogenase (SDH) or succinate-ubiquinone oxidoreductase. This property makes it an invaluable tool for researchers studying mitochondrial respiration, electron transport chain (ETC) function, and the pathological consequences of mitochondrial dysfunction. By binding to the ubiquinone binding site of Complex II, this compound effectively blocks the transfer of electrons from succinate to coenzyme Q, thereby interrupting the Krebs cycle and oxidative phosphorylation.[1] This specific mode of action allows for the targeted investigation of Complex II's role in cellular bioenergetics, reactive oxygen species (ROS) production, and cell death pathways.

These application notes provide detailed protocols for utilizing this compound to study mitochondrial respiration, including the measurement of oxygen consumption, succinate dehydrogenase activity, and mitochondrial ROS production.

Mechanism of Action of this compound

This compound is an oxathiin carboxamide that functions as a specific inhibitor of mitochondrial Complex II.[1] It exerts its inhibitory effect by binding to the ubiquinone (Coenzyme Q) reduction site on the complex.[1] This binding is competitive with ubiquinone and prevents the transfer of electrons from the iron-sulfur clusters of SDH to the ubiquinone pool. The inhibition of electron flow at Complex II leads to a reduction in the overall rate of mitochondrial respiration and ATP synthesis, particularly when succinate is the primary respiratory substrate.

Key Features of this compound as a Mitochondrial Complex II Inhibitor:

  • Specificity: Primarily targets Complex II of the mitochondrial electron transport chain.

  • Mechanism: Binds to the ubiquinone binding site, blocking electron transfer.

  • Effect: Inhibits succinate-linked respiration and ATP production.

  • Research Applications: Widely used to study Complex II function, mitochondrial ROS production, and the effects of impaired mitochondrial respiration.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters of mitochondrial function. These values are compiled from published literature and may vary depending on the experimental model and conditions.

Table 1: Inhibitory Concentration (IC50) of this compound on Succinate-Ubiquinone Reductase (SQR) Activity

Biological SystemIC50 (µM)Reference
Bovine Heart Mitochondria1.1[2]
Micrococcus denitrificans Membranes (Ki)16[3]

Table 2: Dose-Dependent Effect of this compound on Mitochondrial Respiration Parameters

Table 3: this compound-Induced Mitochondrial Reactive Oxygen Species (ROS) Production

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption using High-Resolution Respirometry

This protocol describes the use of high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to assess the effect of this compound on mitochondrial respiration in isolated mitochondria or permeabilized cells.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

  • Respiratory Substrates:

    • Succinate (e.g., 10 mM)

    • Rotenone (Complex I inhibitor, e.g., 0.5 µM)

  • ADP solution (e.g., 500 mM)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • High-resolution respirometer

Protocol:

  • Instrument Setup and Calibration: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Set the chamber temperature to the desired experimental temperature (e.g., 37°C).

  • Sample Preparation: Resuspend isolated mitochondria or permeabilized cells in pre-warmed respiration buffer to the desired concentration (e.g., 0.1-0.5 mg mitochondrial protein/mL).

  • Baseline Respiration (State 2): Add the mitochondrial or cell suspension to the respirometer chambers. Add rotenone to inhibit Complex I-linked respiration. Then, add succinate to initiate Complex II-linked respiration. Allow the oxygen consumption rate to stabilize. This represents the basal, non-ADP stimulated respiration (State 2).

  • State 3 Respiration: Initiate active respiration by adding a saturating concentration of ADP (e.g., 2.5 mM). The resulting rapid oxygen consumption is State 3 respiration, representing the maximal capacity of oxidative phosphorylation with the given substrate.

  • This compound Titration: Once a stable State 3 respiration is achieved, perform a stepwise titration of this compound by adding increasing concentrations of the inhibitor to the chambers. Allow the respiration rate to stabilize after each addition.

  • State 4 Respiration: After the ADP is phosphorylated to ATP, the respiration rate will slow down to a level known as State 4 respiration, which is primarily driven by the proton leak across the inner mitochondrial membrane.

  • Data Analysis:

    • Calculate the oxygen consumption rates (OCR) for each state and at each this compound concentration.

    • Determine the Respiratory Control Ratio (RCR = State 3 OCR / State 4 OCR) as an indicator of mitochondrial coupling.

    • Plot the dose-response curve of this compound inhibition on State 3 respiration to determine the IC50 value in your system.

Spectrophotometric Assay for Succinate Dehydrogenase (Complex II) Activity

This protocol measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), in the presence of succinate. This compound is used to confirm the specificity of the assay and to determine its inhibitory potency.

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate solution (e.g., 20 mM)

  • DCIP solution (e.g., 50 µM)

  • Decylubiquinone (Coenzyme Q analog, e.g., 100 µM)

  • Potassium cyanide (KCN) (e.g., 2 mM, to inhibit Complex IV)

  • This compound stock solution

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, KCN, and decylubiquinone.

  • Baseline Measurement: Add the mitochondrial or SMP sample to the cuvette and mix. Start the spectrophotometer to record the baseline absorbance at 600 nm.

  • Initiate Reaction: Add succinate to the cuvette to start the reaction. The activity of SDH will lead to the reduction of DCIP, causing a decrease in absorbance at 600 nm.

  • Inhibition with this compound: To determine the effect of this compound, pre-incubate the mitochondrial sample with various concentrations of this compound for a few minutes before adding succinate.

  • Data Analysis:

    • Calculate the rate of DCIP reduction from the linear portion of the absorbance curve (using the molar extinction coefficient of DCIP, which is 21 mM⁻¹cm⁻¹ at 600 nm).

    • Express the SDH activity as nmol DCIP reduced/min/mg protein.

    • Plot the percentage of inhibition of SDH activity against the concentration of this compound to determine the IC50 value.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol describes a fluorometric assay to measure the production of hydrogen peroxide (H₂O₂), a major form of ROS, from isolated mitochondria using the Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit.

Materials:

  • Isolated mitochondria

  • Respiration Buffer (as described in Protocol 1)

  • Succinate (e.g., 10 mM)

  • Rotenone (e.g., 0.5 µM)

  • Superoxide dismutase (SOD) (to convert superoxide to H₂O₂)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • This compound stock solution

  • Fluorometer (excitation ~530-560 nm, emission ~590 nm)

Protocol:

  • Reaction Mixture Preparation: In a microplate well or a fluorometer cuvette, prepare the reaction mixture containing respiration buffer, Amplex™ Red reagent, HRP, and SOD.

  • Sample Addition: Add the isolated mitochondria to the reaction mixture.

  • Substrate Addition: Add rotenone to inhibit Complex I. Then, add succinate to stimulate electron flow through Complex II, which can lead to ROS production.

  • Fluorescence Measurement: Immediately start recording the fluorescence in a kinetic mode. An increase in fluorescence corresponds to the production of H₂O₂.

  • Effect of this compound: To investigate the effect of this compound on ROS production, add different concentrations of this compound to the reaction mixture before or after the addition of succinate and monitor the change in the rate of fluorescence increase.

  • Calibration: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of ROS produced.

  • Data Analysis:

    • Calculate the rate of H₂O₂ production from the slope of the fluorescence curve.

    • Express the ROS production rate as pmol H₂O₂/min/mg protein.

    • Analyze the effect of different concentrations of this compound on the rate of mitochondrial ROS production.

Signaling Pathways and Experimental Workflows

This compound-Induced Mitochondrial Dysfunction Pathway

Inhibition of Complex II by this compound disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential, reduced ATP synthesis, and an increase in reactive oxygen species production. This mitochondrial dysfunction can trigger downstream signaling cascades, ultimately leading to cellular responses such as apoptosis.

Carboxin_Signaling_Pathway This compound This compound ComplexII Mitochondrial Complex II (SDH) This compound->ComplexII Inhibits ETC_Inhibition Electron Transport Chain Inhibition ComplexII->ETC_Inhibition Succinate_Accumulation Succinate Accumulation ComplexII->Succinate_Accumulation ROS_Production Increased ROS Production ETC_Inhibition->ROS_Production MMP_Decrease Decreased Mitochondrial Membrane Potential ETC_Inhibition->MMP_Decrease ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis_Induction Apoptosis Induction MMP_Decrease->Apoptosis_Induction ATP_Depletion->Apoptosis_Induction Oxidative_Stress->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: this compound-induced mitochondrial dysfunction signaling pathway.

Experimental Workflow for Assessing this compound's Effects

The following workflow outlines the logical sequence of experiments to characterize the impact of this compound on mitochondrial function.

Experimental_Workflow Start Start: Hypothesis This compound affects mitochondrial function Isolate_Mito Isolate Mitochondria or Permeabilize Cells Start->Isolate_Mito O2_Consumption Measure Oxygen Consumption (High-Resolution Respirometry) Isolate_Mito->O2_Consumption SDH_Activity Measure SDH Activity (Spectrophotometry) Isolate_Mito->SDH_Activity ROS_Production Measure ROS Production (Fluorometry) Isolate_Mito->ROS_Production Analyze_Data Analyze Data: IC50, OCR, RCR, ROS levels O2_Consumption->Analyze_Data SDH_Activity->Analyze_Data ROS_Production->Analyze_Data Conclusion Conclusion: Characterize this compound's mitochondrial toxicity Analyze_Data->Conclusion

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound is a powerful and specific tool for investigating the role of mitochondrial Complex II in cellular bioenergetics and pathophysiology. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of mitochondrial respiration. By carefully designing and executing these experiments, scientists can gain valuable insights into the intricate workings of the mitochondrial electron transport chain and its implications for health and disease.

References

Carboxin: A Powerful Tool for Probing Fungal Genetics and Succinate Dehydrogenase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxin, a systemic fungicide of the oxathiin carboxamide class, has long been a pivotal tool in the field of fungal genetics. Its specific mode of action, the inhibition of succinate dehydrogenase (SDH, Complex II) in the mitochondrial electron transport chain, provides a powerful selective pressure for studying mechanisms of fungicide resistance, gene function, and mitochondrial respiration. This document provides detailed application notes and experimental protocols for utilizing this compound in fungal genetics research, including mutant screening, genetic analysis, and as a selectable marker for fungal transformation.

Introduction to this compound

This compound is a narrow-spectrum fungicide primarily used as a seed treatment to control diseases caused by basidiomycete fungi, such as smuts and bunts. Its systemic nature allows it to be absorbed by the plant and translocated to protect new growth. In the laboratory, its well-defined molecular target makes it an invaluable chemical probe for dissecting the genetics of mitochondrial function and fungicide resistance.

Mechanism of Action

This compound specifically targets and inhibits the activity of succinate dehydrogenase (SDH), a key enzyme complex embedded in the inner mitochondrial membrane. SDH plays a dual role in cellular metabolism: it is the only enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain. In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. In the electron transport chain, it transfers electrons from succinate to the ubiquinone (Q) pool.

This compound acts by binding to the ubiquinone-binding site (Qp site) of the SDH complex, competitively inhibiting the binding of the natural substrate, ubiquinone. This blockage of electron flow disrupts the electron transport chain, leading to a cessation of ATP synthesis via oxidative phosphorylation and ultimately, fungal cell death.

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (Complex II) Ubiquinone Ubiquinone (Q) This compound This compound This compound->SDH Inhibits Ubiquinol Ubiquinol (QH2) Complex_III Complex III Ubiquinol->Complex_III e- ETC To rest of Electron Transport Chain Complex_III->ETC Start Start with a wild-type fungal culture Spore_Suspension Prepare a dense spore suspension Start->Spore_Suspension Plate_Spores Plate spores on This compound-containing medium Spore_Suspension->Plate_Spores Incubate Incubate plates Plate_Spores->Incubate Isolate_Colonies Isolate resistant colonies Incubate->Isolate_Colonies Purify Purify colonies by sub-culturing Isolate_Colonies->Purify Confirm_Resistance Confirm resistance (e.g., IC50 determination) Purify->Confirm_Resistance Genetic_Analysis Genetic and molecular analysis (e.g., sequencing of Sdh genes) Confirm_Resistance->Genetic_Analysis Start Start: Grow fungal mycelium Protoplast_Generation Generate protoplasts using lytic enzymes Start->Protoplast_Generation Transformation Transform protoplasts with plasmid (containing this compound resistance gene) and PEG Protoplast_Generation->Transformation Regeneration Plate on regeneration medium (osmotic stabilizer) Transformation->Regeneration Selection Overlay with this compound-containing selective medium Regeneration->Selection Incubate Incubate to allow growth of transformants Selection->Incubate Isolate_Transformants Isolate and purify This compound-resistant colonies Incubate->Isolate_Transformants End End: Verify transformation (e.g., PCR, Southern blot) Isolate_Transformants->End

Application Notes and Protocol for the Dissolution of Carboxin for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxin (CAS No. 5234-68-4) is a systemic fungicide belonging to the oxathiin class of chemicals.[1] It functions as a potent inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[1][2] Due to its specific mechanism of action, this compound is a valuable tool for research in mitochondrial function, fungal biology, and agricultural science. Proper solubilization is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This compound is chemically stable under neutral conditions but is susceptible to rapid degradation in aqueous solutions upon exposure to light.[3][4] This document provides a detailed protocol for the preparation of this compound solutions for experimental use.

Data Presentation: this compound Solubility

This compound is sparingly soluble in water but exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

SolventSolubilityTemperature (°C)Reference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (424.99 mM)Room Temperature
Acetone221.2 g/L (221.2 mg/mL)20°C
Methanol89.33 g/L (89.33 mg/mL)20°C
Ethanol110 g/kg (~110 mg/mL)25°C
Water147 - 170 mg/L (0.147 - 0.17 mg/mL)25°C

Experimental Protocols

Materials and Reagents
  • This compound powder (CAS: 5234-68-4)

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • 0.22 µm syringe filter (optional, for sterilization)

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (in DMSO)

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

  • Pre-weigh this compound: In a suitable weighing vessel, carefully weigh the desired amount of this compound powder. (Molecular Weight: 235.30 g/mol ).

    • Example Calculation for 1 mL of 100 mM Stock:

      • 1 mL * (0.1 mol/L) * (235.30 g/mol) = 0.02353 g = 23.53 mg

  • Add Solvent: Transfer the weighed this compound powder to a sterile amber vial. Add the calculated volume of DMSO to achieve the final desired concentration.

    • Example: Add 1 mL of DMSO to 23.53 mg of this compound.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aid Dissolution (if necessary): If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the DMSO stock solution into an aqueous cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid errors associated with pipetting very small volumes, first prepare an intermediate dilution from the high-concentration stock.

    • Example: To prepare a 1 mM intermediate solution from a 100 mM stock, dilute the stock 1:100 by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed cell culture medium.

  • Prepare Final Working Solution: Perform a final dilution of the stock or intermediate solution into the pre-warmed cell culture medium to achieve the desired final concentration.

    • Example for a 10 µM final concentration: Dilute the 1 mM intermediate solution 1:100 by adding 100 µL of the 1 mM solution to 9.9 mL of pre-warmed medium. The final DMSO concentration in this example would be 0.1%.

  • Mix and Use: Mix the working solution thoroughly by gentle inversion or pipetting. Use the freshly prepared aqueous solution immediately, as this compound degrades rapidly in water upon exposure to light.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound to account for any solvent effects on the cells.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation powder This compound Powder weigh 1. Weigh Powder powder->weigh dissolve 2. Add DMSO & Vortex (Warm/Sonicate if needed) weigh->dissolve dmso DMSO Solvent dmso->dissolve stock 100 mM Stock Solution (in Amber Vial) dissolve->stock aliquot 3. Aliquot stock->aliquot store Store at -20°C / -80°C aliquot->store thaw 4. Thaw Stock Aliquot store->thaw dilute 5. Serially Dilute into Medium (Ensure Final DMSO ≤ 0.1%) thaw->dilute e.g., 1:1000 medium Pre-warmed (37°C) Cell Culture Medium medium->dilute working Final Working Solution (Use Immediately) dilute->working experiment Cell-Based Assay working->experiment

Caption: Workflow for preparing this compound stock and working solutions.

Stability and Storage

  • Solid: this compound powder is stable for at least 3 years when stored at -20°C.

  • Stock Solution (DMSO): Store aliquots protected from light. Stable for 6 months at -80°C or 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solution: this compound is susceptible to rapid photolysis in aqueous solutions, with a half-life of approximately 1.5 to 1.9 hours under simulated sunlight. Therefore, working solutions in cell culture media should be prepared fresh immediately before use and protected from light.

Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.

References

Application Notes and Protocols for Utilizing Carboxin in the Development of Fungicide Resistance Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using carboxin, a systemic fungicide, for the development and characterization of fungicide resistance models in various fungal species. This document outlines the mechanism of action of this compound, the molecular basis of resistance, and detailed protocols for key experiments.

Introduction

This compound, the first systemic fungicide to be developed, is a potent and specific inhibitor of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][2] Its well-defined mode of action and the common emergence of resistance through specific target-site mutations make it an excellent model compound for studying the mechanisms of fungicide resistance. Understanding how fungi develop resistance to this compound can provide valuable insights into the broader challenges of fungicide resistance and aid in the development of novel antifungal agents and resistance management strategies.

Mechanism of Action and Resistance

This compound acts by binding to the ubiquinone-binding (Qp) site of the SDH enzyme, thereby blocking the transfer of electrons from succinate to coenzyme Q.[1][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of growth and eventual cell death in susceptible fungi.

Resistance to this compound primarily arises from point mutations in the genes encoding the subunits of the SDH enzyme, most commonly in the iron-sulfur subunit (SdhB) and also in the SdhC and SdhD subunits.[4] These mutations alter the structure of the Qp site, reducing the binding affinity of this compound while ideally maintaining the enzyme's catalytic activity. The specific amino acid substitutions can confer varying levels of resistance and may be associated with fitness costs to the fungus in the absence of the fungicide.

Data Presentation

Table 1: this compound EC50 Values in Wild-Type and Resistant Fungal Strains

The following table summarizes the effective concentration of this compound that inhibits 50% of mycelial growth (EC50) in wild-type (sensitive) and resistant strains of various fungi.

Fungal SpeciesStrain TypeMutation in SDH GeneThis compound EC50 (µg/mL)Resistance Factor (RF)Reference
Aspergillus oryzaeWild-TypeNone~1-
Aspergillus oryzaeResistantSdhB: H216L>10>10
Aspergillus oryzaeResistantSdhB: H216Y>10>10
Aspergillus oryzaeResistantSdhB: H216N>10>10
Ustilago maydisWild-TypeNone~3-
Ustilago maydisResistantSdhB: H257L>50>16.7
Botrytis cinereaWild-TypeNone0.05 - 0.2-
Botrytis cinereaResistantSdhB: H272R>50>250
Botrytis cinereaResistantSdhB: H272Y>50>250
Botrytis cinereaResistantSdhB: N230I5 - 1025 - 200
Botrytis cinereaResistantSdhB: P225F/L>50>250

Note: Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the wild-type strain.

Table 2: Fitness Costs Associated with this compound Resistance Mutations

This table provides examples of fitness costs observed in this compound-resistant fungal mutants. Fitness costs can manifest as reduced mycelial growth, sporulation, or pathogenicity in the absence of the fungicide.

Fungal SpeciesMutationFitness Component MeasuredObserved Fitness CostReference
Botrytis cinereaSdhB: N230I, P225L/F, H272LMycelial growth, sclerotia formationReduced mycelial development and sclerotia formation.
Ustilago maydisThis compound-resistant mutantPathogenicity on Zea maysInitial reports suggested impaired pathogenicity, but later studies indicated no significant alteration.
General ObservationVarious SDHI resistance mutationsMycelial growth, sporulation, stress responseFitness penalties are variable and can be influenced by environmental factors. Compensatory mutations may arise to mitigate these costs.

Experimental Protocols

Protocol 1: Induction and Selection of this compound-Resistant Mutants

This protocol describes the generation of this compound-resistant mutants using UV mutagenesis followed by selection on this compound-amended media.

Materials:

  • Fungal spores or mycelial fragments

  • Sterile water or saline solution (0.85% NaCl)

  • Petri dishes with appropriate growth medium (e.g., Potato Dextrose Agar - PDA)

  • UV-C germicidal lamp (254 nm)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile spreaders and pipettes

Procedure:

  • Spore Suspension Preparation: Harvest spores from a fresh fungal culture and suspend them in sterile water or saline. Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments. Adjust the spore concentration to 10^6 - 10^7 spores/mL using a hemocytometer.

  • UV Mutagenesis: a. Pipette 100 µL of the spore suspension onto the surface of several PDA plates and spread evenly. b. Expose the open plates to a UV-C lamp at a predetermined distance and duration. The optimal exposure time should be determined empirically to achieve a survival rate of 10-30%. c. Immediately after exposure, wrap the plates in aluminum foil to prevent photoreactivation and incubate at the optimal growth temperature for the fungus until colonies appear.

  • Selection of Resistant Mutants: a. Prepare PDA plates amended with a discriminatory concentration of this compound. This concentration should be sufficient to completely inhibit the growth of the wild-type strain. b. Replica-plate the colonies from the UV-mutagenized plates onto the this compound-amended PDA plates. c. Incubate the plates at the optimal growth temperature. d. Colonies that grow on the this compound-amended medium are considered putative resistant mutants.

  • Isolation and Purification: a. Isolate the resistant colonies by transferring a small piece of the mycelium to fresh this compound-amended PDA plates. b. Repeat this subculturing step at least twice to ensure the purity and stability of the resistant phenotype.

Protocol 2: Determination of this compound EC50 Values

This protocol details the agar dilution method for determining the EC50 value of this compound against fungal isolates.

Materials:

  • Pure cultures of wild-type and resistant fungal isolates

  • PDA or other suitable growth medium

  • This compound stock solution

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of this compound-Amended Media: a. Autoclave the PDA medium and cool it to 45-50°C in a water bath. b. Prepare a series of dilutions of the this compound stock solution. c. Add the appropriate volume of each this compound dilution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Ensure the solvent concentration is constant across all plates and does not exceed 1% (v/v). d. Pour the amended and control (no this compound) PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: a. From the actively growing edge of a 3-5 day old fungal culture, take 5 mm mycelial plugs using a sterile cork borer. b. Place a single mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation: a. Incubate the plates at the optimal growth temperature for the fungus in the dark. b. Monitor the growth daily until the colony on the control plate reaches approximately two-thirds of the plate diameter.

  • Data Collection and Analysis: a. Measure two perpendicular diameters of the fungal colony on each plate and calculate the mean diameter. b. Calculate the percentage of mycelial growth inhibition for each this compound concentration using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 where DC is the mean diameter of the colony on the control plate and DT is the mean diameter of the colony on the treated plate. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 3: Molecular Characterization of Resistance Mutations

This protocol outlines the steps for identifying mutations in the sdhB, sdhC, and sdhD genes.

Materials:

  • Mycelium from wild-type and resistant fungal isolates

  • DNA extraction kit or reagents for a standard fungal DNA extraction protocol

  • PCR primers specific for the sdhB, sdhC, and sdhD genes of the target fungus

  • PCR master mix

  • Thermocycler

  • Gel electrophoresis equipment and reagents

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: a. Harvest fresh mycelium from a liquid or solid culture. b. Extract genomic DNA using a commercially available kit or a standard protocol (e.g., CTAB method).

  • PCR Amplification: a. Design primers to amplify the entire coding regions of the sdhB, sdhC, and sdhD genes. b. Perform PCR using the extracted genomic DNA as a template. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis: a. Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.

  • DNA Sequencing: a. Purify the PCR products. b. Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: a. Align the DNA sequences from the resistant isolates with the sequence from the wild-type isolate using bioinformatics software (e.g., BLAST, ClustalW). b. Identify any nucleotide changes that result in amino acid substitutions in the predicted protein sequence.

Protocol 4: Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric assay to measure SDH activity in isolated mitochondria.

Materials:

  • Fungal mycelium

  • Mitochondria isolation buffer

  • Assay buffer (e.g., potassium phosphate buffer)

  • Substrate solution (sodium succinate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • This compound solution

  • Spectrophotometer or microplate reader

Procedure:

  • Mitochondria Isolation: a. Harvest fresh fungal mycelium and wash it with buffer. b. Disrupt the cells by grinding with liquid nitrogen or using a bead beater in a mitochondria isolation buffer. c. Perform differential centrifugation to pellet and wash the mitochondria. d. Resuspend the mitochondrial pellet in the assay buffer.

  • SDH Activity Measurement: a. In a cuvette or microplate well, combine the assay buffer, isolated mitochondria, and DCPIP. b. To measure the effect of this compound, add varying concentrations of the fungicide to the reaction mixture. c. Initiate the reaction by adding sodium succinate. d. Immediately measure the decrease in absorbance at 600 nm (for DCPIP) over time. The rate of color change is proportional to the SDH activity. e. Calculate the specific activity of SDH and the percentage of inhibition by this compound.

Visualization of Pathways and Workflows

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 TCA Cycle ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ATP_Synthase ATP Synthase ComplexI->ATP_Synthase Proton Gradient ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ Resistance Resistance (SdhB/C/D Mutation) ComplexII->Resistance Target Site ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC ComplexIII->ATP_Synthase Proton Gradient ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIV->ATP_Synthase Proton Gradient H2O H₂O ComplexIV->H2O CoQ->ComplexIII CytC->ComplexIV ATP ATP ATP_Synthase->ATP O2 O₂ O2->ComplexIV Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate Succinate->Fumarate This compound This compound This compound->ComplexII Inhibition

Caption: Signaling pathway of this compound action and resistance.

G cluster_0 Phase 1: Mutant Generation & Selection cluster_1 Phase 2: Phenotypic & Genotypic Characterization Start Start: Wild-Type Fungal Culture Mutagenesis UV Mutagenesis Start->Mutagenesis Selection Selection on This compound-Amended Medium Mutagenesis->Selection Isolation Isolation & Purification of Resistant Colonies Selection->Isolation Resistant_Culture Pure Culture of Resistant Mutant Isolation->Resistant_Culture EC50 EC50 Determination (Wild-Type vs. Mutant) Resistant_Culture->EC50 Fitness Fitness Assays (Growth, Sporulation, etc.) Resistant_Culture->Fitness Molecular Molecular Analysis (DNA Extraction, PCR, Sequencing) Resistant_Culture->Molecular Data_Analysis Data Analysis & Resistance Characterization EC50->Data_Analysis Fitness->Data_Analysis Molecular->Data_Analysis

Caption: Experimental workflow for developing a fungicide resistance model.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Carboxin Resistance in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered in experiments aimed at overcoming Carboxin resistance in fungi. This compound, a first-generation succinate dehydrogenase inhibitor (SDHI), targets the mitochondrial respiratory chain. Resistance to this compound and other SDHIs is a significant challenge in agricultural and clinical settings. This resource offers detailed experimental protocols, data presentation tables, and visual workflows to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues that may arise during the investigation of this compound resistance and the evaluation of alternative control strategies.

Issue EncounteredPossible Cause(s)Recommended Solution(s)
No PCR amplification of Sdh genes - Poor DNA quality (presence of PCR inhibitors like polysaccharides, phenols).- Inappropriate primer design.- Suboptimal PCR conditions.- Improve DNA extraction: Use a commercial fungal DNA extraction kit or a CTAB-based method to minimize inhibitors.[1][2]- Primer design: Ensure primers are specific to the fungal species of interest and span introns if amplifying from genomic DNA. Verify primer sequences and annealing temperatures.- Optimize PCR: Perform a temperature gradient PCR to find the optimal annealing temperature. Use a high-fidelity DNA polymerase. Consider using PCR enhancers for difficult templates.
Inconsistent EC₅₀ values in fungicide sensitivity assays - Inoculum variability (age, concentration).- Uneven fungicide distribution in media.- Inconsistent incubation conditions.- Edge effects in microtiter plates.- Standardize inoculum: Use mycelial plugs from the actively growing edge of a fresh culture or a standardized spore suspension.[1]- Ensure proper mixing: Thoroughly mix the fungicide stock solution into the molten agar or liquid media before pouring plates or dispensing into wells.- Maintain consistent environment: Incubate plates/wells at the optimal temperature for the fungus in the dark.[1]- Mitigate edge effects: When using 96-well plates, avoid using the outer wells or fill them with sterile media/water to maintain humidity.[3]
Difficulty interpreting synergy calculations (Colby's method) - Inaccurate assessment of individual fungicide efficacy.- Misapplication of the Colby formula.- Lack of statistical validation.- Accurate baseline data: Ensure that the efficacy of each fungicide alone is determined precisely in the same experiment as the mixture.- Correct formula application: Use the formula E = X + Y - (XY/100), where X and Y are the percent inhibition of the individual fungicides.- Statistical analysis: Determine if the observed inhibition of the mixture is statistically significantly different from the expected value (E).
High background fluorescence in efflux pump assays - Autofluorescence of fungal cells or media components.- Non-specific binding of the fluorescent dye.- Suboptimal dye concentration.- Include controls: Always run controls with unstained cells and cells with an efflux pump inhibitor to determine baseline fluorescence.- Wash cells: Wash the fungal cells with a suitable buffer (e.g., PBS) before and after dye incubation to remove unbound dye.- Optimize dye concentration: Perform a titration experiment to find the lowest dye concentration that gives a detectable signal without excessive background.

Frequently Asked Questions (FAQs)

Mechanism of Resistance

Q1: What are the primary mechanisms of this compound resistance in fungi?

A1: The two main mechanisms are:

  • Target-site modification: This is the most common mechanism and involves point mutations in the genes (SdhB, SdhC, and SdhD) that encode the subunits of the succinate dehydrogenase (SDH) enzyme. These mutations alter the binding site of this compound, reducing its affinity and efficacy.

  • Overexpression of efflux pumps: Some fungi can actively transport fungicides out of the cell, reducing the intracellular concentration to sub-lethal levels. ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters are often implicated in this process.

Overcoming Resistance

Q2: What are the main strategies to overcome this compound resistance?

A2: The Fungicide Resistance Action Committee (FRAC) recommends several integrated strategies:

  • Fungicide Mixtures: Combining SDHIs with fungicides from different chemical groups with different modes of action (e.g., demethylation inhibitors - DMIs, or multi-site inhibitors like chlorothalonil) is a primary strategy.

  • Alternation of Fungicides: Rotating the use of SDHIs with other effective fungicides to reduce the selection pressure for resistance.

  • Dose Management: Applying fungicides at the full recommended label rates to ensure effective control and minimize the selection of partially resistant individuals.

  • Limiting Applications: Restricting the number of SDHI applications per season.

  • Using Newer Generation SDHIs: Some newer SDHIs may have efficacy against fungal strains resistant to first-generation compounds like this compound, although cross-resistance patterns can be complex.

Q3: Can using a combination of two SDHIs help manage resistance?

A3: No, using a mixture of two SDHIs is not an effective anti-resistance strategy because they share the same mode of action and are generally cross-resistant. Such a mixture should be treated as a single SDHI application for resistance management purposes.

Q4: Are there non-chemical alternatives to manage this compound-resistant fungi?

A4: Yes, several eco-friendly alternatives are being explored and utilized:

  • Biological Control Agents: Using beneficial microorganisms like Bacillus subtilis or Trichoderma species that can suppress fungal pathogens.

  • Plant-Based Fungicides: Extracts from plants like neem oil have shown broad-spectrum antifungal properties.

  • Mineral-Based Fungicides: Copper and sulfur compounds, used in formulations that minimize environmental impact, can be effective.

Experimental Protocols & Data

Protocol 1: Molecular Detection of Sdh Gene Mutations

This protocol outlines the steps for identifying point mutations in the SdhB, SdhC, and SdhD genes.

  • DNA Extraction:

    • Harvest fresh fungal mycelium from a liquid or solid culture.

    • Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB (cetyltrimethylammonium bromide) method to ensure high-quality DNA, free of PCR inhibitors.

  • PCR Amplification:

    • Design or obtain primers specific to the SdhB, SdhC, and SdhD genes of the target fungus.

    • Perform PCR using a high-fidelity DNA polymerase to amplify the target gene fragments. Optimize annealing temperature using a gradient PCR if necessary.

    • Visualize the PCR products on an agarose gel to confirm amplification of the correct size fragment.

  • DNA Sequencing and Analysis:

    • Purify the PCR products.

    • Send the purified products and corresponding primers for Sanger sequencing.

    • Align the obtained sequences with the wild-type Sdh gene sequence from a sensitive isolate to identify any nucleotide changes and the resulting amino acid substitutions.

Workflow for Sdh Gene Mutation Analysis

cluster_0 Sample Preparation cluster_1 Molecular Analysis fungal_culture Fungal Culture dna_extraction Genomic DNA Extraction fungal_culture->dna_extraction pcr PCR Amplification of Sdh Genes dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Alignment & Mutation Identification sequencing->analysis

Caption: Workflow for identifying Sdh gene mutations.

Protocol 2: In Vitro Fungicide Sensitivity Assay (Microtiter Plate Method)

This high-throughput method is used to determine the half-maximal effective concentration (EC₅₀) of fungicides.

  • Preparation of Fungicide Stock Solutions and Plates:

    • Prepare stock solutions of fungicides in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the fungicide stock solutions in liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate. Include a no-fungicide control.

  • Inoculum Preparation and Inoculation:

    • Prepare a standardized inoculum, either a spore suspension of a known concentration or a macerated mycelial culture.

    • Add the inoculum to each well of the microtiter plate.

  • Incubation and Data Collection:

    • Incubate the plates at the optimal temperature for the fungus for a defined period (e.g., 48-72 hours).

    • Measure fungal growth by reading the optical density (absorbance) at a specific wavelength (e.g., 600 nm) using a microplate reader. Alternatively, a colorimetric indicator like resazurin can be used.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the no-fungicide control.

    • Use a statistical software (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response) to determine the EC₅₀ value.

Quantitative Data: EC₅₀ Values for Sdh Mutants

The following table summarizes representative EC₅₀ values and resistance factors (RF) for various Sdh mutations in different fungal species when exposed to this compound and alternative fungicides.

Fungal SpeciesSdh MutationFungicideEC₅₀ (µg/mL) of Wild TypeEC₅₀ (µg/mL) of MutantResistance Factor (RF)
Aspergillus oryzaeSdhB H216LThis compound~0.5>50>100
Ustilago maydisSdhB H257LThis compound~0.2>20>100
Botrytis cinereaSdhB H272RBoscalid0.03 - 0.18>50>277
Alternaria solaniSdhB H278YBoscalid< 528 - 500>5.6
Corynespora cassiicolaSdhC S73PBoscalid~0.05>10>200
Sclerotinia sclerotiorumSdhD H132RBoscalid0.021 - 0.095>10>105

Note: Data is compiled from multiple sources and serves as an illustrative example. Actual values may vary depending on the specific isolate and experimental conditions.

Protocol 3: Assessing Fungicide Synergy using Colby's Method

This method determines if the effect of a fungicide mixture is synergistic, antagonistic, or additive.

  • Experimental Setup:

    • In an in vitro sensitivity assay (as described in Protocol 2), test each fungicide (A and B) individually at specific concentrations (p and q, respectively).

    • In the same experiment, test the mixture of fungicide A at concentration p and fungicide B at concentration q.

  • Data Collection:

    • Determine the percentage of fungal growth inhibition for fungicide A alone (X), fungicide B alone (Y), and the mixture (Observed).

  • Calculation of Expected Inhibition (E):

    • Use Colby's formula: E = X + Y - (XY / 100).

  • Interpretation:

    • Synergism: If the Observed inhibition is significantly greater than E.

    • Antagonism: If the Observed inhibition is significantly less than E.

    • Additive Effect: If the Observed inhibition is not significantly different from E.

Logical Flow for Synergy Assessment

cluster_0 Data Collection cluster_1 Analysis inhibition_A Measure Inhibition of Fungicide A (X) colby Calculate Expected Inhibition (E) using Colby's Formula inhibition_A->colby inhibition_B Measure Inhibition of Fungicide B (Y) inhibition_B->colby inhibition_mix Measure Inhibition of Mixture (Observed) comparison Compare Observed vs. Expected inhibition_mix->comparison colby->comparison result Interaction Type comparison->result

Caption: Process for determining fungicide synergy.

Protocol 4: Measurement of Efflux Pump Activity

This protocol uses the fluorescent dye ethidium bromide (EtBr) to assess efflux pump activity.

  • Cell Preparation:

    • Grow fungal cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a buffer (e.g., PBS) to remove media components.

    • Resuspend the cells in the buffer to a standardized density.

  • Dye Accumulation:

    • Add EtBr to the cell suspension at a final concentration that is sub-lethal but sufficient for detection (e.g., 0.5 µg/mL).

    • Incubate the cells with the dye. To assess energy-dependent efflux, this can be done in the presence and absence of an energy source like glucose.

    • Include a control with a known efflux pump inhibitor to establish maximum dye accumulation.

  • Fluorescence Measurement:

    • Measure the fluorescence of the cell suspension over time using a fluorometer or a microplate reader with fluorescence capabilities. EtBr fluorescence increases significantly upon intercalating with intracellular nucleic acids.

  • Data Interpretation:

    • Lower fluorescence intensity indicates higher efflux pump activity, as more dye is being expelled from the cells.

    • Compare the fluorescence levels of resistant and sensitive isolates to determine if increased efflux is a resistance mechanism.

Signaling Pathway of this compound Action and Resistance

cluster_0 Mitochondrial Respiration cluster_1 This compound Action & Resistance succinate Succinate sdh SDH Enzyme succinate->sdh fumarate Fumarate sdh->fumarate inhibition Inhibition of Respiration sdh->inhibition This compound This compound This compound->sdh Binds to mutation Sdh Gene Mutation mutation->sdh Alters Target Site resistance Resistance mutation->resistance efflux Efflux Pump Overexpression efflux->this compound Expels Fungicide efflux->resistance

Caption: this compound's mode of action and resistance pathways.

References

optimizing Carboxin concentration for antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Carboxin concentration in antifungal assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary antifungal mechanism is the inhibition of mitochondrial respiration.[1][2][3] It specifically targets and inhibits the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[1][2] This disruption of the electron transport chain prevents the fungus from producing sufficient ATP, the cell's main energy currency, thereby inhibiting its growth. While this is the primary mechanism, some studies suggest that in yeast, this compound may also affect protein synthesis.

Q2: Which fungal species are most susceptible to this compound?

A2: this compound demonstrates high specificity against fungi belonging to the class Basidiomycetes. It is also effective against Deuteromycetes and Phycomycetes.

Q3: How should I prepare and store a this compound stock solution?

A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound powder in 100% DMSO to a desired concentration (e.g., 10 mg/mL). It is recommended to gently heat the solution to 37°C or use an ultrasonic bath to aid dissolution. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)?

A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) of the initial fungal inoculum. For some fungi and concentrations, this compound may be fungistatic (inhibiting growth), while for others, it may be fungicidal (killing the fungus).

Troubleshooting Guides

Problem: High variability or inconsistent MIC results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inoculum Preparation Ensure the fungal inoculum is prepared from a fresh culture (typically 24-48 hours old). Standardize the inoculum concentration using a spectrophotometer or hemocytometer to achieve a consistent starting cell density as per established protocols (e.g., CLSI guidelines).
Media Composition Use a standardized and buffered medium such as RPMI 1640 with MOPS to maintain a stable pH. Variations in media components can affect both fungal growth and this compound activity.
Incubation Conditions Maintain consistent incubation temperature and duration. For many fungi, incubation at 35°C for 24-72 hours is standard, but optimal conditions may vary by species.
This compound Stability Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution, as this can degrade the compound. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.
Endpoint Reading The interpretation of "visible growth" can be subjective. For more objective and reproducible results, consider using a spectrophotometer to measure optical density. A common endpoint for MIC determination is a ≥50% reduction in turbidity compared to the growth control.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Antifungal Assays

Fungal SpeciesAssay TypeRecommended Concentration Range (µg/mL)Notes
Saccharomyces cerevisiaeBroth Microdilution100 - 200A concentration of 200 µg/mL has been shown to inhibit growth.
Ustilago nudaBroth Dilution0.03 - 10Fungicidal effects were observed at lower concentrations (0.03-0.125 µg/mL), while fungistatic effects were noted at 1 µg/mL.
Aspergillus amstelodamiAgar Dilution50 - 75The minimal inhibitory concentration was found to be 75 µg/mL for the wild-type strain.
Various Plant PathogensMycelium Growth Rate1.56 - 50Effective concentrations (EC₅₀) are often determined within this range.

Experimental Protocols

Protocol: Broth Microdilution for Determining this compound MIC

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 1 mg/mL).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 64 µg/mL. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.

    • Harvest fungal cells or spores and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ spores/mL for molds).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL.

    • Include a drug-free well as a growth control and an uninoculated well with medium only as a sterility control.

    • Incubate the plate at 35°C for 24-72 hours, depending on the fungal species.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. The endpoint can be determined visually or by reading the optical density with a microplate reader.

Visualizations

Carboxin_Mechanism_of_Action This compound inhibits Succinate Dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain, blocking ATP production. cluster_mitochondrion Mitochondrion TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound in fungi.

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results CheckInoculum Verify Inoculum (Age, Concentration) Start->CheckInoculum CheckMedia Check Media (Composition, pH) Start->CheckMedia CheckIncubation Validate Incubation (Time, Temperature) Start->CheckIncubation Checkthis compound Assess this compound (Stock stability, Dilutions) Start->Checkthis compound CheckReading Standardize Endpoint Reading Method Start->CheckReading Resolved Consistent Results CheckInoculum->Resolved CheckMedia->Resolved CheckIncubation->Resolved Checkthis compound->Resolved CheckReading->Resolved

Caption: Troubleshooting workflow for inconsistent MIC results.

References

Technical Support Center: Photostability and Degradation of Carboxin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and degradation of Carboxin.

Frequently Asked Questions (FAQs)

Q1: What is the general photostability of this compound?

This compound is generally considered to be unstable to light, particularly in aqueous solutions. Photolysis in water can be rapid, with reported half-lives as short as 1.5 hours under simulated sunlight conditions.[1] The primary photodegradation pathway involves oxidation of the sulfur atom.

Q2: What are the major degradation products of this compound upon exposure to light?

The main photodegradation product of this compound is this compound sulfoxide.[2] Further oxidation can lead to the formation of this compound sulfone. Hydrolysis of the amide bond can also occur, yielding aniline as a degradation product.

Q3: What environmental factors influence the photodegradation rate of this compound?

Several factors can affect the rate of this compound photodegradation, including:

  • Light Source and Intensity: The wavelength and intensity of the light source significantly impact the degradation rate.

  • Solvent: The polarity and viscosity of the solvent can influence the photolytic pathway and rate.[3][4]

  • pH: The pH of the medium can affect the stability of this compound and its degradation products.

  • Presence of Photosensitizers: Substances like humic acids can potentially accelerate photodegradation.

Q4: How can I analyze this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for the separation and quantification of this compound and its metabolites.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during photostability experiments with this compound.

Issue 1: Rapid and Complete Degradation of this compound
  • Symptom: this compound concentration drops below the limit of detection very early in the experiment.

  • Possible Causes:

    • The light intensity is too high.

    • The initial concentration of this compound is too low.

    • The presence of unintentional photosensitizers in the solvent or on the glassware.

  • Troubleshooting Steps:

    • Reduce Light Intensity: Decrease the power of the light source or increase the distance between the light source and the sample.

    • Increase Initial Concentration: Use a higher starting concentration of this compound to allow for quantifiable degradation over time.

    • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants that could act as photosensitizers.

    • Thoroughly Clean Glassware: Use appropriate cleaning procedures to remove any residual chemicals from the glassware.

Issue 2: Inconsistent or Irreproducible Degradation Rates
  • Symptom: Significant variation in degradation half-lives between replicate experiments.

  • Possible Causes:

    • Fluctuations in light intensity or temperature in the photostability chamber.

    • Inconsistent sample preparation or handling.

    • Evaporation of the solvent during the experiment.

  • Troubleshooting Steps:

    • Monitor Environmental Conditions: Continuously monitor and record the light intensity and temperature within the photostability chamber to ensure consistency.

    • Standardize Procedures: Follow a strict, standardized protocol for sample preparation, including solvent volume, this compound concentration, and mixing.

    • Seal Sample Vessels: Use sealed containers (e.g., quartz cuvettes with stoppers) to prevent solvent evaporation.

    • Use a Control Sample: Include a dark control (a sample protected from light) in each experiment to account for any thermal degradation.

Issue 3: Poor Chromatographic Separation of this compound and its Degradation Products
  • Symptom: Co-elution or poor peak shape of this compound, this compound sulfoxide, or other degradation products in HPLC analysis.

  • Possible Causes:

    • Inappropriate mobile phase composition or gradient.

    • Column degradation or contamination.

    • Incorrect flow rate or column temperature.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer in the mobile phase. A gradient elution may be necessary to achieve optimal separation.

    • Use a Guard Column: A guard column can help protect the analytical column from contaminants.

    • Flush or Replace Column: If peak shape does not improve with mobile phase optimization, flush the column according to the manufacturer's instructions or replace it if it has reached the end of its lifespan.

    • Verify HPLC System Parameters: Ensure the flow rate and column temperature are set correctly and are stable.

Data Presentation

Table 1: Photodegradation Half-life of this compound in Aqueous Solution

Light SourceHalf-life (t½) in WaterReference
Xenon Arc Lamp1.5 hours

Experimental Protocols

Protocol 1: Photodegradation Study of this compound in Aqueous Solution
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetone) at a concentration of 1 mg/mL.

    • Dilute the stock solution with distilled water to a final concentration of 10 µg/mL in a quartz reaction vessel.

  • Photostability Experiment:

    • Place the quartz vessel in a photostability chamber equipped with a light source (e.g., Xenon arc lamp).

    • Maintain a constant temperature during the experiment.

    • Simultaneously, prepare a dark control sample by wrapping an identical sample vessel in aluminum foil and placing it in the same chamber.

    • Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Analyze the withdrawn aliquots using a validated HPLC-UV method (see Protocol 2) to determine the concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: HPLC-UV Analysis of this compound and this compound Sulfoxide
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of this compound and this compound sulfoxide of known concentrations.

    • Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.

    • Inject the samples from the photodegradation study and determine the concentrations of this compound and this compound sulfoxide by comparing their peak areas to the calibration curves.

Protocol 3: GC-MS Analysis of Aniline
  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A suitable capillary column for amine analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 70°C, ramp up to 200°C.

  • Ionization Mode: Electron Impact (EI).

  • Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for aniline (e.g., m/z 93, 66).

  • Procedure:

    • Extract the aqueous samples with a suitable organic solvent (e.g., dichloromethane) after adjusting the pH to basic conditions.

    • Concentrate the organic extract.

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • Identify and quantify aniline based on its retention time and mass spectrum compared to a standard.

Visualizations

Carboxin_Photodegradation_Pathway This compound This compound Carboxin_Sulfoxide This compound Sulfoxide This compound->Carboxin_Sulfoxide Oxidation (hν) Aniline Aniline This compound->Aniline Hydrolysis Carboxin_Sulfone This compound Sulfone Carboxin_Sulfoxide->Carboxin_Sulfone Further Oxidation (hν)

Caption: Photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Photostability Experiment cluster_analysis Analysis cluster_data Data Processing Prep Prepare this compound Solution Expose Expose to Light Source Prep->Expose Dark Dark Control Prep->Dark Sample Withdraw Aliquots Expose->Sample Dark->Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis (optional) Sample->GCMS Kinetics Determine Kinetics (k, t½) HPLC->Kinetics GCMS->Kinetics

Caption: Experimental workflow for this compound photostability studies.

Troubleshooting_Logic Start Inconsistent Results? Check_Light Check Light Source Stability Start->Check_Light Check_Temp Check Temperature Control Start->Check_Temp Check_Prep Review Sample Preparation Start->Check_Prep Check_Analysis Verify Analytical Method Start->Check_Analysis Solution Standardize Protocol & Calibrate Instruments Check_Light->Solution Check_Temp->Solution Check_Prep->Solution Check_Analysis->Solution

Caption: Troubleshooting logic for inconsistent photostability results.

References

Technical Support Center: Investigating the Off-Target Effects of Carboxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers investigating the potential off-target effects of Carboxin in non-target organisms. It includes troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and a summary of quantitative toxicological data.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a practical question-and-answer format.

Question Potential Cause(s) Troubleshooting Steps
Q1: I am not observing significant inhibition of succinate dehydrogenase (SDH) activity in my non-target organism homogenate after this compound treatment. Why? 1. Inappropriate Assay Conditions: Incorrect pH, temperature, or substrate concentrations can affect enzyme activity and inhibitor binding.2. Enzyme Degradation: Improper sample handling and storage can lead to loss of SDH activity.3. Low this compound Concentration: The concentration of this compound may be too low to elicit a measurable inhibitory effect.4. Inherent Resistance: The SDH enzyme in the specific non-target organism may have a naturally lower sensitivity to this compound.1. Optimize Assay Conditions: Ensure the assay buffer pH is optimal for the target organism's SDH (typically between 7.2 and 7.8). Verify the incubation temperature is appropriate. Perform substrate saturation curves to determine the Km for succinate and use a concentration well above the Km in your assay.2. Proper Sample Preparation: Prepare homogenates on ice and use protease inhibitors to prevent degradation. Store samples at -80°C for long-term stability.3. Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value.4. Positive Control: Include a known sensitive SDH source (e.g., fungal mitochondria) as a positive control to validate your assay setup.
Q2: My results show high variability between replicates in the SDH inhibition assay. What could be the cause? 1. Inconsistent Homogenization: Uneven tissue homogenization can lead to variable enzyme concentrations in your samples.2. Pipetting Errors: Inaccurate pipetting of small volumes of inhibitor or substrate can introduce significant variability.3. Plate Reader Issues: Fluctuations in the plate reader's lamp or detector can cause inconsistent readings.1. Standardize Homogenization: Use a consistent homogenization method (e.g., Dounce or Potter-Elvehjem homogenizer) and ensure a uniform suspension.2. Use Calibrated Pipettes: Regularly calibrate your pipettes and use appropriate sizes for the volumes being dispensed. For very small volumes, consider serial dilutions.3. Plate Reader Maintenance: Allow the plate reader to warm up before use and check for any performance issues. Read the plate promptly after adding the final reagent.
Q3: How can I differentiate between the effects of this compound and its primary metabolite, this compound sulfoxide, in my experiments? Co-elution in Chromatography or Similar Bioactivity: this compound and this compound sulfoxide may have overlapping analytical signals or exhibit similar biological effects, making it difficult to attribute observed toxicity to a single compound.1. Analytical Separation: Utilize a robust chromatographic method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry), to separate and quantify both this compound and this compound sulfoxide in your samples.[1][2][3][4][5]2. Test Pure Compounds: Whenever possible, obtain pure analytical standards for both this compound and this compound sulfoxide and test their effects individually in your bioassays. This will allow you to determine the specific toxicity of each compound.3. Time-Course Analysis: Since this compound degrades to this compound sulfoxide over time, conducting a time-course experiment can help differentiate their effects. Early time points will predominantly reflect the parent compound's activity, while later time points will show the combined or individual effects of the metabolite.
Q4: I am observing unexpected mortality in my control group during a zebrafish embryotoxicity assay. What are the likely causes? 1. Poor Water Quality: Contaminants in the embryo medium can be toxic.2. Improper Handling: Physical damage to the embryos during dechorionation or transfer can lead to mortality.3. Microbial Contamination: Fungal or bacterial growth in the culture wells can be lethal to the embryos.1. Use High-Purity Water: Prepare embryo medium with high-purity, deionized water and ensure all glassware is thoroughly cleaned.2. Gentle Handling: Handle embryos with care, using fire-polished glass pipettes or wide-bore pipette tips to minimize physical stress.3. Maintain Aseptic Conditions: Work in a clean environment and consider adding a broad-spectrum antibiotic/antifungal to the embryo medium if contamination is a recurring issue.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the off-target effects of this compound.

Q1: What is the primary mechanism of action of this compound, and how does it lead to off-target effects?

This compound's primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. By binding to the ubiquinone binding site (Qp-site) of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone. This disruption of cellular respiration leads to a decrease in ATP production and ultimately cell death in target fungi. However, the SDH enzyme is highly conserved across different species, including non-target organisms. Therefore, this compound can also inhibit SDH in non-target organisms, leading to a range of adverse off-target effects.

Q2: What are the known off-target effects of this compound in aquatic organisms?

Studies have shown that this compound can be toxic to various aquatic organisms. In fish, it is considered highly toxic, with reported 96-hour LC50 values for rainbow trout being greater than 0.1 mg/L. In zebrafish embryos, this compound has been shown to induce cardiotoxicity, leading to structural changes in the heart, oxidative stress, and ultimately heart failure. For freshwater invertebrates, this compound is considered practically nontoxic, with a reported LC50 of 217 mg/L in juvenile crayfish. However, sublethal effects on reproduction and development may still occur at lower concentrations.

Q3: Does this compound pose a risk to terrestrial non-target organisms?

The acute toxicity of this compound to birds is low, with a high oral LD50 in chickens. However, chronic exposure has been associated with changes in the digestive tract, cardiovascular system, and blood. For mammals, the acute oral toxicity is also low. In soil ecosystems, this compound can impact non-target microorganisms. While it may not have a direct inhibitory effect on bacteria, its degradation can alter the microbial community structure and function. Studies on soil invertebrates like earthworms have shown that some pesticides can affect their enzyme activities and overall health.

Q4: Is there evidence that this compound can act as an endocrine disruptor?

The potential for this compound to act as an endocrine disruptor is an area of ongoing research. Some studies suggest that certain fungicides can interfere with the endocrine systems of wildlife. However, specific evidence directly linking this compound to endocrine disruption in non-target organisms at environmentally relevant concentrations is limited. Researchers investigating this potential off-target effect should follow established guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), for endocrine disruptor testing.

Q5: How does the environmental fate of this compound influence its off-target effects?

This compound is relatively non-persistent in the environment and can be degraded through processes like photolysis and microbial action. A primary degradation product is this compound sulfoxide. This metabolite is generally less fungitoxic but may still exhibit toxicity to non-target organisms. The mobility of both this compound and its sulfoxide in soil raises concerns about potential groundwater contamination. Therefore, when assessing the off-target effects of this compound, it is crucial to consider the potential contribution of its degradation products.

Quantitative Data on Off-Target Effects

The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of this compound to Non-Target Organisms

Organism GroupSpeciesEndpointValueReference(s)
BirdsChicken (Gallus gallus domesticus)Oral LD50>24,000 mg/kg
FishRainbow Trout (Oncorhynchus mykiss)96-hour LC50>0.1 mg/L
FishSheepshead Minnow (Cyprinodon variegatus)96-hour LC507,100 µg/L
Aquatic InvertebratesJuvenile CrayfishLC50217 mg/L
MammalsRat (Rattus norvegicus)Oral LD503,820 mg/kg
MammalsMouse (Mus musculus)Oral LD503,550 mg/kg
MammalsRabbit (Oryctolagus cuniculus)Dermal LD50>8,000 mg/kg

Table 2: Chronic and Sublethal Toxicity of this compound and its Metabolite to Non-Target Organisms

Organism GroupSpeciesCompoundEndpointValueReference(s)
FishEstuarine/Marine FishThis compound SulfoxideNOAEC11,000 µg/L

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the off-target effects of this compound.

Protocol 1: Determination of this compound's Inhibition Constant (Ki) for Succinate Dehydrogenase (SDH) in Non-Target Mitochondria

Objective: To quantify the inhibitory potency of this compound on SDH activity in isolated mitochondria from a non-target organism (e.g., fish liver).

Materials:

  • Fresh tissue from the non-target organism (e.g., fish liver)

  • Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • SDH assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate solution (substrate)

  • DCIP (2,6-dichlorophenolindophenol) solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution (intermediate electron carrier)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Mitochondria Isolation:

    • Homogenize the fresh tissue in ice-cold mitochondria isolation buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet with isolation buffer and resuspend it in a small volume of the same buffer.

    • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

  • SDH Activity Assay:

    • In a 96-well plate, add the following to each well:

      • SDH assay buffer

      • A range of succinate concentrations (to determine Km)

      • DCIP solution

      • PMS solution

      • A fixed concentration of mitochondrial protein

    • Initiate the reaction by adding the succinate.

    • Immediately measure the decrease in absorbance at 600 nm over time (kinetic mode) at a constant temperature (e.g., 25°C). The rate of DCIP reduction is proportional to SDH activity.

  • Inhibition Assay (Determining Ki):

    • Perform the SDH activity assay as described above, but with the inclusion of several fixed concentrations of this compound.

    • For each this compound concentration, vary the succinate concentration.

    • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the data using non-linear regression to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and calculate the inhibition constant (Ki).

Protocol 2: Assessment of this compound-Induced Oxidative Stress in Daphnia magna

Objective: To measure biomarkers of oxidative stress in Daphnia magna exposed to this compound.

Materials:

  • Daphnia magna culture

  • This compound stock solution

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Reagents for measuring oxidative stress biomarkers (e.g., commercial kits for Glutathione S-transferase (GST) activity, lipid peroxidation (TBARS assay), and catalase (CAT) activity)

  • Homogenizer

  • Centrifuge

  • Spectrophotometer or fluorometer

Procedure:

  • Exposure:

    • Expose cohorts of Daphnia magna to a range of sublethal concentrations of this compound and a control (culture medium with solvent if applicable) for a defined period (e.g., 48 or 96 hours).

  • Sample Preparation:

    • At the end of the exposure period, collect the daphnids, rinse them with clean culture medium, and blot them dry.

    • Homogenize the daphnids in ice-cold PBS or the appropriate buffer for the specific assay.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Biomarker Analysis:

    • GST Activity: Measure the conjugation of glutathione to a substrate (e.g., CDNB) by monitoring the increase in absorbance at a specific wavelength.

    • Lipid Peroxidation (TBARS): Quantify the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances by reacting the sample with thiobarbituric acid (TBA) and measuring the absorbance or fluorescence of the resulting adduct.

    • Catalase Activity: Measure the decomposition of hydrogen peroxide by monitoring the decrease in absorbance at 240 nm.

  • Data Analysis:

    • Normalize the biomarker levels to the total protein concentration in each sample.

    • Compare the biomarker levels in the this compound-exposed groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's off-target effects.

Carboxin_Mechanism_of_Action This compound inhibits Succinate Dehydrogenase (Complex II). cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate UQH2 Ubiquinol (QH2) SDH->UQH2 UQ Ubiquinone (Q) UQ->SDH Complex_III Complex III UQH2->Complex_III e- This compound This compound This compound->Inhibition

Diagram 1: this compound's primary mechanism of action.

Experimental_Workflow_SDH_Inhibition start Start: Obtain Non-Target Organism Tissue homogenization Homogenize Tissue in Ice-Cold Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (Pellet Nuclei/Debris) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (Pellet Mitochondria) supernatant1->centrifugation2 mitochondria_pellet Resuspend Mitochondrial Pellet centrifugation2->mitochondria_pellet protein_assay Determine Protein Concentration mitochondria_pellet->protein_assay assay_setup Set up 96-well Plate: - Buffer - Substrate (Succinate) - DCIP, PMS - this compound (or vehicle) protein_assay->assay_setup add_mitochondria Add Mitochondrial Suspension assay_setup->add_mitochondria read_absorbance Measure Absorbance at 600 nm (Kinetic Reading) add_mitochondria->read_absorbance data_analysis Data Analysis: - Calculate Reaction Rates - Determine IC50 / Ki read_absorbance->data_analysis

Diagram 2: Experimental workflow for SDH inhibition assay.

Carboxin_Off_Target_Effects Logical relationships of this compound's off-target effects. cluster_cellular Cellular Level cluster_organismal Organismal Level This compound This compound Exposure SDH_Inhibition SDH Inhibition This compound->SDH_Inhibition Reproductive_Effects Potential Reproductive Effects (Endocrine Disruption?) This compound->Reproductive_Effects Potential Link Mitochondrial_Dysfunction Mitochondrial Dysfunction SDH_Inhibition->Mitochondrial_Dysfunction ROS_Production Increased ROS Production (Oxidative Stress) Mitochondrial_Dysfunction->ROS_Production ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Cardiotoxicity Cardiotoxicity (e.g., in Zebrafish) ROS_Production->Cardiotoxicity Neurotoxicity Potential Neurotoxicity ROS_Production->Neurotoxicity Reduced_Growth_Survival Reduced Growth & Survival ATP_Depletion->Reduced_Growth_Survival

Diagram 3: Logical relationships of this compound's off-target effects.

References

Carboxin-Based Seed Treatment Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Carboxin-based seed treatment experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound-based seed treatment experiments.

Issue 1: Poor or No Seed Germination After Treatment

Possible Causes and Solutions:

Possible Cause Observation Recommended Action
Incorrect Dosage Uniformly poor germination across all treated seeds.Verify calculations for the this compound concentration. Prepare fresh solutions at the recommended concentration for the specific seed type.
Phytotoxicity Seeds may appear swollen but fail to sprout. The radicle may emerge but appears brown and necrotic.Use the recommended dosage. Conduct a dose-response experiment to determine the optimal non-phytotoxic concentration for your specific seed lot and species.
Uneven Application Inconsistent germination, with some seeds germinating normally while others fail.Ensure a homogenous slurry and use a standardized application method (e.g., rotating drum or plastic bag method) for even coating.
Seed Viability Low germination in both treated and control groups.Test the viability of the seed lot before the experiment using a standard germination test on untreated seeds.
Environmental Stress Poor germination under specific conditions (e.g., low temperature).Optimize germination conditions (temperature, humidity, light) for the specific plant species. Some studies show this compound can enhance germination under low-temperature stress[1].

Issue 2: Stunted Seedling Growth or Abnormal Morphology

Possible Causes and Solutions:

Possible Cause Observation Recommended Action
High this compound Concentration Seedlings are shorter, have smaller leaves, or show root discoloration compared to the control group.[2]Reduce the this compound concentration. Refer to literature for optimal concentrations for your plant species.
Contaminated Water or Equipment General lack of vigor in seedlings, not necessarily correlated with this compound concentration.Use distilled or deionized water for slurry preparation and ensure all equipment is thoroughly cleaned before use.
Interaction with Other Chemicals Unexpected adverse effects when this compound is used in combination with other treatments.Review the compatibility of this compound with other chemicals being used. Conduct a small-scale test to check for synergistic phytotoxic effects.

Issue 3: Inconsistent or No Fungal Inhibition

Possible Causes and Solutions:

Possible Cause Observation Recommended Action
Fungal Resistance The target fungus grows on or from the treated seeds despite the this compound application.Test the fungal isolate for resistance to this compound. Consider using a fungicide with a different mode of action.
Incorrect Fungicide Spectrum This compound is ineffective against the specific fungal pathogen.Confirm that the target pathogen (e.g., Rhizoctonia, Tilletia spp.) is within this compound's spectrum of activity.[3]
Insufficient Active Ingredient Partial or no control of the fungal pathogen.Ensure the this compound formulation has not expired and has been stored correctly. Verify the concentration of the active ingredient in the treatment slurry.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a systemic fungicide that inhibits the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[3] By blocking this enzyme, this compound disrupts the electron transport chain and the tricarboxylic acid (TCA) cycle, leading to the cessation of energy production and ultimately, fungal cell death.[3]

Q2: What are the typical application rates for this compound seed treatment?

Application rates can vary depending on the crop, target pathogen, and product formulation. Always refer to the product label for specific instructions. However, some general guidelines from research include:

  • Cotton: 4 to 6 g of this compound-thiram per kg of seed.

  • Wheat: Studies have evaluated a range of concentrations, with some noting phytotoxic effects at higher doses.

  • Safflower: A study found that a combination of this compound + Thiram did not negatively affect seedling development.

Q3: Can this compound affect seed germination and seedling vigor?

The effect of this compound on seed germination and seedling vigor can be variable. Some studies report no negative effects on germination and even enhanced seedling emergence under certain conditions. However, other studies have shown that higher concentrations of this compound, sometimes in combination with other fungicides like Thiram, can lead to reduced germination, shorter coleoptiles, and smaller seedlings in some crops like wheat. It is crucial to use the recommended application rate to avoid phytotoxicity.

Q4: What are the visible symptoms of this compound phytotoxicity on seedlings?

Symptoms of phytotoxicity can include stunted growth, reduced root and shoot length, and discoloration of leaves and roots. In severe cases, it can lead to the death of the seedling.

Q5: How can I test for this compound resistance in a fungal isolate?

A common method is the "poisoned food technique." This involves growing the fungal isolate on a culture medium (like Potato Dextrose Agar) amended with different concentrations of this compound. A resistant isolate will show growth at higher concentrations of the fungicide compared to a sensitive isolate.

Data Presentation

Table 1: Effect of this compound-Thiram on Cotton Seedling Health

TreatmentSeedling Mortality (%)Alternaria Leaf Spot Intensity (%)Yield (q/ha)
Control (Untreated)13.2715.14-
This compound 37.5% + Thiram 37.5% @ 3.5g/kg-5.22-
This compound 37.5% + Thiram 37.5% @ 4.5g/kg4.04.119.65
This compound 75% WP @ 3g/kg4.114.61-
Thiram 75WS @ 4g/kg4.61--

Source: Adapted from Field Efficacy of Seed Dressing Fungicides against Seed Borne Diseases of Cotton (2017)

Table 2: Influence of this compound-Thiram on Maize Seed Germination and Vigor

TreatmentFinal Germination Percentage (FGP)Seedling Length (cm)Seedling Dry Weight (g)Vigor Index
Control (Untreated)Lowest---
This compound-Thiram 2 per thousand---Lowest
Imidacloprid 6 g/kgHighest---
Imidacloprid 6g + this compound-Thiram 2 per thousand--HighestHighest

Source: Adapted from Effect of treatment by this compound Thiram fungicide and Imidacoloroprid pesticide on some indicators of seed germination and vigor of maize (Zea mays L.) single cross hybrid704

Experimental Protocols

Protocol 1: Laboratory-Scale Slurry Preparation and Seed Treatment

Objective: To prepare a homogenous this compound slurry and apply it uniformly to seeds for experimental purposes.

Materials:

  • This compound formulation (e.g., wettable powder)

  • Distilled water

  • Weighing scale

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Seeds to be treated

  • Durable plastic bags or a small-scale laboratory seed treater

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate Required Amounts: Determine the precise amount of this compound formulation and water needed based on the target application rate (e.g., grams of active ingredient per 100 kg of seed) and the total weight of the seeds to be treated.

  • Water Measurement: Measure the required volume of distilled water and place it in the beaker or flask.

  • This compound Addition: While stirring the water with the magnetic stirrer, slowly add the pre-weighed this compound formulation to create a vortex. This ensures proper mixing and prevents clumping.

  • Homogenization: Continue stirring the slurry for a minimum of 15-20 minutes to ensure a uniform suspension. Visually inspect the slurry to confirm the absence of clumps or sediment.

  • Seed Application (Plastic Bag Method):

    • Weigh the desired amount of seeds and place them in a durable plastic bag.

    • Add the calculated volume of the prepared this compound slurry to the bag.

    • Inflate the bag with air, seal it, and shake vigorously for 2-3 minutes to ensure an even coating on all seeds.

  • Drying: Spread the treated seeds in a thin layer on a clean, non-absorbent surface and allow them to air dry completely before planting or storage.

Protocol 2: In Vitro Efficacy Testing of this compound (Poisoned Food Technique)

Objective: To evaluate the inhibitory effect of this compound on the mycelial growth of a target fungus in vitro.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound formulation

  • Sterile Petri dishes

  • Sterile cork borer or scalpel

  • Autoclave

  • Incubator

  • Laminar flow hood or sterile workspace

  • PPE

Procedure:

  • Prepare this compound-Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to approximately 45-50°C.

    • In a sterile environment, add the appropriate amount of a stock solution of this compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). Mix thoroughly.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare control plates with PDA only.

  • Inoculation:

    • From the edge of an actively growing culture of the target fungus, take a mycelial plug of a standard diameter (e.g., 5 mm) using a sterile cork borer or scalpel.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungus in the control plates reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plates. T = Average diameter of the fungal colony in the treated plates.

Mandatory Visualizations

G cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Quinone_Pool Ubiquinone (Q) SDH->Quinone_Pool e- transfer This compound This compound This compound->SDH Inhibition Ubiquinol Ubiquinol (QH2) Quinone_Pool->Ubiquinol Reduction Complex_III Complex III ETC Electron Transport Chain Complex_III->ETC Ubiquinol->Complex_III ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis

Caption: this compound's mechanism of action: Inhibition of Succinate Dehydrogenase (Complex II).

G cluster_workflow Experimental Workflow: this compound Seed Treatment Efficacy start Start seed_prep Seed Lot Viability Testing (Untreated Control) start->seed_prep slurry_prep This compound Slurry Preparation (Dose Calculation) seed_prep->slurry_prep seed_treatment Seed Treatment Application (Uniform Coating) slurry_prep->seed_treatment drying Air Drying of Treated Seeds seed_treatment->drying planting Sowing of Treated and Control Seeds drying->planting germination_assessment Germination and Seedling Emergence Assessment planting->germination_assessment fungal_challenge Inoculation with Target Fungal Pathogen germination_assessment->fungal_challenge disease_assessment Disease Incidence and Severity Assessment fungal_challenge->disease_assessment data_analysis Data Analysis and Interpretation disease_assessment->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating this compound seed treatment efficacy.

G cluster_troubleshooting Troubleshooting Logic for Poor Seedling Performance start Poor Seedling Performance Observed check_control Is the control group also affected? start->check_control check_uniformity Is the issue uniform across all treated seeds? check_control->check_uniformity No seed_viability Investigate Seed Lot Viability check_control->seed_viability Yes environmental_issue Assess Environmental Conditions check_control->environmental_issue Yes check_symptoms Are there signs of phytotoxicity? check_uniformity->check_symptoms Yes uneven_application Review Seed Treatment Application Method check_uniformity->uneven_application No check_pathogen Is there evidence of fungal growth? check_symptoms->check_pathogen No dosage_issue Re-evaluate this compound Concentration check_symptoms->dosage_issue Yes fungal_resistance Test for Fungal Resistance check_pathogen->fungal_resistance Yes wrong_spectrum Verify Fungicide Spectrum check_pathogen->wrong_spectrum Yes

Caption: A logical workflow for troubleshooting poor seedling performance in this compound experiments.

References

Carboxin Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting Carboxin stability and appropriate storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily influenced by several factors:

  • Light: this compound is highly susceptible to degradation upon exposure to light, particularly sunlight.[1][2] Photolysis in aqueous solutions is rapid.[1][2]

  • pH: this compound is generally stable in neutral and acidic aqueous solutions (pH 5 and 7).[1] However, it is not stable in the presence of strong acids and alkalis.

  • Temperature: While specific temperature degradation kinetics are not extensively detailed in the provided results, general storage recommendations suggest keeping this compound in a cool environment. High temperatures can lead to decomposition, emitting toxic fumes.

  • Oxidizing Agents: this compound can be oxidized to this compound sulfoxide and subsequently to this compound sulfone.

Q2: What are the recommended storage conditions for solid this compound?

For solid, crystalline this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry area. Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term stability (up to 3 years).

  • Light: Protect from direct sunlight and other sources of UV radiation.

  • Container: Keep the container tightly closed when not in use.

  • Environment: Store in a well-ventilated, rain-proof place, away from fire or heat sources. It should also be stored out of reach of children and animals and not with food, beverages, or feed.

Q3: How should I store this compound solutions?

The stability of this compound in solution is dependent on the solvent and storage temperature:

  • Solvents: this compound is soluble in solvents such as DMSO, ethanol, acetone, methanol, and ethyl acetate. For in vivo studies, formulations often involve a combination of DMSO, PEG300, Tween 80, and saline.

  • Temperature: For solutions in solvents like DMSO, storage at -20°C is recommended for short-term use (up to 1 month), while -80°C is suitable for long-term storage (up to 6 months).

  • Freeze-Thaw Cycles: To maintain stability, it is advisable to store solutions in single-use aliquots to avoid repeated freezing and thawing.

  • Preparation: If precipitation occurs upon dilution, gentle warming (e.g., to 37°C) and sonication can be used to redissolve the compound. It is recommended to prepare working solutions fresh daily.

Troubleshooting Guide

Issue: I am observing rapid degradation of this compound in my aqueous experimental setup.

  • Potential Cause: Exposure to light.

    • Troubleshooting Step: this compound degrades rapidly in aqueous solutions under simulated sunlight, with a half-life of approximately 1.5 to 1.9 hours. Ensure your experiments are conducted in the dark or under amber light to minimize photolytic degradation. Wrap your experimental vessels in aluminum foil if necessary.

  • Potential Cause: High pH.

    • Troubleshooting Step: this compound is unstable in highly alkaline conditions. Check the pH of your solution. If it is strongly basic, this could be the cause of degradation. This compound is stable at pH 5, 7, and 9 at 25°C in the absence of light.

  • Potential Cause: Presence of enhancing substances.

    • Troubleshooting Step: The presence of humic and fulvic acids can enhance the photodegradation of this compound. If your experimental medium contains these or similar substances, be aware of their potential to accelerate degradation.

Issue: My this compound solution appears cloudy or has precipitated after dilution.

  • Potential Cause: Low temperature or poor solubility in the dilution medium.

    • Troubleshooting Step: Some organic compounds can precipitate when diluted from a high-concentration stock (e.g., in DMSO) into an aqueous buffer. To avoid this, pre-warm both the stock solution and the dilution medium to 37°C before mixing. Gentle sonication can also help to redissolve any precipitate. It is also recommended to add solvents sequentially and ensure the solution is clear before adding the next one.

Issue: I am seeing unexpected peaks in my analytical chromatogram when analyzing this compound.

  • Potential Cause: Degradation of this compound.

    • Troubleshooting Step: The primary degradation products of this compound are this compound sulfoxide and oxanilic acid (from photolysis), and aniline (from hydrolysis). In soil and water, it can also form this compound sulfone and hydroxy this compound. Compare the retention times of your unknown peaks with standards of these potential degradants to identify them. Adjust your experimental conditions (e.g., protect from light, control pH) to minimize their formation.

Quantitative Data on this compound Stability

ParameterConditionHalf-lifeReference
Photolysis Aqueous solution, simulated sunlight1.9 hours
Distilled water, photolysis~1.5 hours
Hydrolysis pH 5, 7, and 9 at 25°CStable
Aquatic Metabolism Aerobic conditions34 days
Anaerobic conditions239 days
Soil Metabolism Aerobic conditions~1.25 - 3 days

Experimental Protocols

General Protocol for Assessing Photostability of this compound in Aqueous Solution

This protocol is a general guideline based on ICH Q1B recommendations for photostability testing.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, methanol).

    • Prepare the final test solutions by diluting the stock solution in the desired aqueous buffer (e.g., pH 5, 7, and 9). The final concentration should be accurately known and within the linear range of the analytical method.

  • Sample Exposure:

    • Divide the test solutions into two sets of transparent containers (e.g., quartz cuvettes or vials).

    • Wrap one set of containers completely in aluminum foil to serve as dark controls.

    • Place both sets of samples in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-ultraviolet lamps. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

    • Maintain a constant temperature during the experiment (e.g., 25°C).

  • Sampling:

    • Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis:

    • Analyze the concentration of this compound in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The mobile phase and column conditions should be optimized to separate this compound from its potential photodegradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.

    • Determine the rate of degradation and the photolytic half-life of this compound under the specified conditions.

Visualizing this compound Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound.

Carboxin_Photodegradation cluster_photodegradation Photodegradation in Aqueous Solution This compound This compound Carboxin_Sulfoxide This compound Sulfoxide This compound->Carboxin_Sulfoxide Oxidation Oxanilic_Acid Oxanilic Acid This compound->Oxanilic_Acid Ring Cleavage Sunlight Sunlight (UV) Sunlight->this compound

Caption: Photodegradation pathway of this compound in the presence of sunlight.

Carboxin_Hydrolysis cluster_hydrolysis Alkaline Hydrolysis Pathway This compound This compound Aniline Aniline This compound->Aniline Hydrolysis Strong_Alkali Strong Alkali (e.g., NaOH) Strong_Alkali->this compound Metabolite Other Metabolites Aniline->Metabolite Further Degradation

Caption: Alkaline hydrolysis pathway of this compound leading to the formation of aniline.

Carboxin_Metabolism cluster_metabolism Metabolic Pathway in Soil and Water This compound This compound Carboxin_Sulfoxide This compound Sulfoxide This compound->Carboxin_Sulfoxide Oxidation Hydroxy_this compound Hydroxy this compound This compound->Hydroxy_this compound Hydroxylation Carboxin_Sulfone This compound Sulfone Carboxin_Sulfoxide->Carboxin_Sulfone Oxidation

Caption: Aerobic metabolic pathway of this compound in soil and water.

References

Technical Support Center: Addressing Carboxin Cardiotoxicity in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cardiotoxicity of Carboxin. The information is tailored for scientists and drug development professionals working with various research models.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: this compound's primary cardiotoxic effect stems from its inhibition of mitochondrial Complex II, also known as succinate dehydrogenase (SDH).[1][2] This inhibition disrupts the electron transport chain, leading to a cascade of detrimental effects, including:

  • Reduced ATP Production: Impaired mitochondrial respiration leads to decreased cellular energy supply, which is critical for cardiomyocyte function.[1]

  • Increased Oxidative Stress: The blockage of the electron transport chain results in the accumulation of reactive oxygen species (ROS).[1][3]

  • Mitochondrial Damage: Elevated ROS levels can damage mitochondrial components, further compromising their function.

  • Induction of Apoptosis: In some contexts, the cellular stress caused by mitochondrial dysfunction can trigger programmed cell death (apoptosis).

Q2: In which research models has this compound cardiotoxicity been predominantly studied?

A2: The majority of published research on this compound-induced cardiotoxicity has been conducted using zebrafish embryos. This model is favored for its rapid development, optical transparency (allowing for in vivo imaging of cardiac function), and genetic tractability. While this compound has been shown to inhibit succinate dehydrogenase in mammalian heart mitochondria, detailed in vivo studies on its cardiotoxic effects in mammalian models like rats or mice are limited in the public domain.

Q3: What are the typical phenotypic changes observed in zebrafish embryos exposed to this compound?

A3: Zebrafish embryos exposed to this compound exhibit a range of cardiotoxic phenotypes, including:

  • Pericardial Edema: Fluid accumulation around the heart.

  • Reduced Heart Rate (Bradycardia).

  • Arrhythmias.

  • Impaired Blood Circulation.

  • Morphological Abnormalities: Such as an elongated heart tube and reduced heart size.

  • Decreased Myocardial Cell Proliferation.

Q4: Does this compound induce apoptosis in cardiomyocytes?

A4: Studies in zebrafish embryos suggest that this compound exposure can inhibit myocardial cell proliferation but may not necessarily cause a significant increase in apoptosis of cardiomyocytes, as determined by TUNEL staining. However, it is crucial to assess apoptosis in your specific experimental model and conditions, as the response may vary.

Q5: What is the reported oral LD50 for this compound in rats?

A5: The oral LD50 for this compound in rats is reported to be 3820 mg/kg.

II. Troubleshooting Guides

This section provides guidance on common issues encountered during the investigation of this compound-induced cardiotoxicity.

Troubleshooting Inconsistent Results in Zebrafish Cardiotoxicity Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability in heart rate or morphology between embryos in the same treatment group. Inconsistent this compound concentration in the embryo medium. Uneven developmental staging of embryos. Genetic variability in the zebrafish line.Ensure thorough mixing of this compound stock solution into the embryo medium. Use a vortex or sonicator for poorly soluble compounds. Synchronize embryo collection and staging carefully before exposure. Use a genetically stable and well-characterized zebrafish line.
No observable cardiotoxic effects at expected concentrations. Degradation of this compound in the experimental setup. Incorrect preparation of the dosing solution. Embryos are past the sensitive developmental window for cardiotoxicity.Prepare fresh this compound solutions for each experiment. Protect stock solutions from light and store at the recommended temperature. Verify the final concentration of this compound in the medium using an appropriate analytical method (e.g., HPLC). Initiate exposure at an early developmental stage (e.g., 4-6 hours post-fertilization) when the heart is developing.
High mortality in control groups. Poor water quality (e.g., contamination, incorrect pH, temperature fluctuations). Fungal or bacterial contamination. Physical stress to the embryos during handling.Use high-purity water (e.g., E3 medium) and maintain optimal water quality parameters. Add a fungicide/antibiotic (e.g., methylene blue) to the embryo medium, but be aware of its potential to interfere with some assays. Handle embryos gently and minimize physical stress.
Troubleshooting Mitochondrial Function Assays in Cardiomyocytes
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in distinguishing between direct mitochondrial inhibition and secondary cellular effects. The observed phenotype (e.g., apoptosis) could be a downstream consequence of energy depletion rather than a direct effect of this compound on apoptotic signaling pathways.Perform time-course experiments to establish the temporal relationship between mitochondrial dysfunction and other cellular events. Measure mitochondrial function (e.g., oxygen consumption rate, ATP levels) at early time points before secondary effects are expected to occur. Use specific inhibitors of downstream pathways to see if they rescue the phenotype.
Inconsistent results in mitochondrial complex II (SDH) activity assays. Improper isolation of mitochondria, leading to contamination or damage. Substrate or inhibitor degradation. Incorrect protein concentration determination.Use a validated protocol for mitochondrial isolation from your specific cell or tissue type. Ensure the purity and integrity of isolated mitochondria. Prepare fresh substrate and inhibitor solutions for each experiment. Use a reliable protein quantification method (e.g., BCA assay) to normalize the activity.
High background noise in ROS detection assays. Autofluorescence of the cells or treatment compounds. Phototoxicity from the fluorescent probe. Non-specific probe oxidation.Include an unstained control and a vehicle-treated control to assess background fluorescence. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity. Use multiple ROS probes that detect different reactive species to confirm the findings. Include a positive control (e.g., H2O2) and a negative control (e.g., an antioxidant like N-acetylcysteine) to validate the assay.

III. Experimental Protocols

Assessment of Myocardial Cell Proliferation and Apoptosis (TUNEL Assay)

This protocol is adapted for whole-mount zebrafish embryos but can be modified for tissue sections.

Materials:

  • Zebrafish embryos

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate Buffered Saline (PBS)

  • Proteinase K

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Expose zebrafish embryos to the desired concentrations of this compound at the appropriate developmental stage.

  • At the desired time point, fix the embryos in 4% PFA overnight at 4°C.

  • Wash the embryos three times in PBS for 5 minutes each.

  • Permeabilize the embryos by incubating with Proteinase K (10 µg/mL in PBS) for a duration optimized for the embryonic stage.

  • Wash again with PBS.

  • Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA in apoptotic cells.

  • Counterstain the nuclei with DAPI.

  • Mount the embryos and visualize them under a fluorescence microscope.

  • Quantify the number of TUNEL-positive cells in the heart region.

Measurement of Reactive Oxygen Species (ROS) in Cardiomyocytes

This protocol describes a general method using a fluorescent ROS indicator.

Materials:

  • Cardiomyocytes (primary culture or cell line)

  • This compound

  • Fluorescent ROS indicator (e.g., CellROX™ Green Reagent, DCFDA)

  • Culture medium

  • Fluorescence plate reader or microscope

Procedure:

  • Plate cardiomyocytes in a suitable format (e.g., 96-well plate).

  • Treat the cells with the desired concentrations of this compound for the specified duration.

  • Include positive (e.g., H2O2) and negative (e.g., N-acetylcysteine) controls.

  • Wash the cells with pre-warmed PBS.

  • Load the cells with the fluorescent ROS indicator according to the manufacturer's protocol.

  • Incubate for the recommended time, protected from light.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.

  • Normalize the fluorescence intensity to the cell number or protein concentration.

Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay

This protocol provides a general workflow for measuring Complex II activity. It is recommended to use a commercially available kit for optimized reagents and detailed instructions.

Materials:

  • Isolated mitochondria from heart tissue or cardiomyocytes

  • Mitochondrial Complex II Activity Assay Kit

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from your sample using a standard differential centrifugation protocol.

  • Determine the protein concentration of the mitochondrial preparation.

  • Follow the instructions provided with the commercial assay kit. This typically involves:

    • Preparing the reaction mixture containing a specific substrate for Complex II and a chromogenic or fluorogenic probe.

    • Adding the isolated mitochondria to the reaction mixture.

    • Monitoring the change in absorbance or fluorescence over time at the specified wavelength.

    • Calculating the enzyme activity based on the rate of substrate conversion.

    • It is crucial to include a sample treated with a specific Complex II inhibitor (like this compound itself or thenoyltrifluoroacetone) to determine the specific activity.

IV. Quantitative Data Summary

The following tables summarize quantitative data from zebrafish cardiotoxicity studies. Note that these values may vary depending on the specific experimental conditions.

Table 1: Effects of this compound on Cardiac Morphology in Zebrafish Embryos

This compound Concentration (mg/L)Observation Time (hpf)Pericardial EdemaHeart Looping
0 (Control)72NormalNormal
0.572MildNormal
1.072ModerateAbnormal
1.572SevereLinear heart tube
2.072SevereLinear heart tube

hpf: hours post-fertilization

Table 2: Effects of this compound on Cardiac Gene Expression in Zebrafish Embryos

GeneThis compound Concentration (mg/L)Observation Time (hpf)Fold Change (relative to control)
vmhc (ventricular myosin heavy chain)1.7596Decreased
nppa (natriuretic peptide precursor A)1.7596Decreased
myh6 (myosin, heavy chain 6, cardiac muscle, alpha)1.7596Decreased
gata4 (GATA binding protein 4)1.7596Decreased
nkx2.5 (NK2 homeobox 5)1.7596Decreased
tbx2b (T-box transcription factor 2b)1.7596Decreased

Data is qualitative ("Decreased") as specific fold-change values were not consistently reported in the reviewed literature.

V. Visualizations

Signaling Pathway of this compound-Induced Cardiotoxicity

Carboxin_Cardiotoxicity_Pathway cluster_mito Mitochondrial Processes This compound This compound ComplexII Complex II (SDH) This compound->ComplexII Inhibits This compound->CellProlif Inhibits Mito Mitochondrion ETC Electron Transport Chain ComplexII->ETC Part of ETC->ATP Drives ROS Reactive Oxygen Species (ROS) ETC->ROS Leakage leads to ATP->HeartDev Essential for Cardiotoxicity Cardiotoxicity (Pericardial Edema, Arrhythmia, Heart Failure) ATP->Cardiotoxicity Reduced levels contribute to OxStress Oxidative Stress ROS->OxStress Causes MitoDamage Mitochondrial Damage OxStress->MitoDamage Induces OxStress->Cardiotoxicity Contributes to MitoDamage->ATP Reduces MitoDamage->Cardiotoxicity Contributes to CellProlif->HeartDev Required for CellProlif->Cardiotoxicity Reduced proliferation contributes to HeartDev->Cardiotoxicity Impaired development leads to

Caption: Proposed signaling pathway of this compound-induced cardiotoxicity.

Experimental Workflow for Assessing this compound Cardiotoxicity in Zebrafish

Zebrafish_Workflow Start Zebrafish Embryo Collection & Staging Exposure Exposure to this compound (Different Concentrations) Start->Exposure Phenotype Phenotypic Analysis (Microscopy) Exposure->Phenotype Molecular Molecular & Cellular Analysis Exposure->Molecular Morphology Cardiac Morphology (Pericardial Edema, Heart Rate) Phenotype->Morphology Function Cardiac Function (Blood Flow) Phenotype->Function Data Data Analysis & Interpretation Morphology->Data Function->Data qPCR qPCR for Cardiac Gene Expression Molecular->qPCR ROS ROS Detection (Fluorescent Probes) Molecular->ROS Apoptosis Apoptosis Assay (TUNEL) Molecular->Apoptosis Mito Mitochondrial Function Assays Molecular->Mito qPCR->Data ROS->Data Apoptosis->Data Mito->Data

Caption: Experimental workflow for assessing this compound cardiotoxicity.

References

Technical Support Center: Minimizing Carboxin's Impact on Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxin. The information is designed to address specific issues encountered during experimental analysis of environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation products in the environment?

A1: this compound is a systemic anilide fungicide used as a seed treatment to control fungal diseases on various crops.[1][2] In the environment, this compound primarily degrades through oxidation to this compound sulfoxide and further to this compound sulfone.[1][3] This degradation can occur in soil, water, and within plants.[3]

Q2: What are the main factors influencing the degradation rate of this compound in soil and water?

A2: The degradation rate of this compound is influenced by several factors:

  • Soil Properties: Soil organic carbon content generally has a positive influence on degradation. Soil properties like cation exchange capacity and specific surface area can also affect transformation rates.

  • pH: this compound is relatively stable to hydrolysis at pH 5, 7, and 9. However, the rate of hydrolysis for many pesticides can be pH-dependent.

  • Microbial Activity: Biotic degradation by microorganisms, such as Pseudomonas aeruginosa, plays a significant role in metabolizing this compound.

  • Sunlight (Photolysis): this compound is susceptible to rapid photolysis in water, with a reported half-life of approximately 1.5 hours under laboratory conditions.

  • Temperature: Higher temperatures generally increase the rate of microbial degradation and chemical hydrolysis.

Q3: What are the known toxicological effects of this compound and its primary metabolite, this compound sulfoxide?

A3: this compound is classified as slightly toxic (Toxicity Category III). Acute exposure can cause symptoms like vomiting and headache. It is highly toxic to fish but practically nontoxic to freshwater invertebrates and bees. Its main breakdown product, this compound sulfoxide (also known as oxythis compound), has an oral LD50 of 2000 mg/kg in rats.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Peak Tailing for this compound or its Metabolites

  • Potential Cause 1: Secondary Interactions with Residual Silanols.

    • Solution: Acidic mobile phases can protonate residual silanols on the column packing, leading to interactions with basic analytes. Try lowering the mobile phase pH to reduce these interactions. Adding a silanol-suppressing agent like triethylamine to the mobile phase can also be effective.

  • Potential Cause 2: Column Contamination or Degradation.

    • Solution: Sample matrix components can accumulate on the column frit or packing material, causing peak distortion. Flush the column with a strong solvent. If tailing persists and is observed for all analytes, the column may be degraded and require replacement. Using a guard column can help protect the analytical column.

  • Potential Cause 3: Mass or Volume Overload.

    • Solution: Injecting a sample that is too concentrated or too large in volume can lead to peak tailing. Dilute the sample or reduce the injection volume to see if peak shape improves.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue: Matrix Effects (Signal Enhancement or Suppression)

  • Potential Cause 1: Active Sites in the GC Inlet.

    • Solution: Co-extracted matrix components can block active sites in the injector liner, leading to a "matrix-induced enhancement" of the analyte signal. Conversely, some matrix components can suppress the signal. Using matrix-matched standards for calibration is a common and effective way to compensate for these effects.

  • Potential Cause 2: Incomplete Derivatization (if applicable).

    • Solution: If derivatization is used to improve the volatility of this compound or its metabolites, incomplete reactions can lead to poor peak shape and inaccurate quantification. Optimize derivatization conditions (reagent concentration, temperature, and time).

  • Potential Cause 3: Contamination of the Ion Source.

    • Solution: Non-volatile matrix components can contaminate the MS ion source, leading to signal suppression and increased background noise. Regular cleaning of the ion source is crucial when analyzing complex environmental samples.

Data Presentation

Table 1: Environmental Fate and Toxicity of this compound and its Metabolites

ParameterThis compoundThis compound SulfoxideThis compound SulfoneReference
Oral LD50 (rat) 3820 mg/kg2000 mg/kg-
96-hour LC50 (Rainbow Trout) >0.1 mg/L--
Soil Half-life (aerobic) ~3 days--
Water Photolysis Half-life ~1.5 hours--
Hydrolysis Stability Stable at pH 5, 7, 9--

Experimental Protocols

Protocol 1: Extraction of this compound from Soil Samples

This protocol is a generalized procedure based on common solvent extraction methods.

  • Sample Preparation: Air-dry the soil sample at ambient temperature and sieve through a 2 mm mesh to remove large debris.

  • Weighing: Accurately weigh 10-20 g of the prepared soil into a centrifuge tube.

  • Fortification (for recovery studies): Spike the sample with a known concentration of this compound standard solution.

  • Extraction: a. Add 20-40 mL of a suitable organic solvent (e.g., acetone, ethyl acetate, or a mixture) to the centrifuge tube. b. Shake vigorously for 30 minutes on a mechanical shaker. c. Centrifuge the sample at a sufficient speed to separate the soil and supernatant. d. Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction process (step 4) with a fresh portion of solvent to ensure complete extraction.

  • Concentration: Combine the extracts and concentrate them using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Redissolve the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase for HPLC).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

Protocol 2: HPLC-UV Analysis of this compound

This protocol provides a starting point for developing an HPLC-UV method for this compound analysis.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is a common starting point. The exact ratio should be optimized for best separation. For example, start with 60:40 (v/v) acetonitrile:water. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor the absorbance at a wavelength where this compound has maximum absorbance (this may need to be determined by running a UV scan of a standard).

  • Quantification: Create a calibration curve using a series of this compound standards of known concentrations.

Mandatory Visualizations

Carboxin_Degradation_Pathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (Biotic/Abiotic) Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Environmental degradation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collect Collect Environmental Sample Prepare Dry and Sieve Soil Collect->Prepare Weigh Weigh Sample Prepare->Weigh AddSolvent Add Extraction Solvent Weigh->AddSolvent Shake Shake/Sonicate AddSolvent->Shake Centrifuge Centrifuge and Decant Shake->Centrifuge Concentrate Concentrate Extract Centrifuge->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Filter Filter Sample Reconstitute->Filter Analyze HPLC or GC-MS Analysis Filter->Analyze Quantify Quantify this compound Analyze->Quantify

Caption: General workflow for this compound analysis in soil.

Succinate_Dehydrogenase_Inhibition cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (ETC) Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ e- transfer UQH2 Uquinol (UQH2) UQ->UQH2 Reduction This compound This compound This compound->SDH Inhibits

Caption: Mechanism of this compound's inhibition of succinate dehydrogenase.

References

Validation & Comparative

A Comparative Guide to Carboxin and New Generation SDHI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides that play a significant role in modern agriculture by controlling a wide range of fungal pathogens. Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain, which disrupts the fungus's energy supply. This guide provides a detailed comparison between the first-generation SDHI, Carboxin, and the new generation of SDHI fungicides, offering insights into their performance, spectrum of activity, and the experimental protocols used for their evaluation.

This compound, first introduced in the 1960s, was a pioneering systemic fungicide.[1] Its activity is primarily limited to Basidiomycete fungi, making it effective against diseases like smuts and bunts in cereals and Rhizoctonia spp.[1] The newer generation of SDHIs, which includes a diverse range of chemical groups, offers a much broader spectrum of control against numerous fungal pathogens across various crops.[2]

Mechanism of Action

Both this compound and the new generation SDHI fungicides share a common target: the succinate dehydrogenase (SDH) enzyme. This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, where it oxidizes succinate to fumarate. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons to ubiquinone, thereby inhibiting mitochondrial respiration and leading to the cessation of fungal growth.

Despite this common mechanism, variations in the chemical structure of different SDHI fungicides can lead to different binding affinities and efficacy against fungal strains with specific mutations in the SDH enzyme subunits (SdhB, SdhC, and SdhD), which is the primary mechanism of resistance.

Caption: Mechanism of SDHI Fungicides.

Performance Comparison

The primary distinction between this compound and the new generation of SDHI fungicides lies in their spectrum of activity and efficacy. This compound's use is largely confined to seed treatments for the control of a narrow range of pathogens. In contrast, newer SDHIs like boscalid, fluxapyroxad, penthiopyrad, and pydiflumetofen have broad-spectrum activity against a wide array of fungal diseases in various crops, and they are used for both foliar and seed applications.

Quantitative data, typically presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), is used to compare the efficacy of fungicides. Lower EC50 or MIC values indicate higher efficacy.

Table 1: General Spectrum of Activity

Fungicide ClassExamplesPrimary Spectrum of ActivityCommon Applications
First Generation SDHI This compound, Oxythis compoundNarrow: Primarily Basidiomycetes (e.g., Ustilago spp., Tilletia spp., Rhizoctonia spp.)Seed treatment for cereals and cotton
New Generation SDHIs Boscalid, Fluxapyroxad, Penthiopyrad, Isopyrazam, Fluopyram, Bixafen, PydiflumetofenBroad: Ascomycetes, Deuteromycetes, and some Basidiomycetes (e.g., Botrytis cinerea, Alternaria spp., Powdery mildews, Rusts)Foliar spray and seed treatment for a wide range of crops including fruits, vegetables, and cereals

Table 2: Comparative Efficacy (EC50/MIC in µg/mL) of SDHI Fungicides against Selected Pathogens

PathogenThis compoundBoscalidFluopyramFluxapyroxadPenthiopyradReference
Ustilago nuda Fungistatic at ≥1, Fungicidal at 0.03-1----
Ustilago maydis Effective (complete inhibition at all tested concentrations)----
Rhizoctonia solani MIC: 5000----
Botrytis cinerea MIC: >1000.01 to >100<0.01 to >100<0.01 to 4.19<0.01 to 59.65
Alternaria solani -0.33 (mean)0.31 (mean)-0.38 (mean)

Note: Direct comparative studies with this compound and new generation SDHIs for many pathogens are limited. The provided data is synthesized from multiple sources and methodologies may vary.

Fungicide Resistance

A significant concern with the use of SDHI fungicides is the development of resistance in fungal populations. Resistance typically arises from point mutations in the genes encoding the subunits of the SDH enzyme, which reduces the binding affinity of the fungicide. Widespread resistance to this compound has been reported. While newer SDHIs are potent, resistance has also emerged in various pathogens against these compounds, often exhibiting cross-resistance patterns where resistance to one SDHI confers resistance to others. The degree of cross-resistance can vary depending on the specific mutation and the chemical structure of the SDHI.

Experimental Protocols

To evaluate and compare the efficacy of fungicides like this compound and new generation SDHIs, standardized laboratory assays are employed. The following are detailed protocols for two common methods.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the vegetative growth of a fungus.

1. Preparation of Fungicide Stock Solutions:

  • Dissolve the technical grade fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Prepare a series of dilutions from the stock solution to be used for amending the growth medium.

2. Preparation of Fungicide-Amended Media:

  • Prepare a suitable growth medium for the target fungus (e.g., Potato Dextrose Agar - PDA).

  • Autoclave the medium and allow it to cool to approximately 50-55°C in a water bath.

  • Add the appropriate volume of the fungicide stock or dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Swirl the flasks gently to ensure thorough mixing and pour the amended agar into sterile Petri dishes.

3. Inoculation:

  • From the margin of an actively growing culture of the target fungus, cut 5 mm mycelial plugs using a sterile cork borer.

  • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

4. Incubation:

  • Incubate the plates at the optimal temperature for the growth of the target fungus in the dark.

5. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate's diameter.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony on the control plate and 'dt' is the average diameter of the colony on the treated plate.

  • Plot the percentage of inhibition against the logarithm of the fungicide concentration and use probit analysis or non-linear regression to determine the EC50 value.

Spore Germination Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

1. Spore Suspension Preparation:

  • Grow the target fungus on a suitable medium to induce sporulation.

  • Harvest the spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile glass rod.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the concentration of the spore suspension to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Assay Setup:

  • Prepare a series of fungicide dilutions in a suitable liquid medium or sterile water.

  • In the wells of a microtiter plate or on a glass slide, mix a small volume of the spore suspension with an equal volume of the fungicide dilution. Include a control with no fungicide.

3. Incubation:

  • Incubate the plates or slides in a humid chamber at the optimal temperature for spore germination for a sufficient period (e.g., 12-24 hours).

4. Microscopic Examination:

  • After incubation, add a drop of a lactophenol cotton blue stain to stop further germination and aid visualization.

  • Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

5. Data Analysis:

  • Calculate the percentage of spore germination for each treatment and the control.

  • Determine the percentage of inhibition of spore germination relative to the control.

  • Calculate the EC50 value as described for the mycelial growth inhibition assay.

Fungicide_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Fungicide_Stock Prepare Fungicide Stock Solutions Media_Prep Prepare Fungicide-Amended Media (for Mycelial Growth) or Solutions (for Spore Germination) Fungicide_Stock->Media_Prep Culture_Prep Prepare Fungal Culture (Mycelia or Spores) Inoculation Inoculate with Mycelial Plugs or Spores Culture_Prep->Inoculation Media_Prep->Inoculation Incubate Incubate under Optimal Conditions Inoculation->Incubate Measure Measure Colony Diameter or Count Germinated Spores Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Calculate_EC50 Determine EC50 Value Calculate_Inhibition->Calculate_EC50

Caption: Experimental Workflow for Fungicide Efficacy Testing.

Conclusion

This compound, as the first-generation SDHI, was a landmark in the development of systemic fungicides, though its application is limited by a narrow activity spectrum. The new generation of SDHI fungicides represents a significant advancement, offering broad-spectrum control over a multitude of fungal pathogens. However, the efficacy of these newer compounds is threatened by the development of resistance. Therefore, a thorough understanding of their comparative performance, guided by robust experimental data, is essential for their effective and sustainable use in integrated pest management strategies. Researchers and drug development professionals must continue to monitor resistance and develop new active ingredients and management strategies to prolong the utility of this important class of fungicides.

References

A Comparative Guide to Carboxin's Specificity for Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Carboxin's specificity for its primary target, succinate dehydrogenase (SDH), also known as mitochondrial complex II. We will explore its performance relative to other well-known SDH inhibitors, presenting supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Introduction to this compound and Succinate Dehydrogenase

This compound was one of the first systemic fungicides developed, exhibiting a narrow spectrum of activity. Its primary mechanism of action is the highly specific inhibition of succinate dehydrogenase (SDH), a crucial enzyme complex embedded in the inner mitochondrial membrane. SDH is unique as it participates in both the citric acid cycle (Krebs cycle) and the electron transport chain, catalyzing the oxidation of succinate to fumarate and transferring electrons to the ubiquinone pool. By inhibiting SDH, this compound effectively disrupts cellular respiration and energy production in susceptible fungi.

Mechanism of Action: Targeting the Ubiquinone Binding Site

This compound and other carboxamide fungicides act by binding to the ubiquinone (Coenzyme Q) reduction site (Qp site) of the SDH complex. This binding pocket is formed by subunits SDHB, SDHC, and SDHD. By occupying this site, this compound physically blocks the natural substrate, ubiquinone, from binding and accepting electrons from the reduced FAD cofactor in the SDHA subunit. This interruption of the electron flow leads to a halt in the citric acid cycle and a severe reduction in ATP synthesis, ultimately resulting in fungal cell death.

dot

cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDHA SDHA (FAD) SDHB SDHB (Fe-S) SDHA->SDHB e- UQ Ubiquinone (Q) SDHB->UQ e- Complex_III Complex III UQ->Complex_III e- This compound This compound This compound->UQ Inhibits Binding

Caption: Inhibition of Succinate Dehydrogenase by this compound.

Comparative Inhibitory Activity

To objectively assess this compound's specificity, we compare its inhibitory potency (IC50 and Ki values) against SDH with that of other well-characterized inhibitors. The inhibitors are categorized based on their binding site on the SDH complex.

Table 1: Comparison of IC50 and Ki Values of Succinate Dehydrogenase Inhibitors

InhibitorClassBinding SiteTarget Organism/SystemIC50KiReference
This compound CarboxamideUbiquinone (Qp) siteBovine heart mitochondria1.1 µM-[1]
Ustilago maydis (fungus)--[2]
Boscalid CarboxamideUbiquinone (Qp) siteHomo sapiens4.8 µM-[3]
Botrytis cinerea (fungus)0.02-0.09 µg/mL-
Flutolanil CarboxamideUbiquinone (Qp) siteRhizoctonia solani (fungus)--
Atpenin A5 PyridinoneUbiquinone (Qp) siteBovine heart mitochondria5.5 nM1.9 nM[1]
Human3.7 nM-[4]
Nematode12 nM-
Thenoyltrifluoroacetone (TTFA) ChelatorUbiquinone (Qp) siteBovine heart mitochondria5.8 µM-
Porcine liver carboxylesterase0.54 µM0.61 µM
Malonate Succinate AnalogSuccinate binding siteRat brain mitochondria-0.75 mM
3-Nitropropionic acid (3-NP) Succinate AnalogSuccinate binding siteIrreversible inhibitor--

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature) and the source of the enzyme.

Off-Target Effects and Specificity

An ideal inhibitor exhibits high affinity for its intended target with minimal interaction with other proteins. While this compound is considered highly specific for SDH, some related inhibitors have known off-target effects.

  • This compound : There is limited specific data from proteome-wide studies on the off-target binding profile of this compound. Its low mammalian toxicity suggests a high degree of specificity for the fungal SDH enzyme. However, the absence of comprehensive screening data means potential off-target interactions cannot be entirely ruled out.

  • Thenoyltrifluoroacetone (TTFA) : Besides being a potent inhibitor of SDH, TTFA has been shown to non-competitively inhibit purified porcine liver carboxylesterase with a Ki of 0.61 µM. This off-target activity highlights the importance of validating inhibitor specificity in the context of the experimental system.

  • Other SDHIs : Fungicides like Boscalid and Bixafen have been shown to inhibit human SDH, raising concerns about their selectivity.

Experimental Protocols

The following is a generalized protocol for determining the activity of succinate dehydrogenase and assessing the inhibitory effects of compounds like this compound. This method is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.

Objective: To measure the activity of SDH in isolated mitochondria and determine the IC50 of an inhibitor.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Phenazine methosulfate (PMS) (electron carrier, optional)

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures. A typical reaction mixture (200 µL final volume) contains:

    • Assay Buffer

    • Mitochondrial suspension (e.g., 10-50 µg of protein)

    • DCPIP

    • PMS (if used)

    • Inhibitor at various concentrations (for IC50 determination) or vehicle control (e.g., DMSO).

  • Initiation of the Reaction: Add the succinate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the plate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes). The reduction of DCPIP leads to a loss of its blue color.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

dot

cluster_prep Sample Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Isolate_Mito Isolate Mitochondria Determine_Protein Determine Protein Concentration Isolate_Mito->Determine_Protein Prep_Reaction Prepare Reaction Mix (Buffer, Mito, DCPIP, Inhibitor) Determine_Protein->Prep_Reaction Add_Substrate Add Succinate to Initiate Prep_Reaction->Add_Substrate Measure_Absorbance Measure Absorbance at 600 nm (kinetic) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for SDH inhibition assay.

Conclusion

The available data strongly support the high specificity of this compound for succinate dehydrogenase, particularly at its ubiquinone binding site. When compared to other SDH inhibitors, this compound demonstrates potent activity, although some newer compounds like Atpenin A5 show significantly higher potency in nanomolar ranges. The off-target profile of this compound appears favorable, though a lack of comprehensive proteomic screening warrants further investigation. The provided experimental protocol offers a robust framework for researchers to independently validate the specificity and potency of this compound and other inhibitors in their specific experimental models. This guide serves as a valuable resource for the rational selection and application of SDH inhibitors in research and drug development.

References

Carboxin's Enzymatic Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a molecule is paramount. This guide provides a comparative analysis of Carboxin's interaction with its primary enzyme target and other key cellular enzymes, presenting available experimental data and methodologies to facilitate further research and development.

This compound, a systemic fungicide, primarily targets succinate dehydrogenase (SDH) , also known as mitochondrial complex II , a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its mode of action involves binding to the quinone reduction site (Q-site) of the SDH complex, thereby inhibiting its activity and disrupting cellular respiration in target fungi. While this compound is recognized for its high affinity for SDH, questions regarding its cross-reactivity with other enzymes, particularly other mitochondrial complexes, are critical for a comprehensive understanding of its biological effects.

Quantitative Comparison of Enzyme Inhibition

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary target and other mitochondrial respiratory chain complexes. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Enzyme TargetCommon NameThis compound IC50Reference
Succinate DehydrogenaseMitochondrial Complex II1.1 µM[1]
NADH DehydrogenaseMitochondrial Complex INo significant inhibition reported
Cytochrome bc1 ComplexMitochondrial Complex IIINo significant inhibition reported
Cytochrome c OxidaseMitochondrial Complex IVNo significant inhibition reported
ATP SynthaseMitochondrial Complex VNo significant inhibition reported

Note: While some sources suggest this compound may inhibit mitochondrial complex III, the majority of scientific literature and quantitative data point towards a high degree of selectivity for complex II. Further direct comparative studies are needed to definitively resolve this discrepancy.

Signaling Pathway and Experimental Workflow

To visually represent the established mechanism of this compound and a typical workflow for assessing enzyme cross-reactivity, the following diagrams are provided.

cluster_pathway This compound's Primary Signaling Pathway This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Disrupts TCA TCA Cycle SDH->TCA Disrupts ATP ATP Production ETC->ATP Decreases TCA->ATP Decreases

This compound's inhibitory action on Succinate Dehydrogenase.

cluster_workflow Experimental Workflow for Enzyme Cross-Reactivity prep Prepare Enzyme Solutions (Complexes I, II, III, IV, V) incubation Incubate Enzymes with Varying this compound Concentrations prep->incubation assay Perform Specific Activity Assays for Each Complex incubation->assay data Measure Enzyme Activity (e.g., Spectrophotometry) assay->data analysis Calculate IC50 Values data->analysis comparison Compare IC50 Values to Determine Selectivity analysis->comparison

Workflow for assessing this compound's enzyme cross-reactivity.

Experimental Protocols

The determination of this compound's cross-reactivity involves specific assays for each of the mitochondrial respiratory chain complexes. Below are detailed methodologies for these key experiments.

Succinate Dehydrogenase (Complex II) Activity Assay

This assay measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), by SDH.

  • Principle: SDH oxidizes succinate to fumarate and reduces ubiquinone. In this assay, the electrons are transferred to DCIP, causing a measurable decrease in absorbance at 600 nm.

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5)

    • Substrate: 10 mM potassium succinate

    • Electron Acceptor: 90 µM DCIP

    • Mitochondrial preparation (source of SDH)

    • This compound solutions of varying concentrations

  • Procedure:

    • In a 96-well plate, add the assay buffer, mitochondrial preparation, and this compound solution.

    • Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the succinate and DCIP solution.

    • Immediately measure the absorbance at 600 nm in a kinetic mode for a set duration (e.g., 5-10 minutes).

    • The rate of decrease in absorbance is proportional to the SDH activity.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

NADH Dehydrogenase (Complex I) Activity Assay

This assay typically measures the oxidation of NADH.

  • Principle: Complex I catalyzes the oxidation of NADH to NAD+ and the reduction of ubiquinone. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.2)

    • Substrate: NADH

    • Electron Acceptor: Ubiquinone analogue (e.g., decylubiquinone)

    • Mitochondrial preparation

    • This compound solutions

  • Procedure:

    • Similar to the Complex II assay, incubate the mitochondrial preparation with this compound.

    • Initiate the reaction by adding NADH and the ubiquinone analogue.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of NADH oxidation to determine Complex I activity and subsequently the IC50 for this compound.

Cytochrome bc1 Complex (Complex III) Activity Assay

This assay measures the reduction of cytochrome c.

  • Principle: Complex III transfers electrons from ubiquinol to cytochrome c. The reduction of cytochrome c is monitored by an increase in absorbance at 550 nm.

  • Reagents:

    • Assay Buffer

    • Substrate: Reduced ubiquinone analogue (e.g., decylubiquinol)

    • Electron Acceptor: Oxidized cytochrome c

    • Mitochondrial preparation

    • This compound solutions

  • Procedure:

    • Follow a similar incubation procedure with the mitochondrial sample and this compound.

    • Start the reaction by adding the reduced ubiquinone analogue and cytochrome c.

    • Measure the increase in absorbance at 550 nm to determine the rate of cytochrome c reduction.

    • Calculate the IC50 value for this compound.

Cytochrome c Oxidase (Complex IV) Activity Assay

This assay measures the oxidation of reduced cytochrome c.

  • Principle: Complex IV catalyzes the oxidation of reduced cytochrome c by molecular oxygen. The oxidation of cytochrome c is followed by a decrease in absorbance at 550 nm.

  • Reagents:

    • Assay Buffer

    • Substrate: Reduced cytochrome c

    • Mitochondrial preparation

    • This compound solutions

  • Procedure:

    • Incubate the mitochondrial preparation with this compound.

    • Initiate the reaction by adding reduced cytochrome c.

    • Monitor the decrease in absorbance at 550 nm.

    • Determine the rate of cytochrome c oxidation to calculate Complex IV activity and the IC50 for this compound.

ATP Synthase (Complex V) Activity Assay

This assay measures the ATP hydrolysis (ATPase) activity of the F1 subunit.

  • Principle: In the reverse reaction, ATP synthase hydrolyzes ATP to ADP and inorganic phosphate. This reaction can be coupled to the oxidation of NADH through a series of enzymatic reactions, which is monitored at 340 nm.

  • Reagents:

    • Assay Buffer

    • Substrate: ATP

    • Coupling enzymes (e.g., pyruvate kinase, lactate dehydrogenase)

    • NADH

    • Mitochondrial preparation

    • This compound solutions

  • Procedure:

    • Incubate the mitochondrial preparation with this compound.

    • Add the assay mixture containing all reagents except ATP.

    • Initiate the reaction by adding ATP.

    • Measure the decrease in absorbance at 340 nm.

    • The rate of NADH oxidation is proportional to the ATPase activity of Complex V. Calculate the IC50 for this compound.

Conclusion

References

A Comparative Guide to Carboxin and Boscalid in Fungal Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides Carboxin and Boscalid, focusing on their performance, mechanisms of action, and the experimental data supporting their efficacy. Both fungicides are prominent members of the succinate dehydrogenase inhibitor (SDHI) class, crucial for managing a wide range of fungal pathogens in agriculture.

At a Glance: this compound vs. Boscalid

FeatureThis compoundBoscalid
Class Succinate Dehydrogenase Inhibitor (SDHI)Succinate Dehydrogenase Inhibitor (SDHI)
Spectrum of Activity Narrow-spectrumBroad-spectrum
Primary Use Seed treatmentFoliar application
Systemicity SystemicSystemic with translaminar movement
Target Pathogen Group Primarily BasidiomycetesAscomycetes, Deuteromycetes, and some Basidiomycetes
Key Target Fungi Ustilago spp. (smuts), Tilletia spp. (bunts), Rhizoctonia spp.Alternaria spp., Botrytis cinerea, Sclerotinia sclerotiorum, Powdery mildew

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Both this compound and Boscalid function by disrupting the fungal respiratory chain at Complex II, also known as succinate dehydrogenase (SDH). This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition halts ATP production, leading to cellular energy depletion and ultimately, fungal cell death.[1][2]

Below is a diagram illustrating the site of action for this compound and Boscalid within the mitochondrial electron transport chain.

MitochondrialElectronTransportChain cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_Inhibition Inhibition Site Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII oxidation Fumarate Fumarate ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII->Fumarate ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP synthesis CoQ->ComplexIII CytC->ComplexIV SDHI This compound & Boscalid (SDHIs) SDHI->ComplexII inhibit e- transfer

Mechanism of Action of SDHI Fungicides

Comparative Efficacy: Experimental Data

The following tables summarize quantitative data from various studies comparing the efficacy of this compound and Boscalid against specific fungal pathogens.

Table 1: In Vitro Efficacy against Alternaria alternata

Alternaria alternata is a common plant pathogen causing leaf spots and blights on a wide range of crops.

FungicideMean EC₅₀ (μg/mL) for Sensitive IsolatesReference
This compound15.53 (±2.80)[3]
Boscalid0.32 (±0.14)[3]

Note: EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus. Lower EC₅₀ values indicate higher efficacy. The data indicates that Boscalid is significantly more effective in vitro against sensitive isolates of Alternaria alternata than this compound.

Table 2: Efficacy against Sclerotium rolfsii

Sclerotium rolfsii is a soil-borne pathogen that causes collar rot and stem rot in numerous crops.

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
This compound 37.5% + Thiram 37.5%100, 125, 200100[4]
This compound500, 1000, 1500, 2000100

Note: While direct comparative data for Boscalid against Sclerotium rolfsii from the same studies were not available, studies have shown this compound (often in combination with Thiram) to be highly effective in inhibiting the mycelial growth of this pathogen in vitro.

Table 3: Efficacy against Rhizoctonia solani

Rhizoctonia solani is a soil-borne pathogen with a wide host range, causing diseases such as damping-off, root rot, and sheath blight.

FungicideConcentrationEfficacy/Mycelial InhibitionReference
This compound< 1 µg a.i./ml (EC₅₀)Highly inhibitory to mycelial growth
This compound 37.5% + Thiram 37.5%100 ppm88.33% inhibition
Boscalid2.37 mg/L (EC₅₀)Less effective than some other fungicides against mycelial growth
Pageant Intrinsic (pyraclostrobin + boscalid)Not specifiedExcellent efficacy in greenhouse experiments

Note: Direct side-by-side comparisons of this compound and Boscalid for Rhizoctonia solani control are limited in the reviewed literature. However, available data suggests that this compound can be highly effective. Boscalid's efficacy against R. solani appears to be more variable, though it has shown excellent results when used in combination products.

Table 4: Efficacy against Ustilago maydis

Ustilago maydis is the causative agent of corn smut. This compound has historically been a key fungicide for its control.

FungicideConcentrationEffectReference
This compound100 - 10,000 µg/mlComplete inhibition of teliospore germination

Note: No direct comparative studies between this compound and Boscalid for the control of Ustilago maydis were identified in the reviewed literature. This compound has demonstrated high efficacy against this pathogen.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method to determine the in vitro efficacy of fungicides against mycelial fungi.

in_vitro_workflow A Prepare Fungicide Stock Solutions (e.g., in DMSO or water) D Add Fungicide Stock to Molten PDA to achieve desired final concentrations A->D B Prepare Potato Dextrose Agar (PDA) Medium C Autoclave PDA and Cool to 50-55°C B->C C->D E Pour Amended PDA into Petri Dishes D->E G Inoculate Center of Each PDA Plate with a mycelial plug E->G F Prepare Fungal Inoculum (mycelial plugs from an actively growing culture) F->G H Incubate Plates at Optimal Temperature (e.g., 25-28°C) in the dark G->H I Measure Colony Diameter when control plate is fully grown H->I J Calculate Percent Inhibition relative to the control I->J K Determine EC₅₀ Value using probit or regression analysis J->K

In Vitro Fungicide Efficacy Workflow

Detailed Steps:

  • Fungicide Preparation: Prepare stock solutions of this compound and Boscalid, typically in a solvent like dimethyl sulfoxide (DMSO) or sterile distilled water.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool in a water bath to approximately 50-55°C.

  • Amendment of Media: Add the required volume of the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent (if used) should be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the mycelium on the control plate has reached the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: Determine the EC₅₀ value by performing a probit analysis or by linear regression of the inhibition percentages against the logarithm of the fungicide concentrations.

In Vivo Pathogenicity and Fungicide Efficacy Assay (e.g., Ustilago maydis on Maize)

This protocol outlines a general procedure for assessing the in vivo efficacy of fungicides in controlling a plant disease.

Detailed Steps:

  • Plant Cultivation: Grow susceptible maize seedlings under controlled greenhouse or field conditions.

  • Inoculum Preparation: Prepare a spore suspension (sporidia or teliospores) of Ustilago maydis in sterile distilled water, adjusting the concentration to a predetermined level (e.g., 10⁶ spores/mL).

  • Fungicide Application: For seed treatment evaluation, treat seeds with the fungicide before planting. For foliar application, spray plants with the fungicide solution at a specified growth stage.

  • Inoculation: Inject the spore suspension into the leaf whorls of the maize plants at a specific time point relative to fungicide application (e.g., 24-48 hours post-treatment for curative assays, or before treatment for preventative assays).

  • Incubation: Maintain the inoculated plants under conditions favorable for disease development, such as high humidity for the initial 24 hours.

  • Disease Assessment: After a specified incubation period (e.g., 2-3 weeks), visually assess the plants for disease symptoms, such as the formation of galls. Disease severity can be rated on a standardized scale.

  • Data Analysis: Statistically analyze the disease severity data to compare the efficacy of the different fungicide treatments against the untreated control.

Conclusion

This compound and Boscalid, while both targeting the same enzyme, exhibit distinct profiles in terms of their spectrum of activity and primary applications. This compound remains a valuable tool for the control of a narrow range of pathogens, particularly as a seed treatment for smuts and bunts in cereals. Its high efficacy against specific Basidiomycetes like Ustilago maydis is well-documented.

Boscalid represents a newer generation of SDHI fungicides with a significantly broader spectrum of activity. Its effectiveness against a wide array of Ascomycetes and Deuteromycetes, such as Alternaria, Botrytis, and Sclerotinia, has made it a widely used foliar fungicide in various cropping systems. Experimental data consistently demonstrates its high intrinsic activity against many of these pathogens, often surpassing that of older SDHIs like this compound in in vitro assays.

The choice between this compound and Boscalid will ultimately depend on the target pathogen, the crop, and the application method. For targeted control of specific seed-borne diseases in cereals, this compound remains a relevant and effective option. For broad-spectrum foliar disease management in a variety of crops, Boscalid offers a powerful and versatile solution. Researchers and drug development professionals should consider these differences when designing disease control strategies and developing new fungicidal compounds.

References

The Synergistic Power of Carboxin in Fungicide Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of fungicides is a cornerstone of effective disease management in agriculture and a key area of research in the development of new antifungal therapies. This guide provides a comprehensive evaluation of the synergistic effects of Carboxin, a systemic anilide fungicide, when used in combination with other fungicidal agents. By leveraging distinct modes of action, these combinations can offer enhanced efficacy, a broader spectrum of activity, and a valuable tool in mitigating the development of fungicide resistance.

Understanding the Mechanism of Action

This compound is a member of the Succinate Dehydrogenase Inhibitor (SDHI) group of fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Group 7. Its primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain effectively halts cellular respiration and energy production, leading to fungal cell death.

When combined with fungicides from different chemical groups with distinct modes of action, the resulting synergistic effect can be significantly greater than the additive effects of the individual components. A widely used and effective partner for this compound is Thiram , a multi-site contact fungicide from the dithiocarbamate group (FRAC Group M3). Thiram's mechanism involves the inhibition of multiple enzymes in fungal cells, making it a low-risk fungicide for resistance development.

The combination of a systemic fungicide like this compound with a multi-site contact fungicide like Thiram provides both curative and preventative action. This compound penetrates the plant tissue to control existing infections, while Thiram forms a protective barrier on the seed or plant surface to prevent new infections.

Quantitative Analysis of Synergistic Effects: A Focus on this compound and Thiram

The synergistic interaction between two antimicrobial agents can be quantitatively assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated using the following formula:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 indicates antagonism.

For instance, research on the control of Fusarium udum f. sp. crotalariae in Sunhemp showed that the combination of this compound (37.5%) and Thiram (37.5%) resulted in 100% mycelial inhibition at concentrations of 0.1%, 0.2%, and 0.3%.[1] Similarly, complete inhibition of Fusarium oxysporum f. sp. ciceri was observed with a this compound and Thiram combination at concentrations of 1000, 1500, and 2000 ppm.[2] Another study reported an EC50 value of 0.05 ppm for a this compound-Thiram combination against Rhizoctonia solani.[3]

The following table summarizes the observed efficacy of this compound and its combination with Thiram against various fungal pathogens from different studies. It is important to note that direct comparison of percentage inhibition across different studies may not be appropriate due to variations in experimental conditions.

Fungal PathogenFungicide(s)ConcentrationObserved EfficacyReference
Fusarium udum f. sp. crotalariaeThis compound (37.5%) + Thiram (37.5%)0.1%, 0.2%, 0.3%100% mycelial inhibition[1]
Fusarium oxysporum f. sp. ciceriThis compound + Thiram1000, 1500, 2000 ppm100% mycelial inhibition[2]
Rhizoctonia solaniThis compound + Thiram-EC50 of 0.05 ppm

Experimental Protocols

The evaluation of synergistic effects between fungicides is typically conducted using in vitro assays. The following provides a detailed methodology for the checkerboard assay, a standard method for determining the FIC index.

Checkerboard Assay Protocol

Objective: To determine the synergistic, additive, or antagonistic effect of a combination of two fungicides against a specific fungal pathogen.

Materials:

  • Fungal isolate of interest

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Stock solutions of this compound and the second fungicide (e.g., Thiram) of known concentrations

  • Sterile 96-well microtiter plates

  • Spectrophotometer or visual assessment method for fungal growth

Procedure:

  • Preparation of Fungicide Dilutions:

    • Prepare serial two-fold dilutions of this compound and the partner fungicide in the liquid culture medium. The concentration range should typically span from well above to well below the known Minimum Inhibitory Concentration (MIC) of each individual fungicide.

  • Plate Setup:

    • In a 96-well plate, dispense the diluted fungicides in a checkerboard pattern. Each well will contain a unique combination of concentrations of the two fungicides.

    • Typically, rows will contain decreasing concentrations of Fungicide A, and columns will contain decreasing concentrations of Fungicide B.

    • Include control wells with each fungicide alone, as well as a growth control well (no fungicide) and a sterility control well (no fungus).

  • Inoculation:

    • Prepare a standardized inoculum of the fungal pathogen (e.g., spore suspension or mycelial fragments) in the culture medium. The final concentration of the inoculum should be optimized for the specific fungus being tested.

    • Inoculate all wells (except the sterility control) with the fungal suspension.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature and for a sufficient duration to allow for visible growth in the growth control well.

  • Assessment of Growth Inhibition:

    • Determine the MIC of each fungicide alone and in combination. The MIC is the lowest concentration of the fungicide that completely inhibits visible growth. Growth can be assessed visually or by measuring the optical density (OD) using a spectrophotometer.

  • Calculation of FIC Index:

    • Calculate the FIC for each fungicide in every well that shows growth inhibition using the formula: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC index for each combination by summing the individual FICs: FIC Index = FIC of Fungicide A + FIC of Fungicide B.

    • The lowest FIC index obtained from all the combinations is considered the FIC index for the drug combination.

Signaling Pathways and Experimental Workflows

The synergistic action of this compound and Thiram likely results from the simultaneous disruption of two critical cellular processes in fungi: mitochondrial respiration and the function of multiple essential enzymes. This dual attack overwhelms the fungus's ability to compensate and adapt, leading to enhanced cell death.

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of synergistic action and a typical experimental workflow for evaluating fungicide synergy.

Synergistic_Mechanism cluster_this compound This compound (Systemic) cluster_thiram Thiram (Contact) cluster_synergy Synergistic Effect This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion penetrates cell SDH Succinate Dehydrogenase (Complex II) This compound->SDH inhibits Mitochondrion->SDH ETC Electron Transport Chain SDH->ETC is part of SDH->ETC ATP ATP Production ETC->ATP drives Synergy Enhanced Fungal Cell Death ATP->Synergy Energy Depletion Thiram Thiram Enzymes Multiple Enzymes (e.g., in glycolysis, protein synthesis) Thiram->Enzymes inhibits Metabolism Cellular Metabolism Enzymes->Metabolism are essential for Metabolism->Synergy Metabolic Disruption

Caption: Proposed mechanism of synergistic action between this compound and Thiram.

Experimental_Workflow start Start prep_fungi Prepare Fungal Inoculum start->prep_fungi prep_fungicides Prepare Serial Dilutions of This compound and Partner Fungicide start->prep_fungicides checkerboard Set up Checkerboard Assay in 96-well Plate prep_fungi->checkerboard prep_fungicides->checkerboard incubate Inoculate and Incubate checkerboard->incubate assess Assess Fungal Growth (Visually or Spectrophotometrically) incubate->assess calculate_mic Determine MICs of Individual and Combined Fungicides assess->calculate_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index calculate_mic->calculate_fic interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Experimental workflow for evaluating fungicide synergy using the checkerboard assay.

Conclusion

The combination of this compound with other fungicides, particularly those with a multi-site mode of action like Thiram, presents a powerful strategy for robust and sustainable fungal disease management. The synergistic interactions observed lead to enhanced efficacy and can help to delay the development of fungicide resistance. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and professionals to further explore and validate the synergistic potential of this compound in various applications. Further quantitative studies, such as comprehensive checkerboard assays, are warranted to fully elucidate the synergistic spectra of this compound combinations against a wider range of economically important fungal pathogens.

References

Unraveling Carboxin Resistance: A Comparative Analysis of sdi1 Gene Mutations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the impact of mutations in the succinate dehydrogenase (SDH) gene on Carboxin resistance. This guide provides a comparative analysis of key mutations, their quantitative impact on resistance, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

This compound, a systemic fungicide, has long been a tool in controlling a variety of fungal pathogens. Its mode of action targets the succinate dehydrogenase (SDH) complex, also known as complex II, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. However, the emergence of this compound-resistant fungal strains, primarily due to mutations in the genes encoding the SDH subunits, poses a significant challenge. Understanding the specific mutations that confer resistance is paramount for developing novel fungicides and effective resistance management strategies. The gene historically referred to as sdi1 is now more commonly identified by the specific subunit of the SDH complex it encodes, most frequently the iron-sulfur subunit B (sdhB). Mutations in sdhB, as well as in subunits C (sdhC) and D (sdhD), have been implicated in this compound resistance.

Comparative Analysis of this compound Resistance in sdh Mutants

The level of resistance to this compound conferred by mutations in the sdh genes can be quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth. A higher EC50 value indicates a greater level of resistance. The following table summarizes EC50 values for this compound against wild-type and various sdh mutant strains of different fungal species, compiled from multiple studies.

Fungal SpeciesGene (Subunit)MutationWild-Type this compound EC50 (µg/mL)Mutant this compound EC50 (µg/mL)Resistance Factor (RF)
Mycosphaerella graminicolasdhBH267Y~1.84[1]>50>27
Mycosphaerella graminicolasdhBH267L~1.84[1]>50>27
Mycosphaerella graminicolasdhCT79N~1.84[1]10 - 505 - 27
Mycosphaerella graminicolasdhDD129E~1.84[1]10 - 505 - 27
Sclerotinia sclerotiorumsdhBA11V0.883[2]>50>56
Aspergillus oryzaesdhBH249Y-High Resistance-
Aspergillus oryzaesdhBH249L-High Resistance-
Aspergillus oryzaesdhCT90I-High Resistance-
Aspergillus oryzaesdhDD124E-High Resistance-
Ustilago maydissdhBH257L-High Resistance-

Note: Resistance Factor (RF) is calculated as the ratio of the EC50 of the mutant to the EC50 of the wild-type. Some studies report qualitative "High Resistance" without specific EC50 values.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound resistance mutations.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the sdh genes to study their effect on this compound resistance.

  • Plasmid Preparation: The wild-type sdh gene of interest is cloned into a suitable expression vector.

  • Primer Design: Mutagenic primers are designed to contain the desired nucleotide change. These primers are complementary to the template DNA at the mutation site and have sufficient flanking sequences for specific annealing.

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using the plasmid containing the wild-type gene as a template and the mutagenic primers. The PCR reaction replicates the entire plasmid, incorporating the desired mutation.

  • Template Removal: The parental, non-mutated template DNA is digested using the restriction enzyme DpnI, which specifically targets methylated DNA (parental DNA is methylated, while the newly synthesized PCR product is not).

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing.

  • Fungal Transformation: The verified mutated plasmid is then introduced into the target fungus using methods such as Agrobacterium tumefaciens-mediated transformation or protoplast transformation.

Fungicide Sensitivity Assay (EC50 Determination)

This assay is performed to quantify the level of resistance of fungal strains to this compound.

  • Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and amended with a range of this compound concentrations. A control medium with no fungicide is also prepared.

  • Inoculation: Mycelial plugs from the edge of actively growing fungal colonies (both wild-type and mutant strains) are placed onto the center of the fungicide-amended and control plates.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth for a specified period.

  • Data Collection: The diameter of the fungal colony on each plate is measured.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated for each this compound concentration relative to the growth on the control plate.

  • EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in this compound resistance, the following diagrams illustrate the signaling pathway of this compound's action and the experimental workflow for analyzing resistance mutations.

Carboxin_Signaling_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (Complex II) (sdhA, sdhB, sdhC, sdhD subunits) Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- Inhibition Inhibition Resistance Resistance Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Complex_III Complex III Ubiquinol->Complex_III e- This compound This compound This compound->SDH Binds to ubiquinone binding site Mutation Mutation in sdhB, sdhC, or sdhD (e.g., sdi1) Mutation->SDH Alters binding site

Caption: this compound inhibits the SDH complex, blocking electron transport.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_sensitivity Fungicide Sensitivity Assay cluster_analysis Data Analysis A 1. Isolate Wild-Type sdh Gene B 2. Design Mutagenic Primers A->B C 3. PCR Amplification with Mutant Primers B->C D 4. DpnI Digestion of Parental DNA C->D E 5. Transform E. coli & Verify Sequence D->E F 6. Transform Fungus with Mutated Gene E->F G 7. Culture Wild-Type & Mutant Strains F->G I 9. Inoculate Plates G->I H 8. Prepare Media with Varying [this compound] H->I J 10. Incubate and Measure Growth I->J K 11. Calculate % Inhibition J->K L 12. Determine EC50 Value K->L M 13. Compare EC50 Values (Wild-Type vs. Mutant) L->M N 14. Calculate Resistance Factor M->N

Caption: Workflow for analyzing this compound resistance mutations.

References

comparing the efficacy of different Carboxin polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide to the Polymorphic Forms of Carboxin for Researchers and Drug Development Professionals

This compound, a systemic fungicide of the oxathiin class, is a well-established agent for controlling fungal diseases in various crops. Its efficacy is rooted in the inhibition of succinate dehydrogenase, a key enzyme in the fungal respiratory chain. While the fungicidal properties of this compound are widely recognized, a deeper understanding of its solid-state chemistry, specifically its polymorphism, is crucial for formulation development, stability studies, and ensuring consistent biological performance. This guide provides a comprehensive comparison of the known polymorphic forms of this compound, summarizing their physical properties and the methodologies used for their characterization.

Executive Summary of this compound Polymorphs

This compound is known to exist in at least two distinct polymorphic forms, designated as Form 1 and Form 2.[1][2] Form 1 is the thermodynamically stable form under ambient conditions. While detailed comparative studies on the fungicidal efficacy of these polymorphs are not extensively documented in publicly available literature, it is reported that the dimorphic forms of this compound do not differ in their fungicidal activity.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound polymorphs is presented in the table below. This data is essential for scientists and researchers involved in the formulation and quality control of this compound-based products.

PropertyForm 1Form 2
Thermodynamic Stability Most thermodynamically stableMetastable
Melting Point (onset) 97.4 °C90.1 °C
Melting Point (peak) 98.2 °C91.1 °C
Density 1.431 g cm⁻³1.316 g cm⁻³
Crystal System TriclinicMonoclinic
Space Group P-1I2/a

Data sourced from Frampton et al. (2018).[1]

Efficacy Comparison of this compound Polymorphs

While Form 1 is the most stable polymorph, it has been reported that both Form 1 and Form 2 exhibit equal biological activity.[3] This suggests that despite differences in their physical properties, the dissolution rate and subsequent bioavailability of the active ingredient at the target site are sufficient for both forms to exert their fungicidal effect. However, the specific experimental data and protocols to support this claim are not detailed in the readily available scientific literature.

Experimental Protocols

The characterization of this compound polymorphs involves a suite of analytical techniques. Below are the detailed methodologies for the key experiments used to identify and differentiate the two forms.

Polymorph Screening and Crystallization

Objective: To isolate different polymorphic forms of this compound.

Methodology:

  • Amorphous this compound is prepared by lyophilization (freeze-drying).

  • Approximately 50 mg of the lyophilized material is dispensed into vials.

  • A variety of solvents and solvent/water mixtures (approximately 40 volumes, e.g., 2 ml) are added to the vials at room temperature.

  • For vials where the solid dissolves completely, the solutions are filtered through a 0.4 µm filter to remove any residual seed crystals.

  • Vials containing undissolved solid are maintained as slurries.

  • The solutions and slurries are allowed to crystallize under controlled conditions (e.g., slow evaporation, cooling).

  • Crystals of Form 1 are typically obtained from a wide range of solvents.

  • Crystals of Form 2 have been specifically isolated from methanol.

X-ray Powder Diffraction (XRPD)

Objective: To identify the crystal structure of the polymorphs.

Methodology:

  • A small amount of the crystalline sample is gently ground to a fine powder.

  • The powder is packed into a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is unique to each crystalline form and can be used for identification and phase purity analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties, such as melting point and phase transitions, of the polymorphs.

Methodology:

  • A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan.

  • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

  • The temperature of both pans is increased at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Endothermic events (e.g., melting) and exothermic events (e.g., recrystallization) are recorded as peaks in the DSC thermogram.

  • For Form 2, the DSC thermogram shows an initial melting endotherm, followed by an exothermic recrystallization to Form 1, and then a final melting endotherm at the melting point of Form 1.

Relationship Between this compound Polymorphs

The two polymorphic forms of this compound are related through a monotropic system, where Form 2 is the metastable form and will irreversibly convert to the more stable Form 1. This relationship is crucial for understanding the long-term stability of this compound formulations.

G Thermodynamic Relationship of this compound Polymorphs Form2 Form 2 (Metastable) Form1 Form 1 (Stable) Form2->Form1 Irreversible Transition (e.g., upon heating or in solution)

Caption: Thermodynamic relationship between this compound polymorphs.

References

Comparative Transcriptomics of SDHI Fungicide-Treated Fungi: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the transcriptomic responses of various fungal species to Succinate Dehydrogenase Inhibitor (SDHI) fungicides, providing insights into conserved and species-specific mechanisms of action and resistance.

This guide offers a comparative overview of the transcriptomic changes observed in different fungal species upon treatment with Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While the initial aim was to focus on Carboxin, a thorough review of publicly available research revealed a lack of specific comparative transcriptomic studies for this particular compound. Therefore, this guide has been broadened to include other prominent SDHI fungicides like benzovindiflupyr and boscalid, which share the same mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. This inhibition disrupts the fungus's energy production, leading to its death.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals working in mycology, plant pathology, and fungicide development. It provides a synthesis of current transcriptomic data to facilitate a deeper understanding of fungal responses to this important class of fungicides.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative transcriptomic studies on different fungal species treated with SDHI fungicides.

Table 1: Comparative Transcriptomic Response of Colletotrichum Species to SDHI Fungicides

FungicideFungal SpeciesConcentrationNumber of Differentially Expressed Genes (DEGs)Key Upregulated PathwaysKey Downregulated PathwaysReference
BenzovindiflupyrColletotrichum siamense1 mg/liter & 5 mg/liter>3x more than boscalidIntrinsic components of membrane, Cellular response to oxidative stressSDH enzyme activity, ATP synthesis[1][2]
BenzovindiflupyrColletotrichum nymphaeae1 mg/liter & 5 mg/liter>3x more than boscalidIntrinsic components of membrane, Cellular response to oxidative stressSDH enzyme activity, ATP synthesis
BoscalidColletotrichum siamense10 mg/liter & 20 mg/liter-General metabolic pathwaysSDH enzyme activity, ATP synthesis
BoscalidColletotrichum nymphaeae10 mg/liter & 20 mg/liter-General metabolic pathwaysSDH enzyme activity, ATP synthesis

Table 2: Transcriptomic Response of a Multidrug-Resistant Botrytis cinerea Strain to Fungicides

FungicideStrainKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
Fludioxonil (with cross-resistance to boscalid)Multidrug-Resistant (MDR) Field StrainABC transporters, MFS transporters (e.g., Bcmfs3)Genes involved in virulence and toxin production

Note: This study focused on a multidrug-resistant strain and its response to fludioxonil, but the findings on transporter upregulation are relevant to understanding resistance mechanisms that can affect SDHI sensitivity.

Experimental Protocols

This section details the methodologies employed in the cited transcriptomic studies.

1. Fungal Isolates and Culture Conditions:

  • Colletotrichum siamense and Colletotrichum nymphaeae : Isolates were cultured on potato dextrose agar (PDA). For transcriptomic analysis, mycelia were grown in liquid potato dextrose broth (PDB) and then treated with benzovindiflupyr or boscalid at specified concentrations.

  • Botrytis cinerea : A multidrug-resistant field strain and the reference strain B05.10 were used. Fungal cultures were grown on PDA and then exposed to the fungicide fludioxonil for transcriptomic analysis.

2. Fungicide Treatment and Sample Collection:

  • For the Colletotrichum study, mycelia were treated with fungicides for a specified duration before being harvested for RNA extraction. The concentrations were chosen to achieve a similar level of SDH activity inhibition between benzovindiflupyr and boscalid to allow for a more direct comparison of their transcriptomic effects.

  • In the Botrytis cinerea study, the MDR strain was exposed to fludioxonil, and samples were collected for RNA sequencing to identify genes associated with resistance.

3. RNA Extraction, Library Preparation, and Sequencing:

  • Total RNA was extracted from fungal mycelia using standard protocols (e.g., TRIzol reagent or commercial kits).

  • RNA quality and quantity were assessed using spectrophotometry and gel electrophoresis.

  • mRNA was enriched using oligo(dT) magnetic beads.

  • cDNA libraries were constructed using commercial kits and sequenced on an Illumina sequencing platform (e.g., Illumina HiSeq).

4. Bioinformatic Analysis:

  • Raw sequencing reads were filtered to remove low-quality reads and adapters.

  • Clean reads were mapped to the respective fungal reference genomes.

  • Gene expression levels were quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Differentially expressed genes (DEGs) were identified using statistical packages like DESeq2 or edgeR.

  • Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to functionally annotate the DEGs.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involved in the fungal response to SDHI fungicides.

Experimental_Workflow cluster_culture Fungal Culture cluster_treatment Fungicide Treatment cluster_analysis Transcriptomic Analysis cluster_output Results Fungal_Isolates Fungal Isolates (e.g., Colletotrichum sp., Botrytis cinerea) Liquid_Culture Liquid Culture (PDB) Fungal_Isolates->Liquid_Culture SDHI_Treatment SDHI Fungicide Treatment (e.g., Benzovindiflupyr, Boscalid) Liquid_Culture->SDHI_Treatment RNA_Extraction RNA Extraction SDHI_Treatment->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing (Illumina) Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis (DEG, GO, KEGG) Sequencing->Bioinformatics Data_Interpretation Data Interpretation and Pathway Analysis Bioinformatics->Data_Interpretation SDHI_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cellular_response Cellular Response SDHI SDHI Fungicide (e.g., this compound, Boscalid) SDH Succinate Dehydrogenase (SDH) Complex II SDHI->SDH Inhibition ETC Electron Transport Chain SDH->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Oxidative_Stress Oxidative Stress ETC->Oxidative_Stress ATP ATP (Energy) ATP_Synthase->ATP Energy_Depletion Energy Depletion ATP->Energy_Depletion Cell_Death Fungal Cell Death Energy_Depletion->Cell_Death Oxidative_Stress->Cell_Death

References

Safety Operating Guide

Proper Disposal of Carboxin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical procedures for the proper handling and disposal of Carboxin in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Researchers, scientists, and drug development professionals must handle this compound with care due to its toxicological profile. This compound is harmful if swallowed, can cause serious eye irritation, and may provoke an allergic skin reaction. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects[1][2][3]. This necessitates a stringent and well-documented disposal plan.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, ensure that all relevant personnel are trained on its specific hazards and the proper safety protocols.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves for any signs of degradation or puncture before use and employ proper glove removal techniques to prevent skin contact.

  • Eye Protection: Use chemical safety goggles that provide indirect-vent, impact, and splash resistance.

  • Skin and Body Protection: A full-length, buttoned laboratory coat is mandatory. For operations with a higher risk of exposure, consider additional protective clothing, such as an apron or a suit made of chemically resistant materials.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use an appropriate air-purifying respirator. All work with solid this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.

Spill Management and Emergency Procedures

In the event of a this compound spill, prompt and appropriate action is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access to the location.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, increase ventilation to the room if it is safe to do so.

  • Absorb and Contain:

    • For solid spills: Carefully sweep or scoop the material, taking care to avoid generating dust.

    • For liquid spills (solutions containing this compound): Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect and Package: Place the absorbed material or swept solids into a dedicated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area. Use a detergent and water solution for the initial cleaning, followed by a rinse. All cleaning materials (e.g., wipes, cloths) must be disposed of as hazardous waste.

  • Personal Decontamination: Anyone involved in the cleanup should wash their hands and any potentially exposed skin thoroughly with soap and water.

This compound Waste Disposal Protocol

The disposal of this compound and this compound-contaminated waste must be managed through a licensed hazardous waste disposal company. On-site chemical treatment, such as alkaline hydrolysis, is not recommended as it can produce more toxic byproducts like aniline[4]. Incineration is the preferred method for the ultimate disposal of this compound[4].

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all this compound-containing waste in a dedicated, properly sealed, and labeled hazardous waste container. This includes:

    • Unused or expired this compound.

    • Contaminated consumables (e.g., pipette tips, gloves, weighing paper).

    • Spill cleanup materials.

    • Empty containers that are not triple-rinsed.

  • Container Selection: Use containers that are chemically compatible with this compound and its solvents. Avoid strong acids and alkalis, as this compound is chemically unstable under these conditions.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Empty Container Disposal:

Empty containers that held this compound can be disposed of as non-hazardous waste only after being triple-rinsed with a suitable solvent (such as acetone or methanol, in which this compound is soluble). The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for safety and risk assessment.

PropertyValueReference
Acute Oral Toxicity (LD50, rat) 3820 mg/kg
Acute Dermal Toxicity (LD50, rabbit) >8000 mg/kg
Aquatic Toxicity (96-hour LC50, rainbow trout) >0.1 mg/L
Water Solubility 170 mg/L at 20°C
Melting Point 91.5-92.5°C and 98-101°C
Chemical Incompatibility Strong acids and alkalis

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

CarboxinDisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Interim Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Decontamination unused_this compound Unused/Expired This compound hw_container Dedicated Hazardous Waste Container unused_this compound->hw_container contaminated_materials Contaminated Materials (PPE, etc.) contaminated_materials->hw_container spill_cleanup Spill Cleanup Debris spill_cleanup->hw_container rinsate Container Rinsate rinsate->hw_container labeling Label Container: 'Hazardous Waste' 'this compound' hw_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_pickup Arrange Pickup via EHS or Licensed Contractor storage->ehs_pickup incineration Professional Incineration ehs_pickup->incineration empty_container Empty this compound Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate triple_rinse->collect_rinsate defaced_container Deface Label triple_rinse->defaced_container collect_rinsate->rinsate To Hazardous Waste non_haz_disposal Dispose as Non-Hazardous (Glass/Plastic Waste) defaced_container->non_haz_disposal

Caption: A flowchart outlining the step-by-step process for this compound waste management in a lab.

References

Personal protective equipment for handling Carboxin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Carboxin. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Understanding the Hazards

This compound is a systemic fungicide that presents several health and environmental risks. It is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3] Prolonged or repeated exposure may cause damage to organs, specifically the kidneys.[1][3] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.
Skin Sensitization Category 1: May cause an allergic skin reaction.
Specific Target Organ Toxicity (Repeated Exposure) Category 2: May cause damage to organs (kidneys) through prolonged or repeated exposure.
Hazardous to the Aquatic Environment Long-term Hazard, Category 1: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the primary defense against exposure. The following equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl, neoprene).Prevents skin contact and potential sensitization.
Eye/Face Protection Safety goggles with side-shields or a face shield.Protects against splashes and dust.
Skin and Body Protection Impervious clothing, such as a lab coat or chemical-resistant coveralls. A chemical-resistant apron is recommended when mixing or loading.Minimizes skin exposure to spills or dust.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded, if irritation is experienced, or if working with dusts or aerosols in poorly ventilated areas.Prevents inhalation of harmful dust or vapors.

Note: Always follow the manufacturer's instructions for cleaning and maintaining PPE. If no instructions are available for washables, use detergent and hot water, and wash them separately from other laundry.

Operational Handling and Storage Protocols

Safe Handling Procedures:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure a safety shower and eyewash station are readily accessible.

  • Avoid Contact: Prevent all contact with skin and eyes and avoid breathing in dust, fumes, or vapors.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from direct sunlight and sources of ignition.

  • Recommended storage temperature for the powder form is -20°C.

  • This compound is chemically stable under recommended storage conditions but is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.

Emergency and Disposal Plans

Spill Response Workflow:

A systematic approach is critical in managing a this compound spill to ensure safety and minimize environmental contamination.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Personnel to Safe Area start->evacuate Assess Immediate Danger ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Full PPE (Gloves, Goggles, Respirator, Protective Clothing) ventilate->ppe contain Contain Spill Prevent entry into drains and water courses ppe->contain absorb Absorb with Inert Material (e.g., diatomite, universal binders) contain->absorb collect Collect Contaminated Material into a sealed container absorb->collect decontaminate Decontaminate Surfaces and Equipment collect->decontaminate dispose Dispose of Waste (Follow Section 5 Guidelines) decontaminate->dispose end Spill Managed dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboxin
Reactant of Route 2
Reactant of Route 2
Carboxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.